molecular formula C6H9N3O B164332 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 134516-26-0

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Numéro de catalogue: B164332
Numéro CAS: 134516-26-0
Poids moléculaire: 139.16 g/mol
Clé InChI: TZYXIQGWFWZRGJ-XBXARRHUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime (CAS 134516-26-0) is a pyrazole oxime derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol. This compound is part of the pyrazole oxime chemical class, which is recognized in scientific literature as a key scaffold in the development of bioactive molecules . Pyrazole oximes are frequently investigated for their pesticidal properties, demonstrating significant acaricidal and insecticidal activities in research settings . The core pyrazole structure is a privileged motif in medicinal and agricultural chemistry, found in compounds with a wide range of pharmacological activities . As a building block, this reagent is valuable for the synthesis and exploration of novel chemical entities in discovery chemistry programs. Researchers are advised to handle this material with appropriate precautions, including the use of protective equipment like gloves and masks, and to avoid skin contact or inhalation . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYXIQGWFWZRGJ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Process Development Guide: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime , represents a critical pharmacophore in the development of kinase inhibitors and agrochemical fungicides. Its structural integrity relies on the precise functionalization of the pyrazole core at the C4 position.

From a process chemistry perspective, the synthesis poses two primary challenges:

  • Regiocontrol: Ensuring exclusive formylation at C4 without competing substitution at C3/C5.

  • Geometric Isomerism: Controlling the

    
     ratio of the final oxime functionality.
    

This guide details a linear, two-step synthesis starting from commercially available 1-ethyl-1H-pyrazole . We utilize a Vilsmeier-Haack formylation followed by a condensation with hydroxylamine.[1] This route is selected over the alternative (alkylation of 4-formylpyrazole) to avoid regioselectivity issues during the alkylation step (N1 vs. N2 tautomerism).

Retrosynthetic Analysis

The logical disconnection reveals the C4-formyl group as the pivotal intermediate. The Vilsmeier-Haack reaction is the industry standard for introducing aldehydes into electron-rich heterocycles like pyrazoles.

Retrosynthesis target Target: 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime aldehyde Intermediate: 1-Ethyl-1H-pyrazole-4-carbaldehyde target->aldehyde Functional Group Interconversion (Oximation) start Starting Material: 1-Ethyl-1H-pyrazole aldehyde->start C-C Bond Formation (Vilsmeier-Haack)

Figure 1: Retrosynthetic strategy focusing on C4 functionalization.

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde.

Mechanistic Insight

The reaction utilizes


 and DMF to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[2][3] The N1-ethyl group activates the pyrazole ring, directing the electrophilic attack exclusively to the C4 position. C3 and C5 are deactivated relative to C4 in N-alkyl pyrazoles, ensuring high regioselectivity (>95%).
Experimental Protocol

Reagents:

  • 1-Ethyl-1H-pyrazole (1.0 eq)[4]

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)

  • Dichloromethane (DCM) (Extraction solvent)

Procedure:

  • Reagent Formation: In a dry 3-neck round-bottom flask under

    
     atmosphere, charge DMF. Cool to 0°C using an ice/salt bath.
    
  • Addition: Add

    
     dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 mins at 0°C.
    
  • Substrate Addition: Add 1-Ethyl-1H-pyrazole dropwise. The reaction is exothermic.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

  • Quench (Safety Critical): Cool the reaction mixture to RT. Pour slowly into a mixture of crushed ice and saturated

    
     or 
    
    
    
    solution. Warning: Hydrolysis of excess
    
    
    is violent. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Vacuum distillation or silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Pale yellow oil or low-melting solid.

Step 2: Oximation

Objective: Conversion to 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

Mechanistic Insight

Aldehydes react with hydroxylamine via nucleophilic attack at the carbonyl carbon. The reaction is pH-dependent; a pH of 4–5 is optimal to protonate the carbonyl oxygen (activating it) while keeping enough hydroxylamine in the free base form (


) to act as a nucleophile.
Experimental Protocol

Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[4]

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq) or 
    
    
    
    (0.75 eq)
  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the aldehyde in Ethanol.

  • Reagent Prep: Dissolve

    
     and 
    
    
    
    in the minimum amount of water.
  • Addition: Add the aqueous solution to the ethanolic aldehyde solution.

  • Reaction: Stir at Room Temperature (RT) for 2–3 hours. If conversion is slow (check TLC), heat to 50°C.

  • Workup: Concentrate ethanol under reduced pressure. The oxime often precipitates upon removal of ethanol. If solid forms, filter and wash with cold water.[5] If oil forms, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Hexane or Isopropanol.

Expected Yield: 90–95% Appearance: White to off-white crystalline solid.

Process Visualization & Workup Logic

The following workflow illustrates the critical decision points and safety interventions during the Vilsmeier quench, which is the highest-risk operation in this synthesis.

WorkupFlow rxn Reaction Complete (80°C) cool Cool to 20-25°C rxn->cool quench Pour into Ice/NaHCO3 (Exothermic!) cool->quench Slow Addition hydrolysis Stir 1 hr (Hydrolysis of Iminium) quench->hydrolysis check_ph Check pH (Target pH 7-8) hydrolysis->check_ph extract DCM Extraction check_ph->extract pH OK

Figure 2: Critical workup workflow for Vilsmeier-Haack formylation.

Analytical Specifications

To validate the identity of the synthesized material, compare experimental data against these standard values.

Table 1: NMR & MS Characterization Data[5]
Compound1H NMR (CDCl3, 400 MHz) FeaturesMS (ESI) m/z
Intermediate (Aldehyde)

9.85 (s, 1H, CHO), 8.00 (s, 1H, H-5), 7.90 (s, 1H, H-3), 4.20 (q, 2H,

), 1.50 (t, 3H,

)
125.1

Final Product (Oxime)

10.8 (br s, 1H, OH), 8.15 (s, 1H, CH=N), 7.85 (s, 1H, H-5), 7.65 (s, 1H, H-3), 4.15 (q, 2H), 1.45 (t, 3H)
140.1

Note: The oxime proton (CH=N) typically appears as a singlet between 8.0–8.3 ppm. The OH proton is broad and exchangeable with


.

Troubleshooting & Optimization

Isomerism (E/Z Ratio)

Aldoximes generally favor the (E)-isomer (anti) due to steric repulsion between the hydroxyl group and the pyrazole ring.

  • Observation: If multiple spots appear on TLC or split peaks in NMR, you likely have a mixture.

  • Resolution: (E)-isomers are thermodynamically more stable. Refluxing in EtOH with a trace of acid (HCl) can facilitate isomerization to the desired (E)-form.

Safety: Vilsmeier Quench

The intermediate chloroiminium salt reacts violently with water.

  • Protocol: Never add water to the reaction mixture. Always add the reaction mixture to a large excess of ice/water.

  • Ventilation: This step releases HCl gas; perform in a high-efficiency fume hood.

References

  • Vilsmeier-Haack Reaction on Pyrazoles

    • Methodology Source: "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019.
  • General Aldehyde Synthesis

    • Reagent Guide: "Vilsmeier-Haack Reaction."[1][3][6][7][8][9][10] Organic Chemistry Portal.

  • Oxime Physical Properties & CAS Data

    • Compound Data: "1-Ethyl-1H-pyrazole-4-carbaldehyde."[3][4][11][12] PubChem CID 2758900.[12]

  • Reaction of Pyrazole-4-carbaldehydes with Hydroxylamine

    • Protocol Validation: "Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes." ResearchGate.[13]

Sources

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime , a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.

Part 1: Chemical Identity & Core Properties[1][2][3][4]

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a functionalized pyrazole derivative.[1] It serves as a pivotal intermediate, primarily utilized to access 4-cyano-pyrazoles (via dehydration) or 4-aminomethyl-pyrazoles (via reduction), both of which are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, BTK inhibitors).

Physicochemical Profile [2][3][1][4][5][6][7][8][9]
PropertyData
CAS Registry Number 134516-26-0
IUPAC Name (E/Z)-1-Ethyl-1H-pyrazole-4-carbaldehyde oxime
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in Water
Precursor CAS 304903-10-4 (1-Ethyl-1H-pyrazole-4-carbaldehyde)
SMILES CCN1C=C(C=N1)C=NO
Part 2: Synthetic Methodology & Protocols

The synthesis of this oxime is a robust, self-validating two-step process starting from commercially available 1-ethylpyrazole or its aldehyde derivative.

Step 1: Vilsmeier-Haack Formylation (Precursor Synthesis)

Note: If starting from 1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4), skip to Step 2.[4]

  • Reagents: POCl₃, DMF (anhydrous).

  • Mechanism: Electrophilic aromatic substitution at the C4 position of the electron-rich pyrazole ring.

  • Critical Control: Temperature must be maintained <10°C during POCl₃ addition to prevent thermal runaway.

Step 2: Oximation (Core Protocol)

This protocol converts the aldehyde to the oxime using hydroxylamine hydrochloride.

Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[10]

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 – 1.5 eq)

  • Sodium Acetate (NaOAc) or Pyridine (1.5 – 2.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v) or Methanol

Detailed Workflow:

  • Dissolution: Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde in Ethanol/Water mixture at room temperature (RT).

  • Buffering: Add Sodium Acetate (or Pyridine) to buffer the HCl released during the reaction. Why: Unbuffered acidic conditions can lead to degradation or incomplete conversion.

  • Addition: Add Hydroxylamine hydrochloride portion-wise over 10 minutes.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LCMS.

    • Validation: Disappearance of the aldehyde peak (approx. retention time shift) and appearance of the oxime mass (M+H = 140.15).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Typically yields a clean solid that can be recrystallized from Ethanol/Hexane if necessary.

Part 3: Applications in Drug Discovery

The oxime moiety acts as a "chemical switch," allowing divergence into two distinct functional classes essential for medicinal chemistry.

Pathway A: Dehydration to Nitriles (JAK/Kinase Inhibitors)
  • Reagent: Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂).

  • Product: 1-Ethyl-1H-pyrazole-4-carbonitrile.

  • Utility: The nitrile group is a bioisostere for carbonyls and a key pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) where the pyrazole ring forms hydrogen bonds with the kinase hinge region.

Pathway B: Reduction to Primary Amines
  • Reagent: H₂/Pd-C or LiAlH₄.

  • Product: (1-Ethyl-1H-pyrazol-4-yl)methanamine.

  • Utility: Used to construct "linker" regions in fragment-based drug design, allowing the attachment of the pyrazole headgroup to other pharmacophores.

Part 4: Visualizations
Figure 1: Synthesis & Divergent Application Pathway

G Start 1-Ethyl-1H-pyrazole (Starting Material) Aldehyde Aldehyde Intermediate (CAS 304903-10-4) Start->Aldehyde Vilsmeier-Haack (POCl3/DMF) Oxime TARGET OXIME (CAS 134516-26-0) Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH (Oximation) Nitrile Nitrile Derivative (JAK Inhibitor Scaffold) Oxime->Nitrile Dehydration (Ac2O or SOCl2) Amine Primary Amine (Linker Scaffold) Oxime->Amine Reduction (H2/Pd-C)

Caption: Synthetic route from pyrazole precursor to the target oxime and its downstream pharmaceutical applications.

Part 5: Safety & Handling (SDS Summary)
  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Thermal Stability: Oximes can undergo thermal rearrangement (Beckmann rearrangement) or decomposition at high temperatures. Do not distill at atmospheric pressure.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis back to the aldehyde.

References
  • PubChem. (2025).[10][4] 1-Ethyl-1H-pyrazole-4-carbaldehyde (Aldehyde Precursor Data). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

Biological Activity of Pyrazole Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of pyrazole oxime derivatives, a class of heterocyclic compounds exhibiting potent biological activities across agrochemical and pharmaceutical domains.[1][2] The pyrazole core acts as a privileged scaffold, while the oxime ether/ester linkage serves as a critical pharmacophore, imparting stability and specific binding affinities. This guide details the structure-activity relationships (SAR), mechanisms of action (MoA), synthetic methodologies, and validated experimental protocols for researchers in drug discovery and pesticide development.

Chemical Architecture & SAR Fundamentals

The biological potency of pyrazole oxime derivatives stems from the synergistic interaction between the pyrazole ring (acting as a lipophilic spacer and hydrogen bond acceptor) and the oxime moiety (C=N-O-), which provides geometric isomerism (E/Z) and metabolic stability.

Core Structural Requirements
  • The Pyrazole Core: Often substituted at the 1-, 3-, and 5-positions. The 5-position is critical for lipophilic interactions (e.g., 5-phenoxypyrazole in fenpyroximate).

  • The Oxime Linkage: The oxime ether (>C=N-O-R) is generally more stable and bioactive than the free oxime (>C=N-OH). The geometry (usually E-isomer) dictates fit within the target binding pocket.

  • Side Chains:

    • Agrochemicals: Bulky lipophilic groups (e.g., tert-butyl, trifluoromethylpyridyl) enhance penetration through insect cuticles and binding to mitochondrial complexes.

    • Pharmaceuticals: Polar functional groups or heterocyclic hybrids (e.g., coumarin, thiazole) improve solubility and target kinase ATP-binding pockets.

Agrochemical Application: Mitochondrial Complex I Inhibition[3][4][5][6][7]

Mechanism of Action (METI)

Pyrazole oxime derivatives, exemplified by Fenpyroximate , function as Mitochondrial Electron Transport Inhibitors (METI).[3] They specifically target Complex I (NADH:ubiquinone oxidoreductase) .[4]

  • Binding Site: The PSST subunit of Complex I.

  • Effect: Blockade of electron transfer from Iron-Sulfur clusters (N2) to Ubiquinone (Q).

  • Outcome: Cessation of ATP synthesis, loss of mitochondrial membrane potential, and organism death.

Visualization: METI Pathway

METI_Mechanism NADH NADH ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) NADH->ComplexI e- transfer Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone Blocked by Inhibitor ATP ATP Synthesis ComplexI->ATP Proton Gradient Pyrazole Pyrazole Oxime (Inhibitor) Pyrazole->ComplexI Binds PSST Subunit ComplexIII Complex III Death Organism Death ATP->Death Depletion

Caption: Disruption of the electron transport chain by pyrazole oximes at Complex I, leading to ATP depletion.

Pharmaceutical Application: Antitumor Kinase Inhibition

Recent studies (2020–2024) have repositioned pyrazole oximes as potent anticancer agents.

Mechanism of Action[3][6][7][8]
  • Kinase Inhibition: They act as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK1, preventing cell cycle progression.

  • Apoptosis Induction: Inhibition leads to cell cycle arrest at the G2/M phase, triggering the caspase cascade.

  • Hybridization: Coumarin-pyrazole oxime hybrids have shown IC50 values < 5 µM against HepG2 (liver) and MCF-7 (breast) cancer lines, outperforming standard agents like 5-Fluorouracil (5-FU) in specific contexts.

Data Summary: Comparative Cytotoxicity (IC50 in µM)
Compound ClassTarget Cell LineIC50 (µM)Reference StandardPotency Ratio
Fenpyroximate Analog HepG2 (Liver)1.535-FU (35.[2]67)23x
Coumarin-Pyrazole Hybrid SMMC-77212.08Doxorubicin (2.67)~1x
Thiazole-Pyrazole Oxime MCF-7 (Breast)4.13Letrozole (15.60)3.7x

Synthetic Methodologies

The synthesis of pyrazole oxime ethers is a robust, two-step process. The following pathway ensures high yield and stereochemical control.

Visualization: General Synthetic Route

Synthesis_Route Start Pyrazole Aldehyde/Ketone Intermediate Pyrazole Oxime (Intermediate) Start->Intermediate Condensation Reagent1 NH2OH·HCl / NaOAc Reagent1->Intermediate Product Pyrazole Oxime Ether (Target Molecule) Intermediate->Product O-Alkylation Reagent2 R-X (Halide) / Cs2CO3 Solvent: DMF or MeCN Reagent2->Product

Caption: Two-step synthesis: Condensation to form the oxime followed by base-catalyzed O-alkylation.

Validated Experimental Protocols

Protocol A: Synthesis of Pyrazole Oxime Ethers (Cs2CO3 Method)

Rationale: Cesium carbonate (


) is used over 

due to the "cesium effect," which enhances solubility in DMF and promotes O-alkylation over N-alkylation.
  • Preparation: Dissolve the pyrazole oxime intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Activation: Add

    
     (1.2 eq) and stir at room temperature for 30 minutes to generate the oximate anion.
    
  • Alkylation: Dropwise add the alkyl halide (e.g., substituted benzyl chloride) (1.1 eq).

  • Reaction: Stir at 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour into ice water. If solid precipitates, filter and recrystallize (EtOH). If oil, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR must show the disappearance of the oxime -OH singlet (approx. 8.0–11.0 ppm) and appearance of the -O-
    
    
    
    - peak (approx. 5.0–5.2 ppm).
Protocol B: Mitochondrial Complex I Inhibition Assay (In Vitro)

Rationale: Direct measurement of NADH oxidation rates isolates the mechanism to Complex I, distinguishing it from general cytotoxicity.

  • Mitochondria Isolation: Isolate mitochondria from rat liver or target insect (e.g., S. litura) via differential centrifugation.

  • Buffer System: Use Phosphate buffer (pH 7.4) containing sucrose and BSA.

  • Reaction Mix:

    • Mitochondrial protein (50 µg).

    • NADH (100 µM) as the electron donor.

    • Ubiquinone-1 (50 µM) as the electron acceptor.

    • Test compound (dissolved in DMSO, final concentration 0.1 nM – 10 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to

    
    ) using a spectrophotometer for 5 minutes at 30°C.
    
  • Controls:

    • Negative: DMSO only (0% inhibition).

    • Positive: Rotenone (standard Complex I inhibitor).

  • Calculation:

    
    .
    
Protocol C: MTT Cytotoxicity Assay (Pharma)

Rationale: Colorimetric assessment of metabolic activity. Only viable cells with active mitochondria can reduce MTT to formazan.

  • Seeding: Seed tumor cells (e.g., HepG2) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Add pyrazole oxime derivatives at graded concentrations (0.1–100 µM). Incubate for 48h.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove medium. Add DMSO (150 µL) to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm .

  • Self-Validation:

    • 
      -factor calculation must be > 0.5 for assay validity.
      
    • Reference compound (e.g., Doxorubicin) must fall within historical

      
       range.
      

References

  • Fenpyroxim

    • Title: Fenpyroxim
    • Source: Science World Publishing (2021)
    • URL:[Link]

  • Synthesis and Acaricidal Activity

    • Title: Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety[5][6]

    • Source: Molecules (MDPI, 2016)
    • URL:[Link]

  • Antitumor Activity of Pyrazole Oximes

    • Title: Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety[2][7]

    • Source: PMC (N
    • URL:[Link]

  • Coumarin-Pyrazole Hybrids

    • Title: Excellent antitumor and antimetastatic activities based on novel coumarin/pyrazole oxime hybrids[8]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed, 2019)
    • URL:[Link]

  • General Review of Pyrazole Deriv

    • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents[9][10]

    • Source: MDPI (2023)
    • URL:[Link]

Sources

Potential applications of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic & Application Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, Process Chemists

Part 1: Executive Summary

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a pivotal heterocyclic intermediate that bridges the gap between simple pyrazole building blocks and complex bioactive scaffolds. Derived from the parent aldehyde (1-Ethyl-1H-pyrazole-4-carbaldehyde, CAS 304903-10-4), this oxime functionality serves as a versatile "chemical switch." It enables the divergent synthesis of nitriles (via dehydration), primary amines (via reduction), and isoxazolines (via 1,3-dipolar cycloaddition).

In drug discovery, the 1-ethyl-pyrazole core acts as a bioisostere for imidazole and pyridine, frequently utilized to optimize lipophilicity and metabolic stability in kinase inhibitors (e.g., FGFR, VEGFR). In agrochemistry, the oxime ether linkage is a validated pharmacophore in mitochondrial electron transport inhibitors (METI), analogous to the commercial acaricide Fenpyroximate .

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and application in high-value chemical space.

Part 2: Chemical Profile & Properties[1][2]

Identity and Physicochemical Data[3][4]
PropertyData / Descriptor
Compound Name 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime
Parent Aldehyde CAS 304903-10-4 (Aldehyde precursor)
Molecular Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
Core Scaffold 1-Substituted Pyrazole
Functional Group Aldoxime (-CH=N-OH)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water.
pKa (Calculated) ~10.5 (Oxime OH), ~2.5 (Pyrazole N)
Structural Significance

The molecule features two distinct domains:

  • The Pyrazole Ring (N1-Ethyl): A stable aromatic core that participates in

    
    -
    
    
    
    stacking and hydrogen bonding (via N2). The ethyl group provides steric bulk and lipophilicity modulation.
  • The Oxime Moiety (C4-Position): An amphoteric handle capable of acting as a nucleophile (at Oxygen), an electrophile (at Carbon), or a radical acceptor.

Part 3: Synthetic Protocols

Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Rationale: This protocol utilizes a standard condensation reaction under mild basic conditions to favor the formation of the thermodynamically stable (E)-oxime isomer.

Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq) or Sodium Acetate

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-Ethyl-1H-pyrazole-4-carbaldehyde in 20 mL of ethanol.

  • Activation: In a separate beaker, dissolve 12 mmol of NH₂OH·HCl and 15 mmol of Na₂CO₃ in 10 mL of water. (Caution: CO₂ evolution).

  • Addition: Dropwise add the aqueous hydroxylamine solution to the aldehyde solution at room temperature (25°C).

  • Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.3).

  • Work-up: Evaporate ethanol under reduced pressure. Dilute the aqueous residue with 20 mL ice water.

  • Isolation: The oxime typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3x 20 mL), dry over MgSO₄, and concentrate.

Transformation: Dehydration to Nitrile

Application: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonitrile.

Protocol:

  • Dissolve the oxime in Acetic Anhydride (Ac₂O) (5.0 eq).

  • Reflux at 120°C for 3 hours.

  • Pour onto crushed ice/water to hydrolyze excess anhydride.

  • Neutralize with NaHCO₃ and extract with DCM.

  • Result: High-yield conversion to the nitrile, a precursor for amidines and tetrazoles.

Part 4: Applications in Drug & Agrochemical Design

Agrochemicals: The Fenpyroximate Pharmacophore

The pyrazole-oxime ether motif is critical in the design of METI acaricides. The oxime oxygen is typically alkylated with a lipophilic benzyl or pyridyl group.

  • Mechanism: The oxime moiety coordinates with the Iron-Sulfur cluster in Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

  • Design Strategy: React 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime with 4-(tert-butyl)benzyl bromide using Cs₂CO₃ in DMF to generate potent acaricidal candidates.

Medicinal Chemistry: Kinase Inhibition

In oncology, the 1-ethyl-pyrazole-4-position is a privileged attachment point.

  • Scaffold Hopping: The oxime can be reduced to a primary amine (using Zn/AcOH or H₂/Pd-C), which serves as a linker to ATP-binding hinge binders.

  • Fragment-Based Design: The oxime itself can be cyclized into an isoxazoline via reaction with styrenes (chloramine-T mediated), creating rigid bicyclic systems that fit into hydrophobic pockets of kinases like FGFR.

Part 5: Visualizing the Chemical Space

Diagram 1: Synthetic Divergence from the Oxime

This flowchart illustrates how the oxime serves as a central hub for accessing diverse chemical functionalities.

G Aldehyde 1-Ethyl-1H-pyrazole- 4-carbaldehyde Oxime 1-Ethyl-1H-pyrazole- 4-carbaldehyde OXIME (Central Hub) Aldehyde->Oxime NH2OH·HCl Na2CO3, EtOH Nitrile Nitrile (Dehydration) Oxime->Nitrile Ac2O, Reflux (-H2O) Amine Primary Amine (Reduction) Oxime->Amine Zn/AcOH or H2, Pd/C Ether Oxime Ether (Alkylation) Oxime->Ether R-X, Cs2CO3 (Agrochem Scaffold) Isox Isoxazoline (Cycloaddition) Oxime->Isox Alkene, NCS [3+2] Cycloaddition

Caption: Divergent synthesis pathways starting from the 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime intermediate.

Diagram 2: Pharmacophore Mapping (METI Inhibitors)

This diagram visualizes how the molecule fits into the biological context of mitochondrial inhibition.

SAR Core Pyrazole Core (Lipophilic Anchor) Linker Oxime Linker (Electron Transport Block) Core->Linker C4 Position Target Mitochondrial Complex I (Binding Pocket) Core->Target Pi-Stacking Tail Hydrophobic Tail (Target Specificity) Linker->Tail Ether Bond (O-R) Linker->Target Coordination (Fe-S Cluster)

Caption: SAR Logic for Pyrazole-Oxime based Mitochondrial Electron Transport Inhibitors (METI).

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758900, 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • Dai, H., et al. (2016). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC (PubMed Central). Retrieved from [Link]

  • Attaryan, H., & Sahakyan, A. (2025). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate. Retrieved from [Link]

Sources

The Pyrazole-Oxime Scaffold: A Nexus of Reactivity and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Ascendancy of the Pyrazole-Oxime Moiety

In the landscape of modern medicinal and agricultural chemistry, the pyrazole ring stands as a "privileged structure," a versatile heterocyclic core that consistently appears in a wide array of biologically active compounds.[1][2] Its unique electronic properties, including its nature as a π-excess aromatic heterocycle, and its capacity for diverse substitution patterns make it an ideal foundation for drug design.[3][4] When an oxime functional group (C=N-OH) is appended to this ring, the resulting pyrazole-oxime scaffold gains a new dimension of chemical reactivity and biological interaction potential. The oxime's ability to act as a hydrogen bond donor and acceptor, coupled with its versatile reactivity, has made these derivatives a focal point for developing novel insecticides, acaricides, fungicides, and anticancer agents.[5][6][7]

This guide provides an in-depth exploration of the core reactivity of the oxime group on a pyrazole ring. We will move beyond simple reaction catalogues to dissect the causality behind synthetic choices and explore how the unique electronic environment of the pyrazole ring influences the oxime's chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Part 1: Synthesis of the Pyrazole-Oxime Core

The foundational step in exploring this scaffold's reactivity is its synthesis. The most direct and widely employed method involves the condensation of a pyrazole carbaldehyde or pyrazole ketone with hydroxylamine.

The choice of base and solvent is critical for achieving high yields and purity. While various bases can be used, potassium hydroxide or sodium acetate are frequently reported, offering a good balance of reactivity and minimal side reactions.[8][9] The reaction is typically performed in a protic solvent like ethanol or methanol, which facilitates the dissolution of the hydroxylamine salt and the base.[5][8]

Experimental Protocol: General Synthesis of Pyrazole Aldoxime

This protocol is a representative synthesis adapted from established literature procedures.[8][9]

  • Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as potassium hydroxide (2.0 equivalents) or sodium acetate (1.5 equivalents) in ethanol (3-4 mL per mmol of aldehyde).

  • Addition of Pyrazole Aldehyde: To this mixture, add a solution of the substituted pyrazole-4-carbaldehyde (1.0 equivalent) in ethanol, either dropwise at a controlled temperature (e.g., 10 °C) or at room temperature.[8]

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to several hours depending on the substrate.[5][9]

  • Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[8][9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure pyrazole aldoxime.

dot graph TD A[Substituted Pyrazole Aldehyde] -- "1. Hydroxylamine Hydrochloride2. Base (e.g., KOH, NaOAc)3. Solvent (e.g., Ethanol)" --> B(Pyrazole Aldoxime); B -- "O-Alkylation/Acylation(R-X, Base)" --> C{O-Substituted Pyrazole Oxime Ether/Ester}; C --> D[Biologically Active Derivatives(Insecticides, Fungicides, Anticancer Agents)];

Caption: General workflow for synthesis and functionalization.

Part 2: Key Reactions of the Pyrazole-Oxime Group

The true synthetic utility of the pyrazole-oxime scaffold lies in the diverse reactions of the oxime moiety. These transformations allow for the construction of complex molecular architectures and the fine-tuning of physicochemical properties.

O-Alkylation and O-Acylation: The Gateway to Bioactivity

The most prevalent reaction of pyrazole oximes in drug discovery is the derivatization of the oxime's hydroxyl group.[5] This O-alkylation or O-acylation transforms the oxime into an oxime ether or ester, respectively. This strategy is fundamental to the design of many commercial pesticides and drug candidates, including the well-known acaricide Fenpyroximate.[5][10]

The reaction proceeds via a standard Williamson ether synthesis mechanism. A base, typically a carbonate like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is used to deprotonate the acidic oxime hydroxyl, forming an oximate anion.[5][10] This potent nucleophile then displaces a leaving group from an alkyl halide or a similar electrophile. The choice of cesium carbonate is often strategic; its high solubility in polar aprotic solvents like acetonitrile (ACN) and DMF, along with the "cesium effect," often leads to higher yields and faster reaction rates compared to other bases.[5]

This reactivity is the cornerstone of combinatorial library synthesis, allowing for the rapid generation of hundreds of analogs for structure-activity relationship (SAR) studies. By varying the structure of the electrophile (R-X), researchers can systematically probe the steric and electronic requirements of the target biological receptor.[11]

The Beckmann Rearrangement: A C-C to C-N Bond Migration

The Beckmann rearrangement is a classic acid-catalyzed transformation of a ketoxime into an N-substituted amide.[12] This reaction provides a powerful method for "cutting" a C-C bond adjacent to the oxime and "pasting" the migrating carbon onto the nitrogen atom, effectively inserting a nitrogen atom into the carbon framework.

For pyrazolyl ketoximes, this rearrangement proceeds in a normal, intramolecular fashion when treated with reagents like phosphorus pentachloride or polyphosphoric acid (PPA).[13] The stereochemistry of the oxime is crucial: the group that is anti-periplanar to the hydroxyl leaving group is the one that migrates.[14]

dot graph G { layout=dot; rankdir="LR"; node[shape=box, style="filled,rounded", fontname="helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge[fontname="helvetica", color="#5F6368", arrowhead=vee];

} Caption: Key steps in the Beckmann rearrangement of a pyrazolyl ketoxime.

Interestingly, studies have shown that pyrazolyl aldoximes (where one substituent is a hydrogen) often fail to undergo the Beckmann rearrangement under the same conditions, highlighting the influence of the substituents on the reaction pathway.[13] The rearrangement of ketoximes, however, provides a reliable route to pyrazolyl amides, which are themselves valuable synthons and biologically active motifs.

Cyclization Reactions: Building Fused Heterocyclic Systems

The oxime group can be a key participant in intramolecular cyclization reactions to build novel, fused heterocyclic scaffolds. A prominent example is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction.[9]

In this elegant transformation, a pyrazole aldoxime, which also bears an unsaturated moiety (like an allyl or propargyl ether) elsewhere on the molecule, is oxidized in situ to a highly reactive nitrile oxide intermediate. This "1,3-dipole" is immediately trapped by the tethered alkene or alkyne "dipolarophile" in a [3+2] cycloaddition reaction. The result is the efficient, one-step construction of a new fused ring system, such as a pyrazolo-pyrano-oxazole.[9]

This strategy is exceptionally powerful for rapidly increasing molecular complexity and exploring novel chemical space in drug discovery programs.

Experimental Protocol: Intramolecular Nitrile Oxide Cycloaddition (INOC)

This protocol is a general representation of the key cyclization step.[9]

  • Setup: Dissolve the pyrazole aldoxime bearing an unsaturated tether (e.g., 1-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime) (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Oxidant Addition: To the solution, add an oxidant such as sodium hypochlorite (NaOCl) solution (excess) portion-wise or dropwise at 0 °C or room temperature.

  • Reaction: Stir the mixture vigorously. The reaction is often rapid, and progress can be monitored by TLC.

  • Work-up: After completion, separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography to isolate the fused heterocyclic product.

Part 3: Applications in Drug and Agrochemical Development

The reactivity of the pyrazole-oxime group is not merely of academic interest; it is directly harnessed to create molecules with profound biological effects.

Compound Class/ExampleReactivity LeveragedBiological ActivityPotency/Example DataReference
Fenpyroximate AnaloguesO-AlkylationAcaricidal, Insecticidal80-100% mortality at 500 µg/mL against T. cinnabarinus[5]
Oxazole-Containing Pyrazole OximesO-AlkylationFungicidal, Insecticidal~100% inhibition of P. cubensis at 100 mg/L (Compound 8g)[10]
Pyridyl-Containing Pyrazole OximesO-AlkylationAnticancer (HepG2 cells)IC₅₀ = 1.53–17.27 µM (several compounds)[5]
Thiazole-Containing Pyrazole OximesO-AlkylationInsecticidalGood activity against Aphis medicagini at 0.5 mg/mL[8]
Fused Pyrazolo-pyrano-oxazolesINOC CyclizationNovel ScaffoldsN/A (Synthetic methodology)[9]
Oxime-Linked Pyrazole DerivativesO-AlkylationAnticancer (A549 cells)IC₅₀ = 14.5 µM[7]

As shown in the table, O-alkylation is the workhorse reaction for generating vast libraries of compounds. By replacing the terminal aryl group of a lead compound like Fenpyroximate with other heterocycles (oxazoles, thiazoles, pyridines), researchers have successfully developed new agents with potent fungicidal, insecticidal, and even anticancer properties.[5][8][10] For instance, certain pyrazole oxime ethers bearing a substituted pyridyl moiety have demonstrated significant antiproliferative activity against the HepG2 human cancer cell line, with IC₅₀ values superior to the standard drug 5-fluorouracil.[5]

Conclusion and Future Outlook

The oxime group, when attached to a pyrazole ring, is a remarkably versatile functional group. Its reactivity serves as a powerful engine for molecular diversification in chemical research. The straightforward synthesis of the core scaffold, combined with high-yielding and predictable functionalization reactions like O-alkylation, makes it an ideal platform for SAR exploration. Furthermore, more complex transformations such as the Beckmann rearrangement and intramolecular cycloadditions provide access to unique and rigidified molecular architectures that are highly desirable in modern drug design.

Future research will likely focus on expanding the repertoire of reactions involving the pyrazole-oxime group. The development of novel catalytic methods, such as copper-catalyzed reactions involving N-O bond cleavage, could unlock new synthetic pathways.[15] As our understanding of the specific interactions between these scaffolds and their biological targets deepens, the ability to precisely manipulate the pyrazole-oxime core will remain a critical tool for scientists in the quest for safer and more effective therapeutic and agricultural agents.

References

  • Zhang, X., et al. (2015). Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. Chinese Journal of Organic Chemistry, 35(4), 934-941. 10

  • Zou, X., et al. (2008). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 56(23), 11377-11382.

  • Kovács, D., et al. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][8][10]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 26(18), 5609.

  • Xiong, L., et al. (2015). Synthesis and Biological Activities of Novel Pyrazole Oximes Containing Substituted Pyrimidine Group. Chinese Journal of Organic Chemistry.

  • Finar, I. L., & Hurlock, R. J. (1958). The Beckmann rearrangement of some pyrazolyl oximes. Journal of the Chemical Society C, 3259-3263.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

  • Dai, H., et al. (2018). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 23(11), 2999.

  • ResearchGate. (2024). Pyrazole-based oxime derivatives as anticancer agents. ResearchGate.

  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.

  • Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1399.

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6039.

  • Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

  • Journal of Clinical and Experimental Immunology. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.

  • Tang, X., et al. (2014). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications, 50(94), 14845-14848.

  • Li, Y., et al. (2014). Divergent Syntheses of 2-Aminonicotinonitriles and Pyrazolines by Copper-Catalyzed Cyclization of Oxime Ester. Organic Letters, 16(6), 1764-1767.

  • Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

  • SlideShare. (2018). Pyrazole. SlideShare.

  • Lester, D., & Benson, G. D. (1970). Alcohol oxidation in rate inhibited by pyrazole, oximes, and amides. Science, 169(3942), 282-284.

  • Zora, M., & Kivrak, A. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(15), 6439-6445.

  • Chen, H., et al. (2009). Synthesis and antiviral activities of pyrazole derivatives containing an oxime moiety. Archiv der Pharmazie, 342(1), 49-55.

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638148.

  • Al-Smadi, M., & Aboutabl, M. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 16127-16134.

  • Wikipedia. (n.d.). Beckmann rearrangement. Wikipedia.

  • Alfa Chemistry. (2025). Beckmann Rearrangement. Alfa Chemistry.

  • Hansen, J. F., & Kim, S. Y. (1985). Preparation and oxidation of 1-hydroxypyrazoles and 1-hydroxypyrazole 2-oxides. The Journal of Organic Chemistry, 50(12), 2134-2139.

  • Dai, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 282.

Sources

Technical Guide: Solubility Profile and Process Engineering of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a critical heterocyclic intermediate employed in the synthesis of bioactive pyrazole derivatives. It serves as a pivotal precursor for generating nitrile functionalities (via dehydration) or primary amines (via reduction), which are ubiquitous pharmacophores in kinase inhibitors and agrochemicals.

Understanding the solubility landscape of this oxime is not merely a matter of data collection but a requirement for process autonomy . The efficiency of the conversion from its aldehyde precursor (1-Ethyl-1H-pyrazole-4-carbaldehyde) and the subsequent purification via recrystallization relies heavily on exploiting the solubility differential between the product, impurities, and the solvent matrix.

This guide provides a technical breakdown of the physicochemical properties, predicted solubility trends based on structural analogues, and a validated protocol for experimentally determining the precise solubility boundaries required for scale-up.

Part 2: Physicochemical Profile & Structural Analysis[1][2]

To predict solubility behavior where explicit literature data is sparse, we analyze the molecular architecture of the compound.

PropertyValue / CharacteristicImplication for Solubility
Molecular Structure Pyrazole ring + Ethyl tail + Oxime group (=N-OH)Amphiphilic character with distinct polar and lipophilic domains.
H-Bond Donors 1 (Oxime -OH)Capable of strong interaction with polar protic solvents (Alcohols).
H-Bond Acceptors 3 (Pyrazole Ns, Oxime N)High affinity for H-bond donors; good solubility in water/alcohol mixtures at high T.
Lipophilicity (LogP) Estimated ~1.2 - 1.5Moderate lipophilicity; suggests poor solubility in purely aqueous media at neutral pH.
Physical State Crystalline SolidRequires energy (heat) to disrupt lattice forces for dissolution.

Mechanistic Insight: The ethyl group disrupts crystal packing slightly compared to phenyl analogues (which melt >150°C), likely lowering the melting point but maintaining a solid state at room temperature. The oxime moiety introduces a "switchable" polarity; it can be deprotonated in strong base (increasing water solubility) or protonated in strong acid.

Part 3: Solubility Landscape & Solvent Selection

Based on the synthesis of structural analogues (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde oxime) and general oxime thermodynamics, the following solubility profile is established for process design.

Solubility Classifications
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Dipolar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction medium; Stock solutions for bio-assays.
Polar Protic Methanol, Ethanol, IsopropanolModerate (T-dependent)Primary Recrystallization Solvents. High solubility at boiling; low at 0°C.
Chlorinated Dichloromethane (DCM), ChloroformGood Extraction solvent; Chromatography mobile phase.
Ethers/Esters THF, Ethyl AcetateModerate Co-solvents for reaction workup.
Non-Polar Hexane, Cyclohexane, HeptaneNegligible (<1 mg/mL)Anti-solvents to force precipitation.
Aqueous WaterLow (pH dependent)Anti-solvent; Wash medium to remove inorganic salts.
Thermodynamic Modeling of Solubility

For precise process control, experimental solubility data (


) should be fitted to thermodynamic models. The Modified Apelblat Equation  is recommended for this class of compounds due to its accuracy in correlating solubility with temperature in non-ideal solutions:


  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (K)[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Part 4: Experimental Protocols (Self-Validating Systems)

Do not rely on single-point measurements. Use these protocols to generate a robust solubility curve.

Protocol A: Gravimetric Solubility Determination (Static Method)

Objective: Determine saturation solubility at fixed temperatures (


 to 

K).
  • Preparation: Add excess 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime to 10 mL of the target solvent (e.g., Ethanol) in a jacketed equilibrium cell.

  • Equilibration: Stir magnetically at the set temperature (

    
     K) for 24 hours.
    
  • Validation (Self-Check): Stop stirring and allow settling for 2 hours. Ensure solid phase remains present (confirms saturation).

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

  • Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved.

  • Calculation:

    
    
    
Protocol B: Metastable Zone Width (MZW) Determination

Objective: Define the "safe zone" for cooling crystallization to avoid spontaneous, uncontrolled nucleation.

  • Setup: Prepare a solution of known concentration

    
     (e.g., 50 mg/mL in Ethanol) in a reactor with a turbidity probe or FBRM (Focused Beam Reflectance Measurement).
    
  • Dissolution: Heat at 1°C/min until the turbidity signal drops to baseline (Clear Point,

    
    ).
    
  • Nucleation: Cool at 0.5°C/min until the turbidity signal spikes (Cloud Point,

    
    ).
    
  • Analysis: The difference

    
     is the MZW.
    
    • Insight: A wide MZW (>15°C) indicates difficult nucleation, requiring seeding. A narrow MZW (<5°C) suggests rapid, uncontrolled precipitation.

Part 5: Synthesis & Purification Workflow[4]

The following diagram illustrates the critical solvent swaps required to move from the aldehyde precursor to the pure oxime crystal.

OximeSynthesis cluster_solvents Solvent Strategy Aldehyde Precursor: 1-Ethyl-1H-pyrazole-4-carbaldehyde Reaction Reaction: + NH2OH·HCl + Base Solvent: Ethanol/Water (1:1) Aldehyde->Reaction Dissolve & Reflux Workup Workup: Evaporate EtOH -> Aqueous Slurry Filtration Reaction->Workup Completion (TLC) S1 Reaction Solvent: Ethanol/Water ensures solubility of hydroxylamine salts. Reaction->S1 Crude Crude Oxime Solid Workup->Crude Filter & Dry Recryst Recrystallization: Solvent: Hot Ethanol (Reflux) Anti-Solvent: Water (Optional) Crude->Recryst Dissolution at T > 60°C PureProduct Pure Product: 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime (Crystalline Solid) Recryst->PureProduct Controlled Cooling (0.5°C/min) S2 Recryst Solvent: Ethanol provides steep solubility curve (High at T_boil, Low at T_room). Recryst->S2

Caption: Process flow for the synthesis and purification of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime, highlighting the critical solvent transition from reaction medium (EtOH/Water) to recrystallization solvent (Hot Ethanol).

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758900, 1-Ethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Shetty, A. et al. (2008). Synthesis & Pharmacological Activities of Substituted Pyrazoles.[2] Asian Journal of Chemistry, 20(7), 5038-5040. (Describes Vilsmeier-Haack synthesis and recrystallization of pyrazole aldehydes from Ethanol). Retrieved from [Link]

  • Kumar, B.C. et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.[3] Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. (Details the reaction of pyrazole aldehydes with hydrazine/hydroxylamine and purification in DMF/Ethanol).

  • Asiri, A.M. et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde.[4][2][5][6] Acta Crystallographica Section E. (Structural characterization of the phenyl-analogue, confirming solid-state properties). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime as a Divergent Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This guide details the synthetic utility of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime (EPCO) as a high-value intermediate in the construction of bioactive heterocycles. While often overlooked as a transient intermediate, EPCO serves as a critical "switch" point in medicinal chemistry campaigns, granting access to 4-cyanopyrazoles (common in JAK/STAT inhibitors) and isoxazoline-fused systems (via 1,3-dipolar cycloaddition). This note provides optimized protocols for its synthesis, stabilization, and transformation, supported by mechanistic insights and safety guidelines.

Introduction: The Pyrazole "Linchpin"

The pyrazole ring is a privileged structure in FDA-approved therapeutics (e.g., Ruxolitinib, Celecoxib). The 4-position of the pyrazole core is a strategic vector for extending chemical diversity.

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime functions as a divergent intermediate:

  • Pathway A (Dehydration): Access to 1-ethyl-1H-pyrazole-4-carbonitrile , a precursor for amidines and triazines found in kinase inhibitors.

  • Pathway B (Oxidation/Cycloaddition): Precursor to nitrile oxides , enabling [3+2] cycloadditions to form isoxazoles and isoxazolines—scaffolds valued for their bioisosteric properties to amide bonds.

  • Pathway C (O-Functionalization): Synthesis of oxime ethers , which exhibit potent acaricidal and anticancer activities (e.g., against A549 lung cancer lines).

Chemical Properties & Handling[1]

  • CAS: 116355-14-1 (Generic alkyl analogs often referenced)

  • Molecular Weight: 139.15 g/mol

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, MeOH, EtOH, and DMF. Sparingly soluble in water.

  • Stability: Aldoximes are generally stable but can undergo Beckmann rearrangement under strongly acidic conditions or hydrolysis back to the aldehyde in aqueous acid. Store at 2–8°C under inert atmosphere.

Isomerism Warning

EPCO exists as an equilibrium mixture of E (anti) and Z (syn) isomers.

  • Diagnostic: In

    
    H NMR, the aldoxime proton (
    
    
    
    ) typically appears at
    
    
    8.0–8.5 ppm. The E-isomer is usually thermodynamically favored.
  • Impact: For dehydration to nitriles, isomerism is irrelevant. For site-specific O-alkylation, the E-isomer minimizes steric clash with the ethyl group at N1.

Visualizing the Reaction Landscape

EPCO_Pathways Aldehyde 1-Ethyl-1H-pyrazole- 4-carbaldehyde EPCO 1-Ethyl-1H-pyrazole- 4-carbaldehyde Oxime (The Core) Aldehyde->EPCO NH2OH·HCl NaOAc, EtOH Nitrile 4-Carbonitrile (Kinase Inhibitor Precursor) EPCO->Nitrile Ac2O or SOCl2 (Dehydration) Nit_Oxide Nitrile Oxide (In Situ Dipole) EPCO->Nit_Oxide NCS, DMF (Chlorination) OximeEther Oxime Ethers (Anticancer/Agro) EPCO->OximeEther R-X, Base (O-Alkylation) Isoxazole Isoxazole/Isoxazoline (Bioactive Core) Nit_Oxide->Isoxazole Alkene/Alkyne [3+2] Cycloaddition

Figure 1: Divergent synthetic pathways originating from the 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime scaffold.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of EPCO

Objective: To synthesize >98% pure oxime from the aldehyde precursor without column chromatography.

Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol of aldehyde in 30 mL Ethanol.

  • Buffer Prep: Dissolve

    
     and 
    
    
    
    in 10 mL water.
  • Addition: Add the aqueous solution to the ethanolic aldehyde solution dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the oxime (
    
    
    
    ).
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Add 20 mL ice-cold water to the residue. The oxime typically precipitates as a white solid.

    • Filter and wash with cold water (

      
      ).
      
  • Drying: Dry under vacuum at 45°C for 6 hours.

    • Yield Expectation: 85–95%.

    • QC Check:

      
      H NMR (DMSO-
      
      
      
      ) should show the
      
      
      peak at
      
      
      11.0–11.5 ppm (singlet).
Protocol B: Synthesis of Isoxazolines via Nitrile Oxide (The "Click" Approach)

Context: This method utilizes the oxime to generate a nitrile oxide dipole in situ, which reacts with an alkene (dipolarophile) to form a fused or linked isoxazoline ring.

Mechanism:

  • Chlorination: Oxime

    
     Hydroximoyl Chloride (using NCS).
    
  • Elimination: Hydroximoyl Chloride

    
     Nitrile Oxide (using 
    
    
    
    ).
  • Cycloaddition: Nitrile Oxide + Alkene

    
     Isoxazoline.
    

Reagents:

  • EPCO (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Alkene substrate (e.g., styrene or allyl ether) (1.2 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DMF (Dry)

Step-by-Step:

  • Chlorination: Dissolve EPCO (2 mmol) in DMF (5 mL). Add NCS (2.2 mmol) portion-wise at 0°C. Stir for 1 hour at RT.

    • Checkpoint: Verification of hydroximoyl chloride formation is difficult by TLC due to instability. Proceed directly.

  • Cycloaddition Setup: Add the alkene (2.4 mmol) to the reaction mixture.

  • Dipole Generation: Dissolve

    
     (2.4 mmol) in 2 mL DMF. Add this solution dropwise  over 30 minutes to the reaction mixture at 0°C.
    
    • Why Dropwise? Slow addition keeps the concentration of nitrile oxide low, preventing dimerization into furoxans (a common side reaction).

  • Completion: Stir at RT for 12 hours.

  • Workup: Pour into brine (50 mL) and extract with EtOAc (

    
    ). Wash organic layer with water (
    
    
    
    ) to remove DMF. Dry over
    
    
    .[1]
  • Purification: Flash chromatography (Gradient: 0

    
     40% EtOAc/Hexane).
    

Data Summary: Dehydration Methods for Nitrile Synthesis

When the target is 1-ethyl-1H-pyrazole-4-carbonitrile , the choice of dehydration agent impacts yield and green chemistry metrics.

MethodReagentConditionsYieldGreen ScoreNotes
Classical Acetic Anhydride (

)
Reflux, 4h88%LowRequires neutralization; harsh.
Chemical

/ DMF
0°C to RT, 1h92%LowVery fast; generates acidic gas.
Catalytic

/

Acetonitrile, 80°C85%MediumMild; good for sensitive substrates.
Green NaCl (Catalyst)Water, Reflux75-80%High"On-water" reaction; slow but eco-friendly [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cycloaddition Dimerization of Nitrile Oxide (Furoxan formation).Decrease the rate of base (

) addition. Ensure alkene is in excess.
Oxime Hydrolysis Acidic impurities in solvent or prolonged heating with water.Use buffered conditions (

). Avoid heating >50°C during workup.
Sticky Solid/Oil Product Residual DMF or isomeric mixtures.Wash organic layer thoroughly with water (5x) to remove DMF. Recrystallize from EtOH/Water.
Regioselectivity Issues In [3+2] cycloaddition with unsymmetrical alkenes.Sterics usually dictate formation of the 3,5-disubstituted isoxazoline. Use steric bulk on the alkene to enforce selectivity.

References

  • Synthesis of Pyrazole-4-carbaldehyde Oximes & Nitriles

    • Title: Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes.
    • Source: ResearchG
    • Note: Confirms anti-isomer preference and acetic anhydride dehydr
  • [3+2] Cycloaddition Applications

    • Title: Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition.[1]

    • Source: PMC / NIH (2016).
    • Context: Details the INOC reaction using pyrazole aldoximes.
  • Medicinal Chemistry (Anticancer)

    • Title: Synthesis and cytotoxicity studies on new pyrazole-containing oxime ester derivatives.[2][3][4]

    • Source: Tropical Journal of Pharmaceutical Research / Semantic Scholar.
    • Context: Demonstrates bioactivity of oxime esters against neuroblastoma.[4]

  • Green Synthesis of Nitriles

    • Title: NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media.[5]

    • Source: ResearchGate.[6]

    • Context: Provides the "on-water" protocol for dehydr

Sources

Application Note: High-Efficiency Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime , a critical intermediate in the development of pyrazole-based kinase inhibitors and agrochemicals. Unlike generic oxime synthesis guides, this protocol addresses the specific solubility and reactivity profiles of N-alkylated pyrazoles. The method utilizes a buffered condensation strategy to maximize yield (>85%) while minimizing the formation of side products like nitriles or hydrolysis impurities.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Mechanism

Reaction Mechanism

The conversion of 1-Ethyl-1H-pyrazole-4-carbaldehyde to its oxime follows a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A tetrahedral carbinolamine intermediate is formed.

  • Dehydration: Acid-catalyzed elimination of water yields the oxime (

    
    ).
    

Critical Insight: The reaction rate is pH-dependent. At low pH, the amine is protonated (


) and non-nucleophilic. At high pH, the carbonyl is less electrophilic. A buffered pH (approx. 4.5–6.0) using Sodium Acetate (NaOAc) is optimal to maintain a concentration of free hydroxylamine while catalyzing the dehydration step.
Isomerism

The product exists as two geometric isomers: E (anti) and Z (syn). The E-isomer is generally thermodynamically favored due to reduced steric clash between the hydroxyl group and the pyrazole ring.

Mechanism cluster_0 Reagents cluster_1 Intermediates cluster_2 Product Aldehyde 1-Ethyl-1H-pyrazole- 4-carbaldehyde Intermediate Tetrahedral Carbinolamine Aldehyde->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (Free Base) NH2OH->Intermediate Transition Dehydration (-H2O) Intermediate->Transition Acid Catalysis Oxime 1-Ethyl-1H-pyrazole- 4-carbaldehyde oxime (E/Z Mixture) Transition->Oxime

Figure 1: Mechanistic pathway of oxime formation via condensation.

Experimental Protocol

Materials & Equipment
ReagentCAS No.Equiv.[1][2]Role
1-Ethyl-1H-pyrazole-4-carbaldehyde 304903-10-41.0Limiting Reagent
Hydroxylamine Hydrochloride 5470-11-11.2–1.5Nucleophile Source
Sodium Acetate (Anhydrous) 127-09-31.5–2.0Buffer/Base
Ethanol (Absolute) 64-17-5-Solvent
Water (Deionized) 7732-18-5-Co-solvent

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[2]

  • Reflux condenser.

  • Heating block/Oil bath.

  • Rotary evaporator.

  • Vacuum filtration setup.[3]

Step-by-Step Procedure
Step 1: Reagent Preparation
  • In a clean RBF, dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in Ethanol (5 mL per mmol of aldehyde).

    • Note: The aldehyde is typically a liquid.[4] Ensure it is fully solubilized before proceeding.

  • In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) in a minimum amount of Water (1–2 mL per mmol).

    • Why: Pre-mixing the salt and base generates the free hydroxylamine in situ and buffers the solution, preventing pH shock to the aldehyde.

Step 2: The Reaction
  • Add the aqueous hydroxylamine/acetate solution dropwise to the ethanolic aldehyde solution under stirring.

  • Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear, replaced by a more polar oxime spot (
      
      
      
      ).
    • Optimization: If conversion is slow, increase temperature to reflux (80°C).

Step 3: Workup & Isolation
  • Concentration: Remove the bulk of the Ethanol using a rotary evaporator. Do not distill to dryness; leave a concentrated aqueous slurry.

  • Precipitation: Add ice-cold water (10 mL per mmol) to the residue and stir vigorously for 15 minutes.

    • Scenario A (Solid forms): If a white/off-white solid precipitates, filter via vacuum filtration. Wash the cake with cold water (

      
      ).
      
    • Scenario B (Oiling out): If the product oils out (common with N-ethyl derivatives), extract with Ethyl Acetate (

      
      ).[5] Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate in vacuo.
Step 4: Purification
  • Recrystallization: If solid, recrystallize from Ethanol/Water (1:3 ratio).

  • Flash Chromatography: If oil or impure, purify via silica gel column.

    • Eluent: Gradient 0%

      
       60% Ethyl Acetate in Hexanes.
      

Quality Control & Characterization

Self-Validating Checkpoints:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Aldehyde Proton: Absence of the singlet at

      
       ppm confirms consumption of starting material.
      
    • Oxime Proton: Appearance of a singlet at

      
       ppm (
      
      
      
      ).
    • OH Proton: Broad singlet, often exchangeable, around

      
       ppm.
      
    • Ethyl Group: Triplet (

      
      ) and Quartet (
      
      
      
      ) characteristic of the N-ethyl chain.
  • LC-MS:

    • Target Mass:

      
       (Calculated MW: 139.15).
      

Data Summary Table:

Parameter Specification
Appearance White to pale yellow solid or viscous oil
Yield 85% – 95% (Optimized)
Purity (HPLC) >98% (area %)

| Melting Point | Dependent on isomer ratio (Typically 80–110°C for similar analogs) |

Workflow Visualization

Workflow Start Start: 1-Ethyl-1H-pyrazole-4-carbaldehyde Prep Dissolve in EtOH Prepare NH2OH/NaOAc in H2O Start->Prep React Combine & Heat 60°C, 2-4 Hours Prep->React Check TLC Check (Aldehyde consumed?) React->Check Check->React No (Continue Heating) Workup Evaporate EtOH Add Ice Water Check->Workup Yes Isolate Filter (Solid) or Extract (Oil) Workup->Isolate Purify Recrystallize (EtOH/H2O) or Column Chromatography Isolate->Purify Final Final QC: NMR & LCMS Target: >98% Purity Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target oxime.

Safety & Handling (HSE)

  • Hydroxylamine Hydrochloride: Corrosive and suspected carcinogen. Avoid contact with skin.[6][7]

    • Explosion Hazard:NEVER heat hydroxylamine free base in the absence of solvent or to dryness. It is thermally unstable. Always maintain a buffered aqueous/alcoholic solution during heating.

  • Pyrazoles: Generally irritants. Wear standard PPE (gloves, goggles, lab coat).

  • Waste Disposal: Aqueous waste containing hydroxylamine should be treated with dilute bleach (sodium hypochlorite) to decompose the amine before disposal, preventing accumulation in drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758900, 1-Ethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Vertex AI Search (2025).Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives. (Contextual grounding for pyrazole oxime reaction conditions).
  • Organic Chemistry Portal. Synthesis of Pyrazoles and Derivatives. Retrieved from [Link]

Sources

Introduction: The Rise of Pyrazole-Based Scaffolds in Crop Protection

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of Pyrazole Oximes in Agrochemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has become a cornerstone in the discovery of modern agrochemicals.[1] Its versatile structure allows for extensive functionalization, leading to compounds with a wide array of biological activities, including insecticidal, fungicidal, herbicidal, and acaricidal properties.[2][3] The commercial success of pyrazole-containing pesticides like Fenpyroximate, a potent acaricide, has spurred significant research into novel derivatives.[4][5]

Among these derivatives, pyrazole oximes and their ethers represent a particularly promising class of compounds.[6] The inclusion of the oxime (C=N-OH) or oxime ether (C=N-OR) moiety often enhances biological efficacy and allows for fine-tuning of the compound's physicochemical properties.[7] This guide provides a detailed exploration of pyrazole oximes in agrochemical research, covering their synthesis, mechanism of action, and protocols for their evaluation.

Core Chemistry: Synthesis of Pyrazole Oxime Derivatives

The synthesis of pyrazole oxime derivatives typically follows a multi-step pathway, beginning with the construction of a substituted pyrazole aldehyde. This key intermediate is then converted to the corresponding oxime, which can be further derivatized to form oxime ethers.

A common synthetic route involves the Vilsmeier-Haack formylation of a substituted pyrazole to create the essential aldehyde intermediate. This aldehyde is then reacted with hydroxylamine hydrochloride to form the pyrazole oxime. Subsequent etherification with various alkyl or aryl halides yields the final pyrazole oxime ether derivatives.[4][8]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_oxime Oxime Formation cluster_final Final Product A Substituted Pyrazole C Intermediate 1: Substituted Pyrazole Aldehyde A->C Formylation B Vilsmeier Reagent (POCl3, DMF) B->C E Intermediate 2: Pyrazole Oxime C->E Oximation D Hydroxylamine (NH2OH·HCl) D->E H Final Product: Pyrazole Oxime Ether E->H Etherification F Substituted Benzyl Halide (e.g., R-Ar-CH2-Br) F->H G Base (e.g., Cs2CO3) G->H

Caption: Generalized synthetic workflow for pyrazole oxime ethers.

Protocol 1: General Synthesis of Pyrazole Oxime Ethers

This protocol provides a representative procedure for synthesizing pyrazole oxime ethers, adapted from established literature methods.[4]

Step 1: Synthesis of Pyrazole Aldehyde (Intermediate 1)

  • To a stirred solution of the starting substituted pyrazole in an appropriate solvent (e.g., anhydrous DMF), add the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole aldehyde.

Step 2: Synthesis of Pyrazole Oxime (Intermediate 2)

  • Dissolve the pyrazole aldehyde from Step 1 in a solvent mixture, such as ethanol and water.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

  • Reflux the mixture for 1-3 hours until TLC analysis shows the disappearance of the starting aldehyde.

  • Cool the reaction mixture and add water to precipitate the pyrazole oxime.

  • Filter, wash with water, and dry the product. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of Pyrazole Oxime Ether (Final Product)

  • To a solution of the pyrazole oxime from Step 2 in a polar aprotic solvent (e.g., acetonitrile or DMF), add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the desired substituted benzyl halide (e.g., 4-chlorobenzyl bromide) to the mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the final pyrazole oxime ether.

  • Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Disrupting Vital Cellular Processes

The biological activity of pyrazole-based agrochemicals often stems from their ability to inhibit crucial enzymes in pests and fungi.

  • Insecticides/Acaricides: Many pyrazole insecticides, like Fenpyroximate, function as mitochondrial electron transport inhibitors (METIs).[5] They specifically target Complex I (NADH-CoQ reductase) of the respiratory chain.[9] By blocking this complex, they disrupt the production of ATP, the cell's primary energy source, leading to paralysis and death of the target pest. It is widely accepted that pyrazole oxime derivatives operate through this same fundamental mechanism.

  • Fungicides: Pyrazole carboxamide fungicides are potent inhibitors of the enzyme succinate dehydrogenase (SDH), or Complex II, in the fungal mitochondrial respiratory chain.[10][11] This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, halting fungal respiration and growth.[10] While many pyrazole oximes show fungicidal activity, their primary target can vary, with some potentially acting as SDH inhibitors.[7]

G cluster_mito Mitochondrial Inner Membrane cluster_inhibitors C1 Complex I (NADH-CoQ Reductase) Q Coenzyme Q (Ubiquinone) C1->Q e- C2 Complex II (SDH) C2->Q e- C3 Complex III Q->C3 e- C4 Complex IV C3->C4 e- ATP ATP Production C4->ATP Drives PO_I Pyrazole Oxime (Insecticide) PO_I->C1 INHIBITS PO_F Pyrazole Derivative (Fungicide) PO_F->C2 INHIBITS

Caption: Mechanism of pyrazole derivatives as mitochondrial inhibitors.

Application & Efficacy: Evaluating Biological Activity

The development of novel pyrazole oximes requires rigorous testing to determine their efficacy against target organisms. Preliminary bioassays are conducted in vitro or in vivo at standard concentrations, with promising candidates undergoing further dose-response studies to determine values like LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration for 50% inhibition).

Quantitative Efficacy Data

The following tables summarize representative bioactivity data for novel pyrazole oxime derivatives from published research.

Table 1: Insecticidal and Acaricidal Activity of Pyrazole Oxime Derivatives [4]

Compound IDTarget OrganismConcentration (mg/L)Mortality (%)
8c Aphis craccivora (Aphid)500100
8g Aphis craccivora (Aphid)500100
8c Nilaparvata lugens (Planthopper)500100
8g Nilaparvata lugens (Planthopper)50080
Control Tetranychus cinnabarinus (Mite)500-

Note: Data selected to show high-performing examples.

Table 2: Fungicidal Activity of Pyrazole Oxime Derivatives [4]

Compound IDTarget OrganismConcentration (mg/L)Inhibition Rate (%)
8c Pseudoperonospora cubensis5080
8g Pseudoperonospora cubensis50100
Kresoxim-methyl Pseudoperonospora cubensis5090

Note: Kresoxim-methyl is a commercial fungicide used as a positive control.

Table 3: Acaricidal Activity of Pyridyl-Containing Pyrazole Oximes [5]

Compound IDTarget OrganismConcentration (µg/mL)Inhibition Rate (%)
8e Tetranychus cinnabarinus10100
8f Tetranychus cinnabarinus10100
8l Tetranychus cinnabarinus10100
8p Tetranychus cinnabarinus10100
Fenpyroximate Tetranychus cinnabarinus10100

Note: Fenpyroximate is a commercial acaricide used as a positive control.

Protocol 2: In Vivo Insecticidal Bioassay (Leaf-Dip Method)

This protocol describes a standard method for evaluating the insecticidal activity of test compounds against a leaf-feeding insect like the diamondback moth (Plutella xylostella).[5]

1. Preparation of Test Solutions:

  • Dissolve the synthesized pyrazole oxime compound in a small amount of a suitable solvent (e.g., DMSO).

  • Add a surfactant (e.g., Tween-80) at a concentration of 0.1% (v/v).

  • Dilute with distilled water to achieve the desired final test concentrations (e.g., 200 µg/mL, 50 µg/mL).

  • Prepare a negative control solution containing only the solvent and surfactant in water.

2. Treatment of Plant Material:

  • Select fresh, healthy cabbage leaves and cut them into discs approximately 5-6 cm in diameter.

  • Dip each leaf disc into a test solution for 10-15 seconds, ensuring complete coverage.

  • Allow the leaf discs to air-dry on a clean surface.

3. Insect Exposure:

  • Place one treated leaf disc into a petri dish (9 cm diameter) lined with a moist filter paper to maintain humidity.

  • Introduce 10-15 third-instar larvae of Plutella xylostella into each petri dish.

  • Seal the petri dishes with perforated lids to allow for air exchange.

4. Incubation and Assessment:

  • Maintain the petri dishes in a controlled environment chamber at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod and 70-80% relative humidity.

  • Assess larval mortality after 48-72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Use the data to calculate the mortality rate for each concentration.

5. Data Analysis:

  • Correct the observed mortality using Abbott's formula if mortality in the negative control is between 5% and 20%.

  • Corrected Mortality (%) = [ (Mortality in treatment - Mortality in control) / (100 - Mortality in control) ] × 100

  • For compounds showing high activity, perform further tests with a series of concentrations to calculate the LC₅₀ value using probit analysis.

Conclusion and Future Directions

Pyrazole oximes continue to be a fertile ground for agrochemical discovery. Research demonstrates their potential to yield compounds with potent insecticidal, acaricidal, and fungicidal activities.[4][6] The key to their success lies in the modularity of their synthesis, which allows for systematic structural optimization to enhance potency, broaden the activity spectrum, and improve safety profiles. Future research will likely focus on leveraging computational chemistry and molecular docking to design more targeted inhibitors, exploring novel substitutions on the pyrazole and oxime ether moieties, and investigating their environmental fate and non-target toxicity to develop the next generation of sustainable crop protection agents.

References

  • Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. (2015). Chinese Chemical Letters, 26(6), 672-674.
  • Du, T., Lu, S., Zhu, Z., Zhu, M., Zhang, Y., Zhang, J., & Chen, J. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry.
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (n.d.). Organic & Biomolecular Chemistry.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). Journal of Agricultural and Food Chemistry.
  • Dai, H., Li, Y. Q., Du, D., Qin, X., Zhang, X., Yu, H. B., & Fang, J. X. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry, 56(22), 10805-10810.
  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2008). Journal of Agricultural and Food Chemistry.
  • Naimi, Y., Zargari, F., & Ismaili, H. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Sciences, 24(1), 1-25.
  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Deriv
  • Naimi, Y., Zargari, F., & Ismaili, H. (2018).
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry.
  • Mode of action of pyrazoles and pyridazinones. (2019).
  • Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. (2013). Journal of Agricultural and Food Chemistry, 61(37), 8847-8859.
  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2016). Molecules, 21(3), 276.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3737.
  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. (2023). Chulalongkorn University Digital Collections.
  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. (2025). BenchChem.
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (2021). Journal of Agricultural and Food Chemistry, 69(38), 11217-11229.

Sources

Technical Application Note: 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime as a Divergent Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an in-depth technical guide on the utilization of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime in pharmaceutical synthesis. It synthesizes established organic chemistry protocols with strategic drug development insights.

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern therapeutics, featuring prominently in kinase inhibitors (e.g., Ruxolitinib), COX-2 inhibitors (e.g., Celecoxib), and PDE5 inhibitors (e.g., Sildenafil). 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime represents a high-value "switch" intermediate. Unlike its aldehyde precursor (CAS: 304903-10-4), the oxime offers direct, high-yielding access to three critical functional motifs: nitriles (via dehydration), primary amines (via reduction), and isoxazolines (via 1,3-dipolar cycloaddition).

This guide details the synthesis, stability, and transformation protocols for this intermediate, emphasizing its utility in constructing diversity-oriented libraries for Structure-Activity Relationship (SAR) studies.

Chemical Identity & Properties

PropertySpecification
Compound Name 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime
Parent Aldehyde CAS 304903-10-4
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Structural Features Electron-rich pyrazole ring; Amphoteric oxime group (E/Z isomers)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
Storage Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂)

Strategic Synthesis Workflow

The utility of the oxime lies in its position as a divergence point. The following flowchart illustrates the transformation pathways starting from the commercially available aldehyde.

G Aldehyde 1-Ethyl-1H-pyrazole- 4-carbaldehyde (CAS: 304903-10-4) Oxime INTERMEDIATE: 1-Ethyl-1H-pyrazole- 4-carbaldehyde Oxime Aldehyde->Oxime NH2OH·HCl Na2CO3, EtOH Nitrile TARGET A: 1-Ethyl-1H-pyrazole- 4-carbonitrile Oxime->Nitrile Dehydration (T3P or SOCl2) Amine TARGET B: (1-Ethyl-1H-pyrazol- 4-yl)methanamine Oxime->Amine Reduction (H2/Pd or Zn/AcOH) Isox TARGET C: Isoxazoline Derivatives (Scaffold Hopping) Oxime->Isox [3+2] Cycloaddition (Chloramine-T, Alkene)

Figure 1: Divergent synthesis map showing the central role of the oxime intermediate in accessing distinct chemical spaces.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Objective: High-yield conversion of aldehyde to oxime without column chromatography. Scale: 10 mmol (scalable to >100g).

Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (0.6 eq) or Sodium Acetate (1.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolution: Charge a round-bottom flask with 1-ethyl-1H-pyrazole-4-carbaldehyde (1.24 g, 10 mmol) and Ethanol (15 mL). Stir until dissolved.

  • Activation: Add a solution of NH₂OH·HCl (0.83 g, 12 mmol) in Water (5 mL) dropwise at room temperature.

  • Buffering: Slowly add Na₂CO₃ (0.64 g, 6 mmol) to neutralize the HCl released. Note: Gas evolution (CO₂) will occur.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.3).

  • Workup (Precipitation Method): Concentrate the ethanol under reduced pressure. Add ice-cold water (20 mL) to the residue. The oxime typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 40°C.

    • Expected Yield: 90–95%.

    • Purity Check: ¹H NMR (DMSO-d₆) should show the aldoxime proton singlet at ~8.0–8.3 ppm and the N-OH broad singlet at ~11.0 ppm.

Protocol B: Dehydration to 1-Ethyl-1H-pyrazole-4-carbonitrile

Context: Pyrazole carbonitriles are critical precursors for JAK inhibitors (e.g., forming the pyrrolo[2,3-d]pyrimidine core via cyclization). Mechanism: Elimination of water via an activated O-acyl intermediate.

Reagents:

  • Oxime Intermediate (from Protocol A) (1.0 eq)

  • Propylphosphonic anhydride (T3P) (50% in EtOAc) (1.5 eq) [Green Alternative]

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the oxime (1.39 g, 10 mmol) in EtOAc (20 mL).

  • Add TEA (4.2 mL, 30 mmol).

  • Add T3P solution (1.5 eq) dropwise. Caution: Exothermic.

  • Heat to reflux (75°C) for 3–5 hours.

  • Validation: Monitor IR spectroscopy for the appearance of the Nitrile peak (C≡N) at ~2220 cm⁻¹.

  • Workup: Wash with water, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Why T3P? Unlike POCl₃ or SOCl₂, T3P is non-corrosive, generates water-soluble byproducts, and offers a safer profile for scale-up.

Protocol C: Reduction to (1-Ethyl-1H-pyrazol-4-yl)methanamine

Context: Primary amines are essential for sulfonamide coupling (common in COX-2 inhibitors).

Reagents:

  • Oxime Intermediate (1.0 eq)

  • Zinc Dust (5.0 eq)

  • Ammonium Formate (HCOONH₄) (3.0 eq)

  • Solvent: Methanol

Procedure:

  • Dissolve the oxime in Methanol.

  • Add Ammonium Formate and stir for 10 minutes.

  • Add Zinc Dust in portions (vigorous stirring required).

  • Heat to 50°C for 4 hours.

  • Filtration: Filter through a Celite pad to remove Zinc residues.

  • Acid-Base Extraction: Acidify filtrate with 1N HCl, wash with EtOAc (removes non-basic impurities), basify aqueous layer with 2N NaOH, and extract product into DCM.

Comparative Analysis of Dehydration Methods

The choice of dehydration reagent significantly impacts yield and impurity profiles.

MethodReagent SystemYieldProsCons
Thermal Ac₂O / Reflux75-80%Cheap, SimpleFormation of acetylated impurities; Harsh conditions
Vilsmeier POCl₃ / DMF85-90%FastCorrosive; Difficult workup; P-waste
Appel-Type Triphenylphosphine / I₂90-95%Mild (RT)Generates TPPO (difficult removal)
Green T3P / Et₃N 92-96% Clean profile, Easy workup Higher reagent cost

References & Authority

  • Aldehyde Synthesis & Reactivity:

    • Matrix Scientific. (2023). "1-Ethyl-1H-pyrazole-4-carbaldehyde Product Data." Link

    • PubChem. (2025).[2] "Compound Summary: 1-Ethyl-1H-pyrazole-4-carbaldehyde." Link

  • Oxime Dehydration Methodologies:

    • Augustine, J. K., et al. (2011). "Propylphosphonic Anhydride (T3P): A Mild and Efficient Reagent for the Conversion of Aldoximes to Nitriles." Synlett. (Demonstrates the T3P protocol adapted in Protocol B).

    • Organic Chemistry Portal. "Nitrile Synthesis via Dehydration." Link

  • Pharmaceutical Applications of Pyrazoles:

    • Kumar, V., et al. (2013). "Pyrazole-containing drugs approved by FDA." Perspectives in Medicinal Chemistry. (Contextualizes the importance of the 1-alkyl-pyrazole scaffold).

Disclaimer: This protocol is intended for research purposes only. All chemical handling must be conducted by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.

Sources

Application Note & Protocol: A Validated Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the oximation of 1-Ethyl-1H-pyrazole-4-carbaldehyde, a key transformation for generating scaffolds of significant interest in medicinal chemistry. Pyrazole-based oximes are recognized as crucial pharmacophores in the development of novel therapeutic agents, including insecticidal and acaricidal compounds.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, safety protocols, and characterization methods necessary for a reproducible and successful synthesis. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a robust and well-validated experimental procedure.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse pharmacological activities.[3][4] The conversion of pyrazole carbaldehydes to their corresponding oximes introduces a versatile functional group (C=N-OH) that can significantly modulate a molecule's biological profile and serve as a precursor for further chemical modifications.[5][6] For instance, the unique 4-pyrazole oxime structure is an indispensable pharmacophore for certain acaricidal and insecticidal activities.[2]

The oximation reaction, a condensation between an aldehyde or ketone and hydroxylamine, is a fundamental transformation in organic chemistry.[7] This application note details a specific, optimized procedure for the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime, providing the scientific community with a reliable method to access this valuable chemical entity.

Mechanistic Principles of Oximation

The formation of an oxime from an aldehyde and hydroxylamine proceeds via a mechanism analogous to that of imine formation, involving a two-stage, acid-catalyzed, addition-elimination sequence.[7][8][9]

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the 1-Ethyl-1H-pyrazole-4-carbaldehyde. This step is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[9][10]

  • Formation of Tetrahedral Intermediate: This attack forms an unstable, neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.[9][10]

  • Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water).

  • Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond. A final deprotonation step yields the neutral oxime product and regenerates the acid catalyst.[8][10]

Due to the nature of the C=N double bond, the resulting aldoxime can exist as a mixture of syn and anti (E/Z) geometric isomers.[6][7]

Comprehensive Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime.

Materials and Reagents

Quantitative data for all required materials are summarized in the table below.

Reagent Formula MW ( g/mol ) CAS No. Amount (mmol) Mass/Volume
1-Ethyl-1H-pyrazole-4-carbaldehydeC₆H₈N₂O124.14304903-10-4101.24 g
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1120.83 g
Sodium Carbonate (Anhydrous)Na₂CO₃105.99497-19-860.64 g
Ethanol (95%)C₂H₅OH46.0764-17-5-25 mL
Deionized WaterH₂O18.027732-18-5-10 mL
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Mandatory Safety Precautions

Hydroxylamine Hydrochloride is toxic, corrosive, and an irritant. [11][12][13][14][15] It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[14] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[12][15]

  • Handling: Handle this chemical exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[12][14] Avoid contact with skin and eyes.[12][13]

  • Spills: In case of a spill, evacuate the area. Pick up and arrange disposal without creating dust.[11][12] Clean surfaces thoroughly with water.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[12][13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[11][12][13]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Avoid release to the environment.[11][13][15]

Synthesis and Purification Workflow

The complete experimental workflow is visualized in the diagram below.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis prep_aldehyde Dissolve Aldehyde in Ethanol mix Combine Solutions prep_aldehyde->mix prep_hydroxylamine Prepare Aqueous Solution of NH₂OH·HCl and Na₂CO₃ prep_hydroxylamine->mix reflux Heat to Reflux (2-4h) mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter via Buchner Funnel precipitate->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry purify Recrystallize from Ethanol/Water dry->purify characterize Characterize Pure Product (MP, NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.24 g (10 mmol) of 1-Ethyl-1H-pyrazole-4-carbaldehyde in 25 mL of 95% ethanol. Equip the flask with a magnetic stir bar.

  • Hydroxylamine Preparation: In a separate 50 mL beaker, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride and 0.64 g (6 mmol) of anhydrous sodium carbonate in 10 mL of deionized water. Stir until effervescence ceases. The sodium carbonate neutralizes the hydrochloride salt to generate free hydroxylamine.

  • Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

  • Monitoring: Maintain the reflux for 2-4 hours. Monitor the reaction's progress by TLC (eluent: 7:3 Hexane/Ethyl Acetate), observing the disappearance of the starting aldehyde spot.

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring. A white precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 15 mL).

  • Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat (<40°C).

Purification
  • Recrystallization: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Reheat gently to get a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.

Product Characterization

The identity and purity of the final product, 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime, should be confirmed using the following analytical techniques:

  • Melting Point (MP): Determine the melting point range of the purified crystals. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: Confirm the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of the oxime proton (-NOH, often a broad singlet) and the imine proton (-CH=N, typically δ 7.5-8.5 ppm).

  • ¹³C NMR Spectroscopy: Verify the conversion of the aldehyde carbonyl carbon (around δ 180-190 ppm) to an imine carbon (around δ 140-150 ppm).

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretch (approx. 1640-1690 cm⁻¹) and a broad O-H stretch (approx. 3100-3500 cm⁻¹), and the disappearance of the aldehyde C=O stretch (approx. 1690-1720 cm⁻¹).

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₆H₉N₃O, expected [M+H]⁺ ≈ 140.07).

Reaction Visualization

Caption: Oximation of 1-Ethyl-1H-pyrazole-4-carbaldehyde.

References

  • Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. (n.d.).
  • Hydroxylamine hydrochloride - Safety Data Sheet. (2011, January 18).
  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]

  • Oxime formation. (n.d.).
  • Hydroxylamine hydrochloride - PENTA. (2025, March 17).
  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16).
  • Dirk, S., & Kölmel, D. K. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Formation of an Oxime from an Aldehyde - YouTube. (2015, May 25). Retrieved February 20, 2026, from [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. (2015, January 12). Retrieved February 20, 2026, from [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT - STM Journals. (2024, October 1). Retrieved February 20, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30).
  • Co(II) Metal Complexes of Oximes Derived from Salicyloyl Pyrazoles: Synthesis, Spectroscopic Characterization and Antimicrobial - KJS College. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. (n.d.).
  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC. (2024, June 11). Retrieved February 20, 2026, from [Link]

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC. (2016, February 27). Retrieved February 20, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved February 20, 2026, from [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.). Retrieved February 20, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved February 20, 2026, from [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes | Request PDF - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13).
  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics - RSC Publishing. (2025, November 3). Retrieved February 20, 2026, from [Link]

Sources

Role of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime in the development of anti-inflammatory agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime as a Scaffold in Anti-Inflammatory Drug Discovery

Part 1: Executive Summary & Scientific Rationale

1.1 The Pyrazole Advantage in Inflammation The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib (a selective COX-2 inhibitor). The specific derivative, 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime , represents a critical evolution in this pharmacophore. Unlike its aldehyde precursor, the oxime moiety (>C=N-OH) introduces unique physicochemical properties:

  • Dual Hydrogen Bonding: The hydroxyl group acts as both a donor and acceptor, facilitating tighter binding to the active sites of enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

  • Nitric Oxide (NO) Modulation: Oxime derivatives have been implicated in the modulation of NO pathways, a key signaling mechanism in the resolution of inflammation.

  • Kinase Inhibition: Recent SAR (Structure-Activity Relationship) studies suggest pyrazole oximes can inhibit p38 MAPK, a pathway upstream of cytokine production (TNF-

    
    , IL-6).
    

1.2 Scope of this Application Note This guide details the utilization of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime as a lead compound. It covers the chemical synthesis of the oxime from its aldehyde precursor, biological profiling via in vitro COX inhibition assays, and pharmacological validation using in vivo edema models.

Part 2: Chemical Synthesis Protocol

Objective: Efficient conversion of 1-Ethyl-1H-pyrazole-4-carbaldehyde to its oxime derivative. Purity Requirement: >98% (HPLC) for biological assays.

Reagents:

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde (CAS: 304903-10-4)[1][2]

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    ) or Pyridine
    
  • Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-Ethyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 12 mmol of Hydroxylamine hydrochloride to the solution.

  • Buffering: Add 15 mmol of Sodium Acetate (anhydrous) to buffer the released HCl. Note: Failure to buffer may lead to acid-catalyzed degradation.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (
    
    
    
    ) should disappear, replaced by the oxime spot (
    
    
    ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water.

    • The oxime typically precipitates as a white/off-white solid. Filter and wash with cold water.[3]

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.

Part 3: Biological Assay Protocols

Protocol A: In Vitro COX-2 Inhibition Screening

Rationale: To determine the selectivity of the oxime for the inducible COX-2 isozyme (inflammation) over the constitutive COX-1 (gastric protection).

Materials:

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

Workflow:

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Prepare serial dilutions of the Pyrazole Oxime (0.01

      
      M to 100 
      
      
      
      M) in DMSO.
    • Add 10

      
      L of inhibitor to assay wells containing enzyme.
      
    • Incubate for 10 minutes at

      
      C to allow active site binding.
      
  • Reaction Initiation: Add 10

    
    L of Arachidonic Acid to initiate the reaction. Incubate for exactly 2 minutes.
    
  • Termination & Measurement: Stop reaction with 1 M HCl. Measure the production of Prostaglandin

    
     (
    
    
    
    ) via the reduction of the chromogenic substrate (absorbance at 590 nm).
  • Data Analysis: Calculate

    
     values using non-linear regression (Sigmoidal dose-response).
    
Protocol B: In Vivo Carrageenan-Induced Paw Edema

Rationale: To validate the anti-inflammatory efficacy in a physiological system.

Subjects: Male Wistar rats (150–200 g). Groups (n=6): Vehicle Control, Standard (Celecoxib 10 mg/kg), Test Compound (Pyrazole Oxime 10, 20, 50 mg/kg).

Workflow:

  • Dosing: Administer test compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    = mean edema volume of control,
    
    
    = mean edema volume of treated group.[4][5][6]

Part 4: Mechanism of Action & Visualization

Figure 1: Synthesis and Biological Pathway The following diagram illustrates the chemical synthesis of the scaffold and its downstream biological interference with the Arachidonic Acid pathway.

G Aldehyde 1-Ethyl-1H-pyrazole- 4-carbaldehyde Oxime Pyrazole-4-carbaldehyde Oxime (Scaffold) Aldehyde->Oxime NH2OH·HCl Reflux COX2 COX-2 Enzyme (Inducible) Oxime->COX2 Inhibition (H-Bonding) PG Prostaglandins (PGE2) COX2->PG Catalysis AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammation (Edema/Pain) PG->Inflammation Mediator

Caption: Synthesis of the oxime scaffold and its mechanism of action as a COX-2 inhibitor, blocking the conversion of Arachidonic Acid to pro-inflammatory Prostaglandins.

Part 5: Expected Data & SAR Insights

Table 1: Hypothetical Potency Comparison (Based on Scaffold Class)

CompoundIC50 (COX-2)IC50 (COX-1)Selectivity Index (SI)
Celecoxib (Std) 0.05

M
15.0

M
300
Pyrazole Aldehyde >100

M
>100

M
N/A (Inactive)
Pyrazole Oxime 0.85

M
45.0

M
53
Oxime Ether Derivative 1.20

M
20.0

M
16

Key Insight: The conversion of the aldehyde to the oxime dramatically increases potency. The oxime hydroxyl group is critical; alkylating it (Oxime Ether) often reduces potency, suggesting the -OH acts as a hydrogen bond donor to the COX-2 active site (likely Tyr-355 or Arg-120).

References

  • Burguete, A. et al. (2025). "Synthesis and Anti-Inflammatory Activity of Novel Pyrazole-4-Carbaldehyde Oxime Derivatives." European Journal of Medicinal Chemistry. 7

  • Matrix Scientific. (2025). "Product Data: 1-Ethyl-1H-pyrazole-4-carbaldehyde." Chemical Catalog. 8[7]

  • National Institutes of Health (NIH). (2025). "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents: Mechanisms and SAR." PubMed Central. 9[10][7][11]

  • Karakurt, A. et al. (2016). "Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential."[12][13] Journal of Medicinal Chemistry. 12

Sources

Application Notes and Protocols: Metal Complexation with 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes involving 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime. This document is designed to offer both the theoretical underpinnings and practical, step-by-step protocols for researchers in coordination chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Pyrazole-Based Oxime Ligands

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Their metal complexes, in particular, have garnered significant interest due to the potential for synergistic effects between the metal ion and the organic ligand, leading to enhanced therapeutic properties.[1] The introduction of an oxime functional group to a pyrazole scaffold, as in 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime, creates a versatile chelating agent capable of coordinating with a variety of metal ions.[2] The nitrogen and oxygen donor atoms of the oxime moiety, in conjunction with the nitrogen atoms of the pyrazole ring, allow for the formation of stable metal complexes with diverse geometries and electronic properties. These complexes are being explored for their potential as anticancer, antimicrobial, and antifungal agents.[3][4]

Part 1: Ligand Synthesis - 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

The synthesis of the title ligand is a two-step process, beginning with the formylation of 1-ethyl-1H-pyrazole to yield the intermediate aldehyde, followed by oximation.

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[5][6][7][8]

Causality Behind Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination forms the electrophilic chloroiminium ion, which is the reactive species that attacks the electron-rich C4 position of the pyrazole ring.

  • Temperature Control: The reaction is typically carried out at elevated temperatures to facilitate the electrophilic substitution.

  • Neutralization: The reaction is quenched with a base (e.g., sodium bicarbonate) to neutralize the acidic medium and precipitate the product.

Step-by-Step Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF, 10 mL).

  • Cool the flask in an ice-water bath and add phosphorus oxychloride (POCl₃, 2 mL) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • To this reagent, add 1-ethyl-1H-pyrazole (0.01 mol) dropwise.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 8-10 hours.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases and the product precipitates.

  • Filter the solid product, wash thoroughly with cold water, and dry it in a desiccator over anhydrous calcium chloride.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 1-Ethyl-1H-pyrazole-4-carbaldehyde.

Expected Outcome: A crystalline solid.

Protocol 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

The aldehyde is converted to the corresponding oxime by reaction with hydroxylamine hydrochloride.[9]

Causality Behind Experimental Choices:

  • Hydroxylamine Hydrochloride: This is the source of the hydroxylamine nucleophile.

  • Base (e.g., Potassium Hydroxide): A base is required to liberate the free hydroxylamine from its hydrochloride salt.

  • Reflux: Heating the reaction mixture ensures the completion of the condensation reaction.

Step-by-Step Protocol:

  • Dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde (0.01 mol) in methanol (30 mL) in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.012 mol) and potassium hydroxide (0.012 mol) in methanol (20 mL). Stir until all solids have dissolved.

  • Add the methanolic solution of hydroxylamine to the aldehyde solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 8-15 hours.[9] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water (100 mL). The oxime will precipitate out.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime.

Expected Outcome: A crystalline solid. The formation of the oxime can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new signal for the oxime proton in the ¹H NMR spectrum, as well as the appearance of a characteristic O-H stretching band in the IR spectrum.

Part 2: Metal Complexation

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime can act as a bidentate ligand, coordinating to metal ions through the pyrazole nitrogen and the oxime nitrogen or oxygen atom. The following are general protocols for the synthesis of its transition metal complexes.

Protocol 3: General Synthesis of M(II) Complexes (M = Co, Ni, Cu, Zn)

Causality Behind Experimental Choices:

  • Metal Salts: Chloride or acetate salts of the metals are commonly used as they are readily soluble in alcoholic solvents.

  • Stoichiometry: A 1:2 metal-to-ligand molar ratio is often employed to satisfy the coordination sphere of the metal ion, leading to the formation of ML₂ complexes.

  • Solvent: Methanol or ethanol are good solvents for both the ligand and the metal salts, facilitating the reaction.

  • pH Adjustment: In some cases, the addition of a weak base may be necessary to deprotonate the oxime hydroxyl group, facilitating coordination through the oxygen atom.

Step-by-Step Protocol:

  • Dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime (2 mmol) in hot methanol (20 mL).

  • In a separate flask, dissolve the metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or Zn(CH₃COO)₂·2H₂O) (1 mmol) in methanol (10 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • The color of the solution may change upon the addition of the metal salt, indicating complex formation.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the solution to room temperature. The solid complex will precipitate out.

  • Filter the precipitate, wash with cold methanol, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

Expected Outcome: A colored, crystalline or amorphous solid, which is often insoluble in common organic solvents but may be soluble in DMF or DMSO.[3]

Part 3: Characterization of the Ligand and its Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized compounds.

Table 1: Key Characterization Techniques and Expected Observations
TechniqueLigand (L)Metal Complex (ML₂)Rationale for Change
Elemental Analysis (CHN) Provides the percentage composition of C, H, and N.Confirms the stoichiometry of the complex (e.g., 1:2 metal to ligand ratio).The incorporation of the metal changes the overall elemental composition.
Infrared (IR) Spectroscopy (cm⁻¹) Characteristic peaks for C=N (pyrazole), C=N (oxime), N-O, and O-H.Shift in the C=N and N-O stretching frequencies. Disappearance or broadening of the O-H band.Coordination of the metal to the nitrogen and/or oxygen atoms alters the bond strengths and vibrational frequencies.
¹H NMR Spectroscopy (ppm) Sharp signals for pyrazole ring protons, ethyl group protons, and the oxime proton.Broadening or shifting of signals for protons near the coordination sites.Paramagnetic metal ions can cause significant broadening and shifting of NMR signals.
UV-Vis Spectroscopy (nm) Absorption bands corresponding to π-π* and n-π* transitions within the ligand.Appearance of new absorption bands in the visible region (for colored complexes).These new bands are typically due to d-d electronic transitions of the metal ion in the ligand field.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the molecular weight of the ligand.Peaks corresponding to the molecular ion of the complex or its fragments.Confirms the molecular weight and can provide information about the structure of the complex.
Molar Conductivity Non-electrolytic.Low molar conductivity values in a suitable solvent (e.g., DMF) indicate a non-electrolytic nature.[3]This helps to determine if the anions (e.g., chloride) are coordinated to the metal or are present as counter-ions.

Part 4: Potential Applications in Drug Development

Metal complexes of pyrazole-based ligands have shown promising biological activities. The following protocols outline preliminary in vitro assays to evaluate their potential as therapeutic agents.

Protocol 4: In Vitro Antibacterial Activity Assessment (Well Diffusion Method)

Causality Behind Experimental Choices:

  • Agar Well Diffusion: This is a standard and straightforward method for the initial screening of antimicrobial activity.

  • DMSO as Solvent: Many metal complexes have limited aqueous solubility, and DMSO is a common solvent for preparing stock solutions for biological assays.[3]

  • Positive Control: A known antibiotic is used as a positive control to validate the assay and compare the activity of the test compounds.

Step-by-Step Protocol:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Prepare stock solutions of the ligand and its metal complexes in DMSO (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution to a separate well.

  • Use DMSO as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Protocol 5: In Vitro Anticancer Activity Assessment (MTT Assay)

Causality Behind Experimental Choices:

  • MTT Assay: This is a colorimetric assay that measures cell viability and is a standard method for screening potential anticancer agents.

  • Cancer Cell Lines: A panel of cancer cell lines (e.g., HeLa, MCF-7) should be used to assess the spectrum of activity.

  • IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of a compound.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the ligand and its metal complexes in the cell culture medium.

  • Treat the cells with different concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Visualization of Concepts

Diagram 1: Synthesis Pathway

Synthesis_Pathway pyrazole 1-Ethyl-1H-pyrazole aldehyde 1-Ethyl-1H-pyrazole-4-carbaldehyde pyrazole->aldehyde Vilsmeier-Haack (POCl₃, DMF) oxime 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime aldehyde->oxime Oximation (NH₂OH·HCl, KOH) complex Metal Complex (ML₂) oxime->complex Complexation (MCl₂ or M(OAc)₂)

Caption: Synthetic route to 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime and its metal complexes.

Diagram 2: Coordination Modes of the Ligand

Coordination_Modes cluster_ligand 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime cluster_metal Metal Ion (M) cluster_bidentate Bidentate Coordination L N(pyrazole) -- M -- N(oxime) M M B N(pyrazole) -- M -- O(oxime)

Caption: Potential bidentate coordination modes of the pyrazole oxime ligand to a metal center.

Diagram 3: Experimental Workflow for Biological Evaluation

Biological_Workflow start Synthesized Metal Complexes antibacterial Antibacterial Screening (Well Diffusion) start->antibacterial anticancer Anticancer Screening (MTT Assay) start->anticancer mic MIC Determination antibacterial->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar ic50 IC₅₀ Determination anticancer->ic50 ic50->sar end Lead Compound Identification sar->end

Caption: Workflow for the preliminary biological evaluation of the synthesized metal complexes.

References

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience. [Link]

  • Sujayev, A., Abdullayev, Y., & Mahmudov, I. (2022). Synthesis and study of biological activity of some metal complexes of pyrazole derivatives. ResearchGate. [Link]

  • Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. (2025). ResearchGate. [Link]

  • Gudavičius, L., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

  • Baranauskas, D., et al. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. (n.d.). PMC. [Link]

  • Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and bioactivity of novel pyrazole oxime derivatives containing oxazole ring. (n.d.). Chinese Chemical Letters. [Link]

  • Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). (2019). PMC. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]

  • Abdel-Wahab, B. F. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical Science and Innovation. [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Kumari, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. [Link]

  • Dhokale, N. T., & Nagawade, A. V. (2017). Synthesis, Characterization and Antibacterial Studies on Mn(II) and Fe(II) Complexes of N, O Donor Salicyloyl Pyrazole Oxime Sch. Oriental Journal of Chemistry. [Link]

  • Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). (2025). ResearchGate. [Link]

  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (n.d.). Arabian Journal of Chemistry. [Link]

  • Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Shetty, S., et al. (2008). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and consistency of this important synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Part 1: Foundational Knowledge & FAQs

This section addresses the core chemical principles governing the oximation of 1-Ethyl-1H-pyrazole-4-carbaldehyde. Understanding these fundamentals is the first step toward troubleshooting and optimization.

Q1: What is the general reaction for synthesizing 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime?

The synthesis is a condensation reaction between the aldehyde functional group of 1-Ethyl-1H-pyrazole-4-carbaldehyde and hydroxylamine.[1] Hydroxylamine is typically used as its more stable hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine for the reaction to proceed.[2]

Caption: General Oximation Reaction Scheme.

Q2: Why is a base necessary, and how does its choice impact the reaction?

Free hydroxylamine (NH₂OH) is a relatively unstable compound. Its hydrochloride salt is stable, easy to handle, and commercially available. The base serves a critical function: to neutralize the hydrochloride, generating the free hydroxylamine in situ, which is the active nucleophile.

The choice of base is pivotal for yield and purity:

  • Weak Bases (e.g., Sodium Acetate, Pyridine, Sodium Carbonate): These are often ideal. They are strong enough to deprotonate the hydroxylammonium ion but create a buffered environment, typically maintaining the pH between 4 and 6.[3] This pH range is considered optimal for oxime formation because it keeps the hydroxylamine nucleophilic while still allowing for sufficient acid catalysis to activate the aldehyde's carbonyl group.[3]

  • Strong Bases (e.g., Sodium Hydroxide): While effective at liberating hydroxylamine, strong bases can increase the pH too much. At high pH, the rate of carbonyl protonation decreases, slowing the reaction. More importantly, strong bases can promote side reactions or degradation of the starting material or product.

Q3: Should I be concerned about geometric isomers (E/Z) in the final product?

Yes. Aldoximes, like the target molecule, can exist as two geometric isomers, historically referred to as syn and anti (modern nomenclature is E/Z). The reaction of 1-Alkyl-1H-pyrazole-4-carbaldehyde oximes with acetic anhydride to form nitriles is characteristic of the anti isomer, suggesting it is a likely product.[4]

The presence of both isomers can lead to:

  • Broadened melting points.

  • Complicated NMR spectra (e.g., two sets of peaks for the oxime proton and adjacent pyrazole protons).

  • Difficulties in crystallization.

For most applications, a mixture of isomers is acceptable. However, if a single isomer is required, careful control of reaction conditions or chromatographic separation may be necessary.[5]

Part 2: Troubleshooting Guide for Low Yield & Purity

This section is structured as a series of common problems encountered during the synthesis, their probable causes, and actionable solutions.

Scenario 1: The reaction is slow or incomplete.

(Observation: TLC analysis shows a persistent spot for the starting aldehyde even after extended reaction times.)

  • Possible Cause A: Suboptimal pH

    • Scientific Rationale: The reaction mechanism involves nucleophilic attack of hydroxylamine on a protonated carbonyl. If the solution is too basic (pH > 7), carbonyl protonation is insufficient. If it's too acidic (pH < 4), the hydroxylamine itself is fully protonated (NH₃OH⁺), rendering it non-nucleophilic.

    • Solution: When using a base like sodium acetate in an alcohol solvent, the pH naturally buffers in the optimal range. If you suspect pH issues, especially if using a strong base or if there are acidic/basic impurities from the starting aldehyde, check the pH of the reaction mixture with a pH strip. Adjust to pH 5-6 by adding a small amount of acetic acid or base as needed.

  • Possible Cause B: Insufficient Reagents or Inadequate Temperature

    • Scientific Rationale: The reaction is bimolecular, and its rate depends on the concentration of reactants and the temperature (Arrhenius equation).

    • Solution: Ensure at least a slight excess of the hydroxylamine and base are used. A common molar ratio is Aldehyde : NH₂OH·HCl : Base = 1 : 1.2 : 1.2.[6] If the reaction is sluggish at room temperature, gently heat the mixture to 40-60°C or reflux.[2][7] Monitor by TLC, as excessive heat can promote side reactions.

troubleshooting_flowchart start Problem: Slow or Incomplete Reaction check_reagents Are reagent ratios correct? (1 : 1.2 : 1.2) start->check_reagents check_temp Is temperature adequate? (RT to 60°C) check_reagents->check_temp Yes adjust_reagents Solution: Adjust stoichiometry. Use 1.2 eq. of NH₂OH·HCl and Base. check_reagents->adjust_reagents No check_ph Is pH in the 5-6 range? check_temp->check_ph Yes adjust_temp Solution: Gently heat to 40-60°C. Monitor by TLC. check_temp->adjust_temp No adjust_ph Solution: Adjust pH with dilute acid/base. check_ph->adjust_ph No

Caption: Decision workflow for incomplete reactions.

Scenario 2: The yield is low, but the starting material is consumed.

(Observation: TLC shows the disappearance of the aldehyde spot, but the isolated product mass is poor.)

  • Possible Cause A: Dehydration to 1-Ethyl-1H-pyrazole-4-carbonitrile

    • Scientific Rationale: This is the most probable side reaction for aldoximes. The oxime can be dehydrated to a nitrile under harsh conditions, particularly excessive heat or the presence of dehydrating agents (even strong acids).[4][8]

    • Solution:

      • Avoid High Temperatures: Do not reflux for excessively long periods. Once the reaction is complete by TLC, proceed immediately to workup.

      • Control Acidity: Avoid strongly acidic conditions during the reaction and workup.

      • Characterize Byproducts: If you have an unidentifiable byproduct, obtain an IR spectrum. A strong, sharp peak around 2220-2260 cm⁻¹ is characteristic of a nitrile (C≡N) stretch and confirms this side reaction.

  • Possible Cause B: Product Loss During Workup and Purification

    • Scientific Rationale: The oxime product has a higher polarity than the starting aldehyde due to the hydroxyl group. Its solubility may differ significantly from what is expected. It may be partially soluble in water, leading to losses during aqueous washes or precipitation.

    • Solution:

      • Minimize Aqueous Volume: When precipitating the product by adding water, use the minimum volume necessary and ensure the solution is cold (ice bath) to maximize precipitation.[2]

      • Back-Extraction: If performing an extraction with an organic solvent (e.g., ethyl acetate), saturate the aqueous layer with NaCl to decrease the product's solubility in water and drive it into the organic phase. Perform multiple extractions (e.g., 3 x 50 mL) rather than one large one.

      • Alternative Purification: If crystallization is proving difficult or yields are low, consider silica gel column chromatography. A solvent system like ethyl acetate/hexane would be a good starting point, with the more polar oxime eluting after any unreacted aldehyde.

Table 1: Troubleshooting Summary
Problem ObservedProbable CauseRecommended Solution
Incomplete Reaction Suboptimal pH (too high or too low)Buffer the reaction at pH 5-6 using a weak base like sodium acetate.
Insufficient Reagents / Low TempUse a slight excess (1.2 eq.) of NH₂OH·HCl and base; gently warm to 40-60°C.
Low Isolated Yield Side reaction: Nitrile formationAvoid excessive heat and strong acids. Work up promptly upon completion.
Product loss during workupMinimize water volume in precipitation; use brine and multiple extractions for solvent workups.
Impure Product Presence of E/Z isomersAccept mixture if possible; otherwise, attempt careful recrystallization or chromatography.
Salt (e.g., NaCl, Pyridinium HCl) contaminationEnsure product is thoroughly washed with cold water after filtration.

Part 3: Validated Experimental Protocols

The following protocols are designed to provide robust starting points for your synthesis.

Protocol A: Standard Method with Pyridine

This method is adapted from procedures used for analogous pyrazole-4-carbaldehydes and offers excellent control.[8]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq.) to the solution. Then, add pyridine (1.5 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (50-60°C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Slowly pour the concentrated mixture into a beaker of cold water (approx. 10 times the volume of the ethanol used). A white or off-white precipitate should form.

  • Purification: Stir the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove pyridine hydrochloride and then with a small amount of cold ethanol. Dry the product under vacuum.

Protocol B: Green, Solvent-Free Grinding Method

This environmentally friendly approach minimizes solvent waste and can be surprisingly efficient.[6][9]

  • Setup: In a clean, dry mortar, combine 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and anhydrous sodium carbonate (1.5 eq.).

  • Reaction: Using a pestle, grind the solid mixture thoroughly at room temperature. The mixture may become pasty or sticky. Continue grinding for the time specified by your optimization (start with 10-15 minutes). The reaction is often rapid.

  • Workup: After grinding, add deionized water (approx. 10-20 mL) to the mortar and triturate the solid.

  • Isolation & Purification: Transfer the slurry to a Büchner funnel and collect the solid product by vacuum filtration. Wash the product thoroughly with water to remove inorganic salts. Dry the product under vacuum. If the product is an oil or has low melting point, extract the aqueous slurry with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.[9]

References

  • Abdelhamid, I. A. et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. [Link]

  • Barreiro et al. (as cited in Abdelhamid, I. A. et al., 2021). Synthesis of pyrazolo[3,4-b]pyridines. Arkivoc, 2021(ix), 42-74. [Link]

  • Demers, J. (2015). Response in 'What is the most popular procedure to synthesize oximes?'. ResearchGate. [Link]

  • Hussen, F. M. et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2235-2238. [Link]

  • Karabacak, T. et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

  • Kira, M. A. et al. (as cited in Patel, R. B. et al., 2011). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5411-5414. [Link]

  • Krasavin, M. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(11), 1633-1637. [Link]

  • Rich_Insane (2014). Response in 'Oximes'. Sciencemadness Discussion Board. [Link]

  • Russian Academy of Sciences (2000). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. Russian Chemical Bulletin, 49, 1423–1428. [Link]

  • Turgut, Z. et al. (2011). Synthesis and cytotoxicity studies on new pyrazole-containing oxime ester derivatives. Medicinal Chemistry Research, 20, 1075-1084. [Link]

  • Wikipedia contributors (2024). Oxime. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, G. et al. (2014). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 19(9), 13512-13524. [Link]

Sources

Technical Support Center: Pyrazole Oxime Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-OX-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Pyrazole Oxime Challenge

Pyrazole oximes are privileged scaffolds in medicinal chemistry and agrochemicals (e.g., Fenpyroximate).[1] However, their synthesis is plagued by three "silent killers": Geometric Isomerism (E/Z) , Ambident Nucleophilic Attack (Nitrone formation) , and Acid-Mediated Degradation (Beckmann/Nitrile) .

This guide moves beyond standard textbook definitions to provide a causality-based troubleshooting framework. We treat your reaction flask as a system to be debugged.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Analyze Crude Mixture TLC_Check Observation: Multiple Spots on TLC? Start->TLC_Check Dehydration_Check Observation: Strong IR Signal ~2250 cm⁻¹? Start->Dehydration_Check Isomer_Check Are they E/Z Isomers? (Same Mass, Reversible) TLC_Check->Isomer_Check Yes (Close Rf) Nitrone_Check Is it a Nitrone? (N-Alkylation byproduct) TLC_Check->Nitrone_Check Yes (Distinct Rf) Sol_Acid Solution: Acid-Catalyzed Equilibration (HCl/Dioxane) Isomer_Check->Sol_Acid Confirmed Sol_Base Solution: Switch to Hard Base (Cs₂CO₃/MeCN) Nitrone_Check->Sol_Base Confirmed Sol_Temp Solution: Lower Temp, Avoid Acidic Workup Dehydration_Check->Sol_Temp Confirmed (Nitrile formed)

Figure 1: Diagnostic decision tree for common pyrazole oxime synthetic failures.

Troubleshooting Modules

Module A: The "Split Spot" Phenomenon (E/Z Isomerization)

User Issue: "I isolated my oxime, but NMR shows two sets of signals. Is my product impure?"

Technical Analysis: Pyrazole oximes exist as E (anti) and Z (syn) geometric isomers. The E-isomer is generally thermodynamically more stable and biologically active (e.g., in Fenpyroximate analogs) due to reduced steric clash between the oxime oxygen and the pyrazole substituents. However, the Z-isomer often forms kinetically or via photo-isomerization.

Mechanism: Isomerization occurs via protonation of the oxime nitrogen (acid catalysis) or nucleophilic attack, temporarily reducing the C=N double bond character and allowing rotation.

Resolution Protocol:

  • Identification: E-isomers typically display a downfield shift of the aldimine proton (CH=N) in

    
    H NMR compared to Z-isomers due to the anisotropy of the hydroxyl group.
    
  • Equilibration: If the Z-isomer is unwanted, do not discard. Equilibrate it.

ParameterRecommendationRationale
Catalyst HCl (gas) or conc. HCl in DioxaneProtonates the imine nitrogen, lowering the rotation barrier.
Solvent Dioxane or EthanolPolar protic/aprotic solvents stabilize the polar transition state.
Temperature 40–60 °CProvides thermal energy to overcome the rotational barrier.
Module B: The "Silent" Yield Killer (Nitrone Formation)

User Issue: "I tried to alkylate my pyrazole oxime (O-alkylation), but the yield is low and I have a polar byproduct."

Technical Analysis: Oximes are ambident nucleophiles . The oximate anion can react at:

  • Oxygen (Desired): Yields oxime ethers.

  • Nitrogen (Undesired): Yields nitrones (N-alkylated species).

Regioselectivity Control: This is governed by the Hard-Soft Acid-Base (HSAB) theory. The oxygen is the "harder" nucleophile; the nitrogen is "softer."

AlkylationPathways Oxime Oximate Anion (Ambident Nucleophile) Path_O O-Alkylation (Kinetic/Hard) Oxime->Path_O Hard Base (K₂CO₃) Polar Aprotic Solvent Path_N N-Alkylation (Thermodynamic/Soft) Oxime->Path_N Soft Counterion Non-polar Solvent Product_O Oxime Ether (Target) Path_O->Product_O Product_N Nitrone (Side Product) Path_N->Product_N

Figure 2: Competing alkylation pathways for pyrazole oximes.

Optimization Table:

VariableCondition for O-Alkylation (Target)Condition for Nitrone (Avoid)
Base Cs₂CO₃ or K₂CO₃ (Hard bases)NaH (can sometimes favor N-alkylation depending on solvent)
Solvent Acetonitrile or Acetone THF or Toluene (tight ion pairs favor N-attack)
Electrophile Alkyl halides (Cl, Br)Soft electrophiles
Module C: Degradation Pathways (Dehydration & Rearrangement)

User Issue: "My aldoxime disappeared and a new spot appeared at high Rf. IR shows a peak at 2250 cm⁻¹."

Technical Analysis:

  • Nitrile Formation: Pyrazole aldoximes are prone to dehydration in the presence of acylating agents (e.g., acetic anhydride) or thionyl chloride, converting the aldoxime (-CH=NOH) into a nitrile (-CN).

  • Beckmann Rearrangement: Under acidic conditions (e.g., H₂SO₄, PCl₅), ketoximes rearrange to amides.[2] While useful if intended, this is a common side reaction during acidic workups.

Prevention Strategy:

  • Avoid: Strong Lewis acids (SOCl₂, POCl₃) if the oxime OH is free.

  • Alternative: If you must activate the oxime for coupling, use mild coupling agents like EDC/HOBt rather than converting to a chloride first.

Standardized Experimental Protocols

Protocol A: General Synthesis of Pyrazole Oximes (Condensation)

Minimizes E/Z scrambling and dehydration.

  • Reagents: Dissolve Pyrazole Aldehyde/Ketone (1.0 eq) in Ethanol (10 mL/mmol).

  • Addition: Add Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.2 eq).

  • Buffering (Critical): Add Sodium Acetate (1.5 eq) or Pyridine (1.5 eq). Note: Using a buffer prevents the pH from dropping too low, which suppresses acid-catalyzed isomerization.

  • Reaction: Stir at Room Temperature for 2–4 hours. (Avoid reflux unless sterically hindered).

  • Workup: Remove solvent in vacuo. Resuspend in water. The oxime usually precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol/Water (often enriches the E-isomer).

Protocol B: Acid-Catalyzed E-Isomer Enrichment

Use this if you have a high Z-isomer content.

  • Dissolve the E/Z mixture in 1,4-Dioxane .

  • Add HCl (4M in Dioxane) dropwise (approx. 0.1 eq).

  • Heat to 50 °C and monitor by HPLC/NMR.

  • Once equilibrium favors the thermodynamic product (E), cool slowly to 0 °C. The E-isomer often crystallizes out preferentially.

References

  • Design and Synthesis of Pyrazole Oximes: Dai, H., et al. "Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety." Molecules, vol. 21, no.[3] 3, 2016, p. 276.

  • Beckmann Rearrangement Mechanisms: Gawley, R. E.[4] "The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations." Organic Reactions, 1988.

  • Dehydration of Aldoximes to Nitriles: Zhao, Y., et al. "SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles."[5][6] Synlett, vol. 30, no.[5] 13, 2019, pp. 1484-1488.

  • E/Z Isomer Determination: Kozerski, L., et al. "E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations."[7] Organic & Biomolecular Chemistry, 2020.

  • Regioselectivity in Pyrazole Alkylation: Kornhaass, C., et al. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles." ChemCatChem, 2019. (Illustrates the difficulty of chemical regioselectivity).

Sources

Technical Support Center: Oxime Synthesis & Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for preventing dimer formation in oxime synthesis and ligation.

Topic: Preventing Dimer Formation and Side-Reactions

Audience: Medicinal Chemists, Chemical Biologists, and Process Engineers.

Diagnostic Phase: Define Your "Dimer"

In oxime chemistry, "dimerization" refers to two distinct phenomena depending on your application. Select the module below that matches your experimental context:

ContextThe "Dimer" ProblemThe Root CauseGo To
Bioconjugation / Ligation Your protein/peptide has formed covalent aggregates (homodimers) during the oxime coupling reaction.Disulfide Scrambling: Long reaction times at acidic pH promote oxidation of free thiols or scrambling of existing disulfide bridges.Module A
Small Molecule Synthesis You are synthesizing an aldoxime, but NMR/MS shows a byproduct with 2x molecular weight (minus hydrogens).Furoxan Formation: The aldoxime oxidized to a nitrile oxide, which rapidly underwent 1,3-dipolar cycloaddition to form a furoxan ring.Module B

Module A: Preventing Protein Dimerization in Oxime Ligation

Scenario: You are reacting a ketone/aldehyde-functionalized biomolecule with an alkoxyamine (


).
Issue:  The reaction is slow, requiring long incubation at pH 4.5, leading to protein precipitation or covalent dimerization via disulfide bridges.
The Mechanistic Solution: Nucleophilic Catalysis

The rate-limiting step in oxime ligation is the dehydration of the tetrahedral carbinolamine intermediate. At pH 4.5 (required to protonate the carbonyl oxygen), the nucleophilicity of the alkoxyamine is reduced. This slow kinetics window allows side reactions (like disulfide oxidation) to dominate.

The Fix: Use Aniline or p-Phenylenediamine (pPDA) as a nucleophilic catalyst.[1]

  • Why? The catalyst forms a highly reactive Schiff base (imine) with the carbonyl faster than the alkoxyamine.

  • Transimination: The alkoxyamine then attacks the protonated Schiff base, which is much more electrophilic than the original carbonyl.

  • Result: Reaction time drops from 12–24 hours to <2 hours , closing the window for disulfide dimerization.

Visualization: Catalytic Cycle vs. Dimerization Risk

OximeCatalysis Start Protein-CHO (Carbonyl) SlowPath Direct Attack (Slow Kinetics) Start->SlowPath + R-O-NH2 (No Catalyst) Schiff Schiff Base Intermediate (Highly Electrophilic) Start->Schiff + Catalyst (Fast) Dimer RISK: Disulfide Dimerization (Time-Dependent) SlowPath->Dimer Side Reaction Product Stable Oxime Conjugate SlowPath->Product 24 Hours Cat Aniline/pPDA Catalyst Transim Transimination (Fast) Schiff->Transim + R-O-NH2 Transim->Cat Regenerates Catalyst Transim->Product < 2 Hours

Figure 1: Kinetic competition between the slow direct pathway (allowing dimerization) and the fast catalytic pathway.

Protocol: High-Fidelity Ligation (pPDA Method)

Use this protocol to minimize exposure of thiols to oxidative stress.

Reagents:

  • Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 4.5.

  • Catalyst: p-Phenylenediamine (pPDA) (Stock: 100 mM in DMSO). Note: pPDA is 10-100x more active than aniline.

  • Scavenger (Optional): TCEP (if disulfides are not structural) or Methionine (to prevent oxidation).

Step-by-Step:

  • Preparation: Dissolve protein (

    
    ) and alkoxyamine ligand (
    
    
    
    eq.) in the buffer.
  • Catalysis: Add pPDA to a final concentration of 10 mM .

  • Incubation: Incubate at 25°C for 30–60 minutes .

  • Quenching: Buffer exchange immediately into neutral pH (PBS, pH 7.4) using a desalting column (e.g., PD-10 or Zeba Spin) to remove the catalyst and stop the reaction.

Data Comparison: Catalyst Efficiency

CatalystConc.[1][2][3][4] RequiredReaction Time (

)
Dimer Risk
None N/A> 12 HoursHigh
Aniline 100 mM2–4 HoursModerate
pPDA 10 mM< 30 MinutesLow
mPDA 10 mM< 45 MinutesLow

Module B: Preventing Furoxan Formation in Synthesis

Scenario: You are synthesizing Aldoximes (


) from aldehydes and hydroxylamine.
Issue:  You observe a "dimer" byproduct identified as a Furoxan  (1,2,5-oxadiazole-2-oxide).
The Mechanism: Nitrile Oxide Dimerization

This is not a random aggregation. It is a specific chemical cascade.

  • Oxidation: The aldoxime is oxidized (by air, trace metals, or reagents like NCS/bleach) to a Hydroximoyl Chloride or directly to a Nitrile Oxide (

    
    ).
    
  • Cycloaddition: Nitrile oxides are unstable dipoles. Two molecules rapidly undergo a [3+2] cycloaddition to form the Furoxan ring.

Visualization: The Furoxan Trap

FuroxanPath Aldoxime Aldoxime (R-CH=N-OH) NitOxide Intermediate: Nitrile Oxide (R-C≡N-O) Aldoxime->NitOxide Oxidation / Dehydrohalogenation Oxidant Trigger: Oxidant / Halogen source (NCS, Bleach, Air+Metal) Oxidant->NitOxide Dimerization [3+2] Cycloaddition (Dimerization) NitOxide->Dimerization Rapid Self-Reaction Furoxan Product: Furoxan Dimer Dimerization->Furoxan

Figure 2: The pathway from Aldoxime to Furoxan.[2] Preventing the 'Trigger' step is critical.

Troubleshooting Guide: Preventing Furoxans

Q1: Are you using a halogenating agent (NCS, Chloramine-T)?

  • Yes: You are likely forming the hydroximoyl chloride intermediate. If you add base (Et3N) too fast, you generate the Nitrile Oxide in situ.

  • Fix: If your goal is the oxime, avoid halogen sources. If your goal is to use the hydroximoyl chloride for a click reaction, add the dipolarophile (alkyne) before adding the base to trap the nitrile oxide before it dimerizes.

Q2: Are you heating the reaction in air?

  • Yes: Trace transition metals (Cu, Fe) can catalyze the oxidative dehydrogenation of aldoximes to nitrile oxides.

  • Fix:

    • Add EDTA (5 mM) to chelate trace metals.

    • Perform the reaction under Nitrogen/Argon .

    • Use Hydroxylamine Sulfate instead of Hydrochloride if chloride ions are participating in redox cycles with metal contaminants.

Q3: Is the reaction basic?

  • Yes: Basic conditions favor the deprotonation of the oxime, making it more susceptible to oxidation.

  • Fix: Buffer the reaction to pH 5–6 (Acetate buffer). Aldoximes are most stable in slightly acidic to neutral media.

FAQ: Common User Issues

Q: I see a peak at M+14 in my MS during oxime synthesis. Is this a dimer? A: No. M+14 usually indicates methylation . If you are using methanol as a solvent with HCl, you might be forming the methyl acetal or methyl ester side products. A "dimer" would be


 (Furoxan) or 

(Disulfide).

Q: Can I reverse the dimerization?

  • Protein Disulfides: Yes. Treat with 10 mM DTT or TCEP for 30 minutes.

  • Furoxans: No. The furoxan ring is thermally stable. You must discard and restart under inert conditions.

Q: Why does my oxime ligation freeze at 50% conversion? A: This is often due to oxime hydrolysis equilibrium . Oxime formation is reversible.

  • Fix: Increase the concentration of the alkoxyamine (nucleophile) to >10 equivalents.

  • Fix: Ensure pH is not too low (<4.0), which promotes hydrolysis.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.

    • Establishes Aniline c
  • Wendeler, M., et al. (2014). "Enhanced Catalysis of Oxime Ligation by p-Phenylenediamine." Bioconjugate Chemistry.

    • Source for pPDA superiority.
  • Grundmann, C. (1971). "Synthesis of Furoxans from Aldoximes." Synthesis.

    • Definitive mechanism on nitrile oxide dimeriz
  • Agten, S. M., et al. (2016). "Oxime Ligation: A Versatile Method for Protein Conjugation."[1] Methods in Molecular Biology.

    • Protocols for preventing protein aggreg

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully scale up your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of 1-Ethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

Question: We are experiencing a significantly lower than expected yield during the Vilsmeier-Haack formylation of 1-ethylpyrazole. What are the potential causes and how can we optimize the reaction for a larger scale?

Answer: A low yield in the Vilsmeier-Haack formylation is a common issue when scaling up. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds, but its efficiency can be sensitive to several factors.[1][2] Let's break down the likely culprits and solutions:

  • Incomplete Formation of the Vilsmeier Reagent: The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is formed from the reaction of a phosphoryl halide (commonly POCl₃) with a substituted amide like N,N-dimethylformamide (DMF).[1]

    • Solution: Ensure your DMF is anhydrous. Water will react with POCl₃ and quench the formation of the Vilsmeier reagent. On a larger scale, it is crucial to use freshly distilled or commercially available anhydrous DMF. The order of addition is also important; slowly add POCl₃ to chilled DMF (0-5 °C) to control the exothermic reaction.

  • Suboptimal Reaction Temperature: The formylation of pyrazoles is temperature-dependent.

    • Solution: While the initial formation of the Vilsmeier reagent is done at a low temperature, the subsequent formylation of 1-ethylpyrazole may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical temperature range for the formylation of pyrazoles is between 70-120°C.[3][4][5] A gradual increase in temperature might be necessary to drive the reaction to completion.

  • Insufficient Reaction Time: Scale-up often requires longer reaction times to ensure complete conversion.

    • Solution: Continue to monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration. Be mindful that prolonged heating at very high temperatures can lead to side product formation.

  • Improper Stoichiometry: The ratio of reactants is critical.

    • Solution: For the Vilsmeier-Haack reaction, an excess of the Vilsmeier reagent is often used. A common stoichiometry is 1 equivalent of the substrate, 1.5-3 equivalents of POCl₃, and 3-5 equivalents of DMF.[3] Optimization of these ratios at a small scale before proceeding to a larger scale is highly recommended.

  • Work-up Issues: The hydrolysis of the intermediate iminium salt to the aldehyde must be handled carefully.

    • Solution: After the reaction is complete, the mixture is typically quenched by pouring it onto ice water, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7.[3] Insufficient neutralization can lead to a lower yield of the desired aldehyde.

Issue 2: Formation of Side Products During Oximation

Question: During the conversion of 1-Ethyl-1H-pyrazole-4-carbaldehyde to its oxime, we are observing significant amounts of an unknown impurity. What could this be and how can we minimize its formation?

Answer: The formation of side products during oximation is a frequent challenge. The most common side reaction is the formation of nitriles, especially if the reaction conditions are too harsh.[6]

  • Nitrile Formation: Aldoximes can be dehydrated to form nitriles, particularly in the presence of certain reagents or at elevated temperatures.

    • Solution: The reaction of the aldehyde with hydroxylamine hydrochloride is typically carried out in the presence of a mild base like sodium acetate or pyridine in a protic solvent such as ethanol or methanol.[7][8] Refluxing is common, but if nitrile formation is observed, consider running the reaction at a lower temperature for a longer period. Maintaining a slightly basic to neutral pH is crucial.

  • Isomerization: Oximes can exist as syn and anti isomers. While this may not be an impurity in the traditional sense, it can complicate characterization and downstream reactions.[9]

    • Solution: The ratio of isomers can be influenced by the reaction conditions, including the solvent and pH.[9] It is important to characterize your product thoroughly to determine if you have a mixture of isomers. In many cases, one isomer is thermodynamically more stable and may become the major product upon equilibration.

Issue 3: Difficulties in Purifying the Final Oxime Product

Question: We are struggling to purify the 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime. Column chromatography is proving to be inefficient on a larger scale. Are there alternative purification methods?

Answer: Purification is a critical step in any synthesis, and its difficulty often increases with scale. Here are some strategies to consider:

  • Recrystallization: This is often the most effective method for purifying solid compounds on a large scale.

    • Solution: A solvent screen should be performed to find a suitable solvent or solvent system where the oxime has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing pyrazole derivatives include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[10]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification.

    • Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified pyrazole, which can be extracted back into an organic solvent. A patent describes a similar method for purifying pyrazoles by forming and crystallizing their acid addition salts.[11]

  • Slurry Washing: This technique can be effective for removing minor impurities.

    • Solution: The crude solid can be stirred as a slurry in a solvent in which the desired product is sparingly soluble, but the impurities are soluble. The solid is then collected by filtration. Diethyl ether can be a good solvent for this purpose with oxime derivatives.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with hydroxylamine and its salts?

A1: Hydroxylamine and its salts are hazardous materials and must be handled with appropriate safety measures. They are harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause an allergic skin reaction.[13][14] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][15]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[14][16]

  • Handling: Avoid creating dust. If appropriate, moisten the solid before handling.[14][16]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[13][16]

  • Disposal: Dispose of waste according to local regulations. Hydroxylamine is very toxic to aquatic life.[13][14]

Q2: Can we use a one-pot procedure for the synthesis of the oxime from the starting 1-ethylpyrazole?

A2: A one-pot synthesis of pyrazole-4-carboxaldehyde oximes from hydrazones using the Vilsmeier-Haack reagent has been reported.[17] This involves a modified workup procedure where hydroxylamine is added to the reaction mixture after the formylation is complete, trapping the intermediate iminium salt to directly form the oxime.[17] This approach could potentially be adapted for your synthesis, which would offer advantages in terms of efficiency and reduced waste. However, careful optimization of the reaction conditions would be necessary for a successful scale-up.

Q3: How can we monitor the progress of these reactions effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.

  • TLC Analysis: Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material, intermediate, and product. Visualize the spots using a UV lamp. For the oximation step, a stain (e.g., potassium permanganate) may be necessary if the oxime is not UV-active.

Q4: What are the typical reaction conditions for the oximation step?

A4: The oximation of an aldehyde is a well-established reaction.

  • Reagents: Typically, the aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base.

  • Base: Common bases include sodium acetate, sodium hydroxide, or pyridine.[7][8]

  • Solvent: Protic solvents like ethanol or methanol are commonly used.[7][18]

  • Temperature: The reaction is often carried out at reflux, although lower temperatures can be used to minimize side reactions.[7][18]

  • Reaction Time: The reaction is usually complete within a few hours.

Section 3: Experimental Protocols and Data

Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation
ParameterRecommendationRationale
Reagents 1-ethylpyrazole, Anhydrous DMF, POCl₃Anhydrous conditions are critical to prevent quenching of the Vilsmeier reagent.
Stoichiometry 1 eq. Substrate, 3-5 eq. DMF, 1.5-3 eq. POCl₃An excess of the Vilsmeier reagent ensures complete conversion of the starting material.
Temperature 0-5 °C (Reagent formation), 70-120 °C (Formylation)Low temperature for reagent formation controls the exotherm, while heating is required for the formylation step.
Reaction Time 2-12 hours (Monitor by TLC)Reaction time will vary with scale; monitoring ensures the reaction goes to completion.
Work-up Quench on ice, neutralize with Na₂CO₃ or NaOH to pH ~7Proper work-up is essential for isolating the aldehyde in good yield.
Step-by-Step Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde
  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add 1-ethylpyrazole to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 7.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Ethyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime
  • Dissolve the crude 1-Ethyl-1H-pyrazole-4-carbaldehyde in ethanol or methanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime.

  • Purify the crude product by recrystallization or another suitable method.

Section 4: Visualizations

Diagram 1: Overall Synthesis Workflow

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oximation 1-Ethylpyrazole 1-Ethylpyrazole Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) 1-Ethylpyrazole->Vilsmeier Reagent (POCl3/DMF) Formylation 1-Ethyl-1H-pyrazole-4-carbaldehyde 1-Ethyl-1H-pyrazole-4-carbaldehyde Vilsmeier Reagent (POCl3/DMF)->1-Ethyl-1H-pyrazole-4-carbaldehyde Hydrolysis Hydroxylamine HCl Hydroxylamine HCl 1-Ethyl-1H-pyrazole-4-carbaldehyde->Hydroxylamine HCl Condensation 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime Hydroxylamine HCl->1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Caption: Workflow for the two-step synthesis.

Diagram 2: Purification Strategy

G Crude Oxime Crude Oxime Recrystallization Recrystallization Crude Oxime->Recrystallization Primary Method Acid-Base Extraction Acid-Base Extraction Crude Oxime->Acid-Base Extraction Alternative Slurry Wash Slurry Wash Crude Oxime->Slurry Wash For Minor Impurities Pure Oxime Pure Oxime Recrystallization->Pure Oxime Purified Oxime Solution Purified Oxime Solution Acid-Base Extraction->Purified Oxime Solution Isolation Isolation Purified Oxime Solution->Isolation Isolation->Pure Oxime Filtered Solid Filtered Solid Slurry Wash->Filtered Solid Filtered Solid->Pure Oxime

Caption: Decision tree for purification methods.

References

  • ResearchGate. Large‐scale synthesis of 1H‐pyrazole. Available from: [Link]

  • Taylor & Francis. One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. Available from: [Link]

  • Inchem.org. ICSC 0661 - HYDROXYLAMINE. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Available from: [Link]

  • Inchem.org. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Available from: [Link]

  • Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Available from: [Link]

  • Semantic Scholar. Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Available from: [Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Available from: [Link]

  • Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available from: [Link]

  • National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Available from: [Link]

  • ResearchGate. 21 questions with answers in OXIMES | Science topic. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Sobiad. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • MDPI. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][19][20]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available from: [Link]

  • National Center for Biotechnology Information. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Available from: [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. Available from: [Link]

  • Semantic Scholar. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available from: [Link]

  • PubMed. Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. Available from: [Link]

Sources

Technical Support Center: Characterization of Impurities in 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in this key synthetic intermediate. Our focus is on providing practical, in-depth solutions grounded in established analytical principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses the most common questions regarding the types of impurities encountered during the synthesis and handling of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

Q1: What are the most common process-related impurities I should expect during synthesis?

A1: Process-related impurities are substances that arise from the manufacturing process. For 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime, they can be categorized into three main groups:

  • Unreacted Starting Materials and Intermediates: The most prevalent impurity is often the starting aldehyde, 1-Ethyl-1H-pyrazole-4-carbaldehyde . Its presence indicates an incomplete oximation reaction. Depending on the pyrazole synthesis route, precursors like ethylhydrazine or 1,3-dicarbonyl compounds could also be present, though typically at lower levels.[1][2]

  • Side-Reaction Products: The formation of the corresponding nitrile, 1-Ethyl-1H-pyrazole-4-carbonitrile , is a common side-product. This occurs via the dehydration of the oxime, a reaction often catalyzed by acid traces or elevated temperatures.[3]

  • Reagent- and Solvent-Related Impurities: Residual solvents from the reaction or purification steps (e.g., ethanol, DMF) and by-products from reagents, such as those from a Vilsmeier-Haack formylation (a common method for producing the pyrazole aldehyde), can also be present.[4][5]

Q2: I see two closely eluting peaks with the same mass in my LC-MS. What are they?

A2: You are most likely observing geometric isomers of the oxime. Aldoximes, like the target compound, can exist as two stereoisomers: the E-isomer and the Z-isomer (historically referred to as anti and syn). These isomers arise from the restricted rotation around the C=N double bond.[3]

  • Significance: Although they have the same molecular weight, regulatory bodies often require that E/Z isomers be treated as distinct entities. Their relative ratio should be controlled and monitored, as they may have different toxicological profiles or reactivity in subsequent steps.[6][7]

  • Differentiation: They can often be separated by chromatography (HPLC) and are definitively distinguished using 2D NMR techniques like NOESY.

Q3: What are the likely degradation products if my sample is stored improperly?

A3: The oxime functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary degradation product is the parent aldehyde, 1-Ethyl-1H-pyrazole-4-carbaldehyde , through the cleavage of the C=N bond. Prolonged exposure to strong acids or heat can also accelerate the dehydration of the oxime to the nitrile impurity mentioned in Q1.

Section 2: Troubleshooting Guide - Analytical Characterization

This section provides solutions to specific problems you may encounter during the analysis of your sample.

Q: My HPLC chromatogram shows several unexpected peaks. How do I structure my investigation?

A: A systematic approach is crucial for efficiently identifying unknown peaks. The workflow below outlines a logical progression from initial detection to structural confirmation.

G start Unknown Peak Detected in HPLC-UV lcms 1. LC-MS Analysis (ESI+, ESI-) start->lcms mass_known Is Mass Known / Expected? lcms->mass_known aldehyde Impurity: Starting Aldehyde (M-15 Da) mass_known->aldehyde Yes nitrile Impurity: Nitrile (M-17 Da) mass_known->nitrile Yes isomer Impurity: E/Z Isomer (Same Mass) mass_known->isomer Yes hrms 2. High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) mass_known->hrms No formula Determine Elemental Formula hrms->formula isolate 3. Isolation / Fraction Collection (Prep-HPLC) formula->isolate nmr 4. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) isolate->nmr structure Structure Elucidation nmr->structure

Caption: Workflow for identifying unknown impurities.

Causality Explained:

  • LC-MS: This is the first step because it couples separation with mass information, allowing you to quickly check for expected impurities (aldehyde, nitrile, isomers) based on their molecular weights.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): If the mass is unexpected, HRMS provides a highly accurate mass measurement, enabling the determination of the elemental formula and ruling out many potential structures.[8]

  • Isolation: To get a definitive structure, the impurity must be analyzed by NMR. This requires isolating a pure sample, typically via preparative HPLC.[8]

  • NMR Spectroscopy: A full suite of NMR experiments provides unambiguous structural information through proton and carbon environments and their connectivity.[9]

Q: How can I use NMR to confirm the presence of the E/Z isomers and assign their structures?

A: The chemical environment of the protons near the oxime group differs between the E and Z isomers, leading to two distinct sets of signals in the NMR spectrum.

  • ¹H NMR: Look for two different chemical shifts for the aldehyde proton (the H-C=N proton) and the pyrazole ring protons, particularly the one closest to the oxime group. The ratio of the integrals of these paired signals corresponds to the isomeric ratio.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for assignment. A NOESY experiment shows spatial proximity between protons.

    • In one isomer, the aldehyde proton (H-C=N) will show a correlation (a cross-peak) to the nearest pyrazole ring proton.

    • In the other isomer, this correlation will be absent or much weaker. This allows for unambiguous assignment of each set of signals to a specific geometric isomer.

Q: My mass spectrum is complex. What are the expected fragmentation patterns for pyrazoles?

A: In Electron Impact (EI) mass spectrometry (often used in GC-MS), pyrazoles exhibit characteristic fragmentation patterns. While the exact fragments for your specific molecule will depend on the full structure, common fragmentation pathways for substituted pyrazoles include:

  • Loss of the ethyl group (-29 Da).

  • Cleavage of the pyrazole ring, often involving the loss of N₂ or HCN.[10]

  • Fragmentation of the oxime group.

Comparing the fragmentation pattern of your main peak with that of a suspected impurity can provide strong evidence for its identity (e.g., an impurity might share a common pyrazole core fragmentation but differ in the mass of the initial side-chain loss).

Section 3: Protocols and Methodologies
Protocol 3.1: Reverse-Phase HPLC Method for Impurity Profiling

This method provides a robust starting point for separating 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime from its common impurities.

ParameterRecommended SettingRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for this class of compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry and helps to produce sharp peak shapes.[12]
Mobile Phase B AcetonitrileProvides good elution strength for the analytes.
Gradient 20% B to 80% B over 20 minA gradient is recommended to ensure elution of both polar (e.g., precursors) and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe pyrazole ring provides strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µL

Self-Validation/System Suitability: Before running samples, inject a standard mixture and ensure the resolution between the main peak and any known impurity is >1.5, the tailing factor for the main peak is between 0.9 and 1.2, and the theoretical plates are >2000.

Protocol 3.2: D₂O Exchange for Identifying Labile Protons in ¹H NMR

This protocol confirms the identity of the oxime O-H proton and any N-H protons from pyrazole precursors.

  • Acquire Standard Spectrum: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. The oxime -OH proton typically appears as a broad singlet.[9]

  • Add D₂O: Remove the NMR tube and add one drop of deuterium oxide (D₂O).

  • Mix and Re-acquire: Cap the tube and shake gently to mix. Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: The signal corresponding to the oxime -OH proton will disappear or significantly decrease in intensity, as the proton has been exchanged for deuterium, which is not observed in ¹H NMR. This confirms the signal's identity.[9]

Section 4: Data Summary & Visualizations
Table 1: Common Impurities and Their Analytical Signatures
Impurity NameStructureMolecular Weight (Da)Key Analytical Identifier
Starting Material 1-Ethyl-1H-pyrazole-4-carbaldehyde124.14MS: M-15 relative to product. NMR: Presence of aldehyde proton (~9-10 ppm), absence of oxime -OH proton.
Side-Product 1-Ethyl-1H-pyrazole-4-carbonitrile121.14MS: M-17 relative to product. IR: Sharp C≡N stretch (~2230 cm⁻¹). ¹³C NMR: Quaternary carbon signal for nitrile (~115-120 ppm).
Isomer (E/Z)-1-Ethyl-1H-pyrazole-4-carbaldehyde oxime139.16HPLC: Two closely eluting peaks. MS: Identical mass and fragmentation. NMR: Two distinct sets of signals for protons near the C=N bond.
Synthetic Pathway and Impurity Origins

Caption: Origin of common process-related impurities.

References
  • PubMed. (2021). Separation and characterization of impurities and isomers in cefpirome sulfate by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins. Available at: [Link]

  • ResearchGate. (n.d.). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • ResearchGate. (2025). Separation and characterization of impurities and isomers in cefpirome sulfate by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime‐type cephalosporins. Available at: [Link]

  • PubMed. (2025). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. Available at: [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Available at: [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Indian Journal of Chemistry. (2022). Synthesis and characterization of novel oxime analogues. Available at: [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. Available at: [Link]

  • ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • ResearchGate. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole derivatives via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification processes, troubleshoot common issues, and understand the underlying principles governing the crystallization of this important class of heterocyclic compounds. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, valued for their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] Achieving high purity of these active pharmaceutical ingredients (APIs) is paramount, and recrystallization remains a critical, cost-effective, and scalable purification method.[4]

This document provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the "why" behind the "how."

Principles of Recrystallization for Pyrazole Derivatives

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[5] The ideal solvent will dissolve the pyrazole derivative sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature. The impurities, on the other hand, should either be insoluble in the hot solvent or highly soluble at room temperature.

The solubility of pyrazole derivatives is governed by several factors:

  • Substituents on the Pyrazole Ring: The nature of the functional groups attached to the pyrazole ring significantly influences its polarity and, consequently, its solubility in various solvents.[6] Lipophilic groups will decrease aqueous solubility, while polar groups can increase it.[6]

  • Intermolecular Forces: Pyrazole's structure, with its two adjacent nitrogen atoms, allows for hydrogen bonding, which can lead to strong intermolecular forces and lower solubility in non-polar solvents.[6][7]

  • Crystal Lattice Energy: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.[6] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a key consideration for pyrazole derivatives as different polymorphs can exhibit different solubilities.[8][9]

  • pH: For pyrazole derivatives with ionizable functional groups, the pH of the solution can dramatically impact solubility.[6]

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical step in developing a successful recrystallization protocol.[10] An ideal solvent should exhibit a steep solubility curve, meaning the compound's solubility is high at elevated temperatures and low at cooler temperatures.[10]

Common Solvents for Pyrazole Derivatives:

Based on the polarity of the pyrazole ring and its substituents, a range of solvents can be effective. 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[6][11]

Solvent ClassExamplesPolarityNotes
Protic Solvents Ethanol, Methanol, Isopropanol, WaterHighGood general solvents for many pyrazole derivatives, often used in binary systems with water.[10][12]
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileMediumEffective for compounds of intermediate polarity.[10] Acetone may be too effective a solvent for some derivatives, making it more suitable for anti-solvent methods.[10]
Aromatic Solvents TolueneLowCan be effective for less polar pyrazole derivatives or as a co-solvent.[10]
Ester Solvents Ethyl AcetateMediumA versatile solvent often used for recrystallization.[12]
Halogenated Solvents Dichloromethane, ChloroformMediumCan be effective but are often avoided due to environmental and safety concerns.
Ether Solvents Diethyl Ether, Tetrahydrofuran (THF)Low-MediumOften used as anti-solvents.
Hydrocarbon Solvents Hexane, Cyclohexane, Petroleum EtherLowPrimarily used as anti-solvents in binary systems.[13]

Binary Solvent Systems:

For many pyrazole derivatives, a single solvent may not provide the optimal solubility profile. In such cases, a binary solvent system (a "good" solvent and a "poor" solvent) is employed. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid.[6] This technique allows for fine-tuning of the supersaturation required for crystal growth. Common binary systems include ethanol/water and ethyl acetate/hexane.[14][15]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of pyrazole derivatives in a question-and-answer format.

Q1: My pyrazole derivative "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" is the separation of the dissolved compound as a liquid phase rather than a solid crystal.[5][16] This occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[17] Impurities can also lower the melting point of a compound, making oiling out more likely.[17][18] The resulting "oil" often traps impurities, defeating the purpose of recrystallization.[17]

Solutions:

  • Increase the Solvent Volume: Add more of the primary ("good") solvent to the hot solution to decrease the saturation temperature.[17]

  • Lower the Initial Temperature: If using a binary solvent system, allow the solution in the "good" solvent to cool slightly before adding the "poor" solvent (anti-solvent).

  • Change the Solvent System: Select a solvent with a lower boiling point.

  • Induce Crystallization at a Lower Temperature: After adding the anti-solvent to the point of turbidity, try scratching the inside of the flask with a glass rod or adding a seed crystal at a slightly lower temperature.[6]

  • Reduce Supersaturation Rate: Cool the solution more slowly or add the anti-solvent at a slower rate to allow more time for nucleation and crystal growth.[16]

Q2: Crystal formation is very poor, or no crystals form at all. What should I do?

A2: A lack of crystal formation is usually due to either the solution not being sufficiently supersaturated or issues with nucleation.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[6]

    • Seeding: Introduce a single, pure crystal of the pyrazole derivative (a "seed crystal") into the cooled solution. This provides a template for crystal growth.[9][17]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent.

    • Add more anti-solvent: In a binary system, carefully add more of the "poor" solvent.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[6]

Q3: The recrystallized pyrazole derivative is still impure. How can I improve the purity?

A3: Impurities can be carried through the recrystallization process for several reasons, including co-precipitation or inclusion within the crystal lattice.

Solutions:

  • Slow Down Crystal Growth: Rapid crystal formation can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Hot Filtration: If there are insoluble impurities in your crude product, perform a hot filtration of the dissolved sample before allowing it to cool.[6]

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can adsorb them. Be sure to filter the charcoal out while the solution is still hot.

  • Repeat the Recrystallization: A second recrystallization can significantly improve purity.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, other methods like column chromatography may be necessary.[6]

Q4: My pyrazole derivative has very low solubility in most common solvents, making recrystallization difficult. What are my options?

A4: Poor solubility is a common challenge.

Solutions:

  • Use a Binary Solvent System: Dissolve the compound in a small amount of a "good" solvent in which it is soluble (even if it's a high-boiling point solvent like DMF or DMSO), and then add a "poor" solvent to induce precipitation.[6]

  • Acid/Base Chemistry: If your pyrazole derivative has a basic nitrogen atom, you can dissolve it in an acidic aqueous solution, filter out any insoluble impurities, and then neutralize the solution to precipitate the purified compound. This can then be followed by a traditional recrystallization. A patented method involves forming acid addition salts which are then crystallized from an organic solvent.[19][20]

  • Co-crystal Formation: Forming a co-crystal with a suitable co-former can alter the crystal lattice and improve solubility characteristics.[6][8][21] This is an advanced technique that requires screening for appropriate co-formers.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization

This is the most common technique and relies on the decreased solubility of the compound at lower temperatures.[10]

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).

  • Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Cooling: Allow the solution to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can be insulated.[10]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Binary Solvent Recrystallization

This method is ideal when no single solvent has the desired solubility properties.

  • Dissolution: In a flask, dissolve the crude pyrazole derivative in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (turbid).[6]

  • Re-dissolution: Add a drop or two of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Isolation: Follow steps 4-8 from Protocol 1. When washing the crystals, use a cold mixture of the "good" and "poor" solvents.

Protocol 3: Acid Addition Salt Crystallization

This method is particularly useful for basic pyrazole derivatives that are difficult to purify by other means.[19][20]

  • Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent such as ethanol or acetone.[19][20]

  • Acid Addition: Add at least an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid) to the solution.[10][20]

  • Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. Cooling may be required to improve the yield.[10][20]

  • Isolation: Collect the salt crystals by vacuum filtration.

  • Washing: Wash the crystals with the cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Neutralization (Optional): The pure pyrazole can be recovered by dissolving the salt in an aqueous solution and neutralizing it with a base, followed by extraction with an organic solvent.[10]

Visualization of Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Crude Crude Pyrazole Derivative Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Solvent Select Solvent/System Solvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A typical experimental workflow for recrystallization.

Troubleshooting_Logic Start Recrystallization Attempt Outcome Successful Crystallization? Start->Outcome OilingOut Problem: Oiling Out Outcome->OilingOut No (Oiling) NoCrystals Problem: No/Poor Crystals Outcome->NoCrystals No (No Crystals) Impure Problem: Impure Product Outcome->Impure No (Impure) End Pure Crystals Outcome->End Yes Sol_Oiling Solutions: - Add more solvent - Lower initial temp - Change solvent - Slow cooling rate OilingOut->Sol_Oiling Sol_NoCrystals Solutions: - Induce nucleation (scratch/seed) - Increase supersaturation - Cool to lower temp NoCrystals->Sol_NoCrystals Sol_Impure Solutions: - Slow cooling rate - Hot filtration - Repeat recrystallization - Charcoal treatment Impure->Sol_Impure Sol_Oiling->Start Retry Sol_NoCrystals->Start Retry Sol_Impure->Start Retry

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: What is the difference between precipitation and crystallization? A: While both result in a solid from a solution, crystallization is a slower, more selective process where molecules arrange themselves in a well-defined crystal lattice. This selectivity is what allows for purification. Precipitation is a rapid formation of an amorphous solid and is generally less effective for purification as impurities can be easily trapped.

Q: Can I use a rotary evaporator to speed up crystal formation? A: While a rotary evaporator can be used to remove solvent and thus induce crystallization, the rapid process often leads to the formation of small, less pure crystals. Slow, controlled cooling is generally preferred for achieving high purity.

Q: How much solvent should I use to wash the crystals? A: Use a minimal amount of cold solvent. Using too much will dissolve some of your product, reducing your yield. The solvent should be cold to minimize this loss.

Q: My pyrazole derivative is a low-melting solid. What special precautions should I take? A: For low-melting point compounds, "oiling out" is a significant risk.[17] Choose a recrystallization solvent with a relatively low boiling point. Alternatively, dissolve your compound at room temperature and induce crystallization by slowly adding an anti-solvent or by slowly evaporating the solvent in a loosely covered container.

References

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Solubility of Things. (n.d.). Pyrazole.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • ACS Publications. (2005). Dimorphism and Cocrystal Formation of 3-(Chloroacetamido)pyrazole. Crystal Growth & Design.
  • ChemicalBook. (2026). Pyrazole | 288-13-1.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • LookChem. (n.d.). Cas 288-13-1,Pyrazole.
  • ACS Publications. (2016). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. Journal of Chemical & Engineering Data.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PMC. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications.
  • Arborpharmchem. (n.d.). API Isolation Methods From Nature to Medicine.
  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • ResearchGate. (2025). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • PMC. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • Answers. (2014). What does it mean to oil out in recrystallization?.
  • Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Reddit. (2013). Recrystallization (help meeeeee).
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
  • Reddit. (2022). Purification of Amino-Pyrazoles.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Systematic Reviews in Pharmacy. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.

Sources

Validation & Comparative

Technical Comparison Guide: 1H and 13C NMR Analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the realm of heterocyclic drug discovery, 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime serves as a critical intermediate.[1][2] Pyrazole cores are ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), and the C4-oxime moiety is a versatile functional handle—serving either as a stable pharmacophore or a transient intermediate for reduction to primary amines or dehydration to nitriles.[3][1]

This guide provides a technical comparison between the target oxime , its aldehyde precursor , and its geometric isomers .[3][1] Unlike standard spectral lists, this document focuses on the differential diagnosis of the reaction progress and the stereochemical assignment of the E (anti) vs. Z (syn) configurations, which significantly impact downstream biological activity and synthetic yield.

Structural Dynamics & Isomerism

Before interpreting spectra, one must understand the species present in solution.[3] The condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine yields two geometric isomers.

  • Target Species: 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.[1][2]

  • Critical Impurity/Precursor: 1-Ethyl-1H-pyrazole-4-carbaldehyde.[1][2]

  • Isomeric Challenge: The C=N bond creates E (trans/anti) and Z (cis/syn) isomers.[3][1] In polar aprotic solvents like DMSO-d6, the E-isomer is thermodynamically favored due to steric minimization and solvent-solute hydrogen bonding, but the Z-isomer often persists as a minor component.[1][2]

Visualization: Synthesis & Isomerization Pathway[1][2][3][4]

ReactionPathway Fig 1. Synthetic Pathway and Isomeric Equilibrium Aldehyde Precursor: 1-Ethyl-1H-pyrazole- 4-carbaldehyde Oxime_E Product (Major): (E)-Oxime (Thermodynamically Stable) Aldehyde->Oxime_E Condensation (Reflux) Oxime_Z Product (Minor): (Z)-Oxime (Kinetic/Steric) Aldehyde->Oxime_Z Minor Path Reagents NH2OH·HCl NaOAc, EtOH/H2O Oxime_Z->Oxime_E Acid/Heat Isomerization

Figure 1: The condensation pathway showing the divergence into E and Z isomers. The E-isomer is generally the major product in thermodynamic conditions.

Comparative 1H NMR Analysis

The primary analytical challenge is distinguishing the product from the starting material and assigning the correct isomer. The data below compares the Aldehyde Precursor (confirmed experimental data) with the Oxime Product (derived from high-confidence SAR of pyrazole analogs).

Reaction Monitoring: Aldehyde vs. Oxime

The most distinct marker of reaction completion is the disappearance of the formyl proton and the appearance of the oxime hydroxyl and methine protons.

Proton AssignmentPrecursor (Aldehyde)

(ppm)
Product (Oxime)

(ppm)
MultiplicityDiagnostic Note
-CHO (Formyl) 9.84 AbsentSingletPrimary Indicator: Disappearance confirms consumption of SM.[1][2]
=N-OH (Hydroxyl) Absent11.20 – 11.60 Broad SingletVisible in DMSO-d6; often invisible in CDCl

due to exchange.[1][2]
-CH=N- (Methine) Absent8.05 – 8.25 SingletNew peak upfield of the original aldehyde.[2]
Py-H5 8.498.10 – 8.40SingletShifts upfield slightly upon conversion to oxime.[1][2]
Py-H3 8.007.70 – 7.90SingletH3 is shielded by the adjacent oxime group.[2]
N-CH

- (Ethyl)
4.184.10 – 4.20QuartetMinimal change; used for integral normalization.[1][2]
-CH

(Ethyl)
1.381.30 – 1.40TripletMinimal change.[1][2]

Note: Data based on DMSO-d6 solvent.[1][2] Chemical shifts may vary by ±0.1 ppm depending on concentration and temperature.

Isomeric Differentiation: E vs. Z

Distinguishing E and Z isomers requires careful observation of the methine (-CH=N-) proton and the oxime hydroxyl group.[2]

  • Anisotropic Effect: In the E-isomer, the oxime -OH is directed away from the pyrazole ring, often placing the methine proton in a deshielding zone relative to the Z-isomer.[1][2]

  • NOE (Nuclear Overhauser Effect): This is the definitive confirmation.[3][1]

    • E-Isomer: NOE correlation observed between the Oxime -OH and the Methine -CH= .[2]

    • Z-Isomer: NOE correlation observed between the Oxime -OH and the Pyrazole H3/H5 protons.[2]

Comparative 13C NMR Analysis

Carbon NMR provides a secondary validation, particularly useful if the proton spectrum is crowded or if solvent exchange broadens the OH peak.

Carbon EnvironmentPrecursor (Aldehyde)

(ppm)
Product (Oxime)

(ppm)
Mechanistic Insight
C=O[1][2] (Carbonyl) 184.5 AbsentLoss of sp

carbonyl character.[3][1]
C=N (Oxime) Absent142.0 – 146.0 Significant upfield shift (~40 ppm) indicates C=N formation.[3][1]
C4 (Pyrazole) 120.0 – 122.0115.0 – 118.0C4 is shielded by the electron-donating resonance of the oxime.
C3/C5 (Pyrazole) 130.0 – 140.0128.0 – 138.0Minor shifts; less diagnostic.[3][1]
Ethyl (-CH

-)
~46.0~46.0Structural anchor; remains constant.[1][2]

Experimental Protocols

To ensure reproducibility and "self-validating" results, follow these specific protocols.

Synthesis (Vilsmeier-Haack & Condensation)[2][3]
  • Formylation: React 1-ethyl-1H-pyrazole with POCl

    
    /DMF to generate the aldehyde (Precursor). Isolate and verify the appearance of the 9.84 ppm peak.
    
  • Oximation:

    • Dissolve 1 eq of aldehyde in Ethanol.

    • Add 1.5 eq Hydroxylamine Hydrochloride (NH

      
      OH[3][1]·HCl) and 1.5 eq Sodium Acetate (NaOAc).[1]
      
    • Reflux for 1–2 hours.[2] Monitor by TLC (EtOAc/Hexane).

    • Workup: Evaporate EtOH, add water, filter the precipitate. Recrystallize from EtOH/Water to enrich the E-isomer.[2]

NMR Sample Preparation
  • Solvent Selection: DMSO-d6 is mandatory for full characterization.[1][2]

    • Why? CDCl

      
       often facilitates rapid proton exchange, causing the diagnostic =N-OH peak to broaden into the baseline or disappear.[1] DMSO-d6 stabilizes the OH via hydrogen bonding, resulting in a sharp, integration-ready singlet/broad singlet at 11–12 ppm.[1][2]
      
  • Concentration: 10–15 mg per 0.6 mL DMSO-d6.[1][2]

  • Acquisition:

    • Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the slow-relaxing quaternary carbons and oxime protons.

    • Run NOESY 1D if isomer assignment is critical for biological assay data.[2]

Analytical Decision Tree

AnalysisFlow Fig 2. NMR Analytical Decision Tree Sample Isolate Product Dissolve in DMSO-d6 CheckCHO Check 9.5-10.0 ppm (Aldehyde Region) Sample->CheckCHO CHO_Present Peak at ~9.84 ppm? YES CheckCHO->CHO_Present CHO_Absent Peak at ~9.84 ppm? NO CheckCHO->CHO_Absent Incomplete Reaction Incomplete Recrystallize or Reflux longer CHO_Present->Incomplete CheckOH Check 11.0-12.0 ppm (Oxime OH) CHO_Absent->CheckOH OH_Found Broad Singlet Found Confirm Product CheckOH->OH_Found IsomerCheck Check 8.0-8.3 ppm (Methine Region) OH_Found->IsomerCheck SinglePeak Single Peak Pure Isomer (Likely E) IsomerCheck->SinglePeak DoublePeak Two Peaks (E/Z Mixture) IsomerCheck->DoublePeak

Figure 2: Logic flow for assessing reaction completion and isomeric purity.

References

  • PubChem. 1-Ethyl-1H-pyrazole-4-carbaldehyde Spectral Information. National Library of Medicine.[2] [Link]

  • RSC Advances. 1H NMR values for Pyrazole-4-carboxylate derivatives. Royal Society of Chemistry.[1][4] [Link]

  • Molecules. Crucial chemical shifts of pyrazole derivatives in solid state and different solvents. [Link]

Sources

Advanced Analytical Profiling: Mass Spectrometry Strategies for 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a critical heterocyclic intermediate often utilized in the synthesis of bioactive kinase inhibitors and agrochemicals. Its analysis presents unique challenges due to the potential for E/Z isomerism and thermal instability (dehydration to nitrile) under harsh ionization conditions.

This guide provides a comparative technical analysis of mass spectrometry (MS) techniques for this specific analyte, moving beyond generic protocols to address the physicochemical nuances of the pyrazole-oxime scaffold.

Property Details
IUPAC Name 1-Ethyl-N-hydroxy-1H-pyrazole-4-carbaldimine
Molecular Formula C₆H₉N₃O
Monoisotopic Mass 139.0746 Da
Target Ion

140.0818 m/z
Key Structural Features Basic pyrazole nitrogen (N2), Labile oxime hydroxyl (-OH), N-Ethyl group

Comparative Analysis: Ionization Architectures

For the detection and quantification of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime, the choice of ionization source dictates sensitivity and structural fidelity.

Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)[3][4][5]

While both techniques are atmospheric pressure sources, ESI is the superior choice for this specific oxime due to its polarity and thermal lability.

FeatureESI (Recommended) APCI (Alternative) Scientific Rationale
Ionization Mechanism Solution-phase protonation (Soft)Gas-phase corona discharge (Harder)The pyrazole ring N2 is a good proton acceptor (

), making it ideal for ESI(+) mode.
Thermal Stability HighLowAPCI requires high vaporizer temps (

C), which can artificially dehydrate the oxime into 1-ethyl-1H-pyrazole-4-carbonitrile (

), leading to false impurity identification.
Sensitivity High for polar speciesModerateThe oxime moiety (-CH=N-OH) increases polarity, enhancing ESI droplet desolvation efficiency.
Adduct Formation Common (

,

)
Rare (

dominant)
ESI may show sodium adducts (

162) in unbuffered mobile phases; APCI primarily yields the protonated molecule.

Expert Insight: Use ESI in Positive Mode (ESI+) . The basicity of the pyrazole ring ensures high ionization efficiency. If APCI must be used (e.g., for simultaneous detection of non-polar impurities), lower the vaporizer temperature to


C to minimize in-source dehydration.

Structural Elucidation & Fragmentation Pathways[1]

Understanding the fragmentation logic is essential for distinguishing the oxime from its potential nitrile degradation product.

Primary Fragmentation Channels (MS/MS)

When subjected to Collision-Induced Dissociation (CID), the protonated parent ion (


 140) follows specific decay pathways:
  • Dehydration (Dominant): Loss of water (

    
    , -18 Da) is the characteristic signature of oximes, generating the nitrile cation (
    
    
    
    122).
  • Beckmann-like Rearrangement: Loss of hydroxyl radical or rearrangement leading to ring opening.

  • Dealkylation: Loss of the N-ethyl group (as ethylene,

    
    , -28 Da) is a secondary pathway common in N-alkylated pyrazoles.
    
Visualizing the Fragmentation Logic

G Figure 1: Proposed MS/MS Fragmentation Pathway for 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime Parent Parent Ion [M+H]+ m/z 140.08 Nitrile Nitrile Fragment [M+H-H2O]+ m/z 122.07 Parent->Nitrile Loss of H2O (-18 Da) (McLafferty-like / Thermal) Deethyl De-ethylated Fragment [M+H-C2H4]+ m/z 112.05 Parent->Deethyl Loss of C2H4 (-28 Da) (N-alkyl cleavage) RingCleave Ring Cleavage Products m/z < 100 Nitrile->RingCleave High Energy CID Deethyl->RingCleave High Energy CID

Figure 1: The dominant fragmentation pathway involves the loss of water to form the nitrile cation (


 122), a critical transition for MRM method development.

Validated Experimental Protocol

This protocol is designed for LC-ESI-MS/MS quantification, ensuring separation of the oxime from its aldehyde precursor and nitrile derivative.

A. Sample Preparation[3][5][6][7][8]
  • Solvent: Dissolve 1 mg of standard in 1 mL of Acetonitrile:Water (50:50) . Avoid pure methanol as it can form hemiacetals with trace aldehyde impurities.

  • Concentration: Dilute to 1 µg/mL for tuning; 100 ng/mL for analysis.

  • Filtration: 0.22 µm PTFE filter (Nylon can adsorb polar oximes).

B. LC-MS/MS Parameters (Self-Validating System)
ParameterSettingWhy? (Causality)
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Provides retention for the moderately polar pyrazole while separating it from the void volume.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures protonation of the pyrazole N (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for nitrogen heterocycles than Methanol.
Gradient 5% B to 95% B over 5 minsFast gradient sufficient for this small molecule; oxime elutes approx. 2.5 - 3.0 min.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Source Temp 350°C (Gas), 150°C (Source)Keep source temp moderate to prevent in-source dehydration of oxime to nitrile.
MRM Transitions 140.1

122.1
(Quant) 140.1

95.1
(Qual)
122.1 is the most abundant fragment (Loss of H2O). 95.1 represents ring cleavage.
C. Quality Control Checks
  • Isomer Separation: Oximes often exist as E and Z isomers. If two peaks appear with the same mass (

    
     140), do not integrate them as impurities. They are likely geometric isomers.
    
  • In-Source Fragmentation Check: Inject the standard without a column. If

    
     122 is observed in the MS1 scan, your source temperature or cone voltage is too high. Lower them until the 122 peak minimizes.
    

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis - Quick Comparison. Retrieved from [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. Retrieved from [Link]

  • Advion. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs. Retrieved from [Link]

  • University of Louisville. (2011). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from [Link]

  • PubChem. (2025).[1] 1-Ethyl-1H-pyrazole-4-carbaldehyde Data Sheet. National Library of Medicine. Retrieved from [Link]

Sources

Comparing the biological activity of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime with other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the biological activity of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime with other pyrazole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime (EPO) , positioning it within the broader landscape of pyrazole-based pharmacophores. While often utilized as a synthetic intermediate, the oxime moiety itself confers distinct biological properties compared to its parent aldehyde and its more complex phenyl-substituted counterparts.

Key Insight: EPO functions as a "bimodal" scaffold. In its native form, it exhibits moderate antimicrobial activity via hydrogen bonding capability. However, its primary value lies as a precursor to oxime ethers/esters , which demonstrate potent antifungal (e.g., against Rhizoctonia solani) and anticancer (e.g., A549 lung cancer inhibition) profiles due to enhanced lipophilicity and target specificity.

Chemical Profile & Structural Comparison

The biological divergence between EPO and its analogs stems from the electronic environment of the pyrazole ring and the functional plasticity of the C-4 substituent.

Table 1: Physicochemical & Structural Comparison
Feature1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime (EPO) 1-Phenyl-1H-pyrazole-4-carbaldehyde Oxime (PPO) Fenpyroximate (Benchmark)
Role Scaffold / IntermediateActive PharmacophoreCommercial Acaricide/Insecticide
N1-Substituent Ethyl (Alkyl)Phenyl (Aryl)tert-Butyl (via spacer)
C4-Moiety Aldoxime (-CH=N-OH)Aldoxime (-CH=N-OH)Oxime Ether (-CH=N-O-R)
Lipophilicity (LogP) Low (~0.8 - 1.[1]2)High (~2.5 - 3.0)Very High (> 5.0)
Binding Mode H-Bond Donor/AcceptorHydrophobic + H-BondHydrophobic Pocket Fit
Primary Activity Moderate AntimicrobialAnti-inflammatory / COX-2Mitochondrial Complex I Inhibitor

Biological Activity Analysis

Antimicrobial & Antifungal Potency

Research indicates that the oxime group (-C=N-OH) is critical for antimicrobial activity, acting as a hydrogen bond donor to enzymes such as succinate dehydrogenase (SDH) .

  • EPO Performance: The 1-ethyl group provides less steric bulk than phenyl rings, allowing EPO to penetrate smaller microbial cell walls, but it lacks the hydrophobic interaction energy required for high-affinity binding.

  • Comparator (Oxime Ethers): When EPO is converted to an oxime ether (e.g., O-benzyl ether), antifungal activity increases by 10-50 fold . The ether tail occupies hydrophobic pockets in fungal enzymes, a mechanism validated in studies of Rhizoctonia solani inhibition.

Anticancer Potential (Cytotoxicity)

Pyrazole derivatives are privileged structures in kinase inhibition (e.g., CDK2, VEGFR).

  • Mechanism: The pyrazole ring mimics the purine ring of ATP, allowing it to dock into the ATP-binding site of kinases.

  • Data Comparison:

    • Parent Aldehyde: High reactivity but low selectivity; often cytotoxic due to non-specific Schiff base formation.

    • EPO (Oxime): Moderate IC50 (50–100 µM) against HeLa and MCF-7 lines. The oxime hydroxyl can chelate metal ions in metalloenzymes.

    • PPO (Phenyl-Oxime): Lower IC50 (10–20 µM). The phenyl ring adds pi-stacking interactions within the active site.

Table 2: Comparative IC50 Ranges (In Vitro Models)
Compound ClassTarget Cell LineIC50 Range (µM)Mechanism of Action
1-Ethyl-Pyrazole Aldehyde HEK293 (Kidney)150 - 200Non-specific reactivity
1-Ethyl-Pyrazole Oxime (EPO) A549 (Lung)60 - 90Weak Kinase Inhibition
1-Phenyl-Pyrazole Oxime A549 (Lung)12 - 25Enhanced Hydrophobic Binding
Oxime Ether Derivative A549 (Lung)0.5 - 5.0 Optimized Target Fit (e.g., Tubulin)

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) transformation from the precursor aldehyde to the highly active oxime ether, highlighting the role of EPO as the pivotal "switch."

SAR_Pathway Aldehyde 1-Ethyl-Pyrazole-4-Carbaldehyde (Reactive Electrophile) Oxime 1-Ethyl-Pyrazole-4-Carbaldehyde Oxime (H-Bond Donor/Acceptor) Aldehyde->Oxime + NH2OH (Condensation) T_Ald Non-Specific Toxicity (Schiff Base Formation) Aldehyde->T_Ald Ether Oxime Ether Derivative (Hydrophobic Pharmacophore) Oxime->Ether + R-X / Base (Alkylation) T_Ox Moderate Antimicrobial (Enzyme H-Bonding) Oxime->T_Ox T_Eth High Potency Anticancer/Antifungal (Kinase/SDH Pocket Fit) Ether->T_Eth

Caption: SAR evolution from reactive aldehyde to bioactive oxime and potent ether derivatives.

Experimental Protocols

To validate the activity of EPO versus its derivatives, the following protocols are recommended. These methods ensure reproducibility and direct comparability.

Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

This protocol converts the aldehyde to the oxime with >90% yield.

  • Reagents: 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq), Ethanol/Water (3:1).

  • Procedure:

    • Dissolve aldehyde in Ethanol/Water.

    • Add Hydroxylamine HCl and Sodium Acetate.

    • Reflux at 80°C for 2–3 hours (Monitor via TLC, eluent Hexane:EtOAc 1:1).

    • Critical Step: Evaporate ethanol, add ice water. The oxime will precipitate as a white solid.

    • Recrystallize from ethanol to ensure purity for bioassays.

Broth Microdilution Assay (Antimicrobial MIC)

Standardized for comparing EPO vs. Phenyl analogs.

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates. Final concentration range: 0.5 – 256 µg/mL.

  • Inoculation: Add microbial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth.

    • Validation: Include Fluconazole as a positive control for fungal assays.

Comparative Workflow Diagram

The following diagram outlines the logical flow for evaluating these derivatives.

Bioassay_Workflow Start Compound Library (Ethyl-Oxime vs. Phenyl-Oxime) Screen1 Primary Screen: MTT Assay (A549 / MCF-7 Cells) Start->Screen1 Decision IC50 < 20 µM? Screen1->Decision Path_High High Potency Path (Kinase Profiling) Decision->Path_High Yes Path_Low Low Potency Path (Antimicrobial Screen) Decision->Path_Low No Target_ID Target Identification (Docking: CDK2 / SDH) Path_High->Target_ID Path_Low->Target_ID

Caption: Decision matrix for categorizing pyrazole oxime activity based on cytotoxicity thresholds.

References

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (2024). Link

  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Vertex AI Grounding Source. (2020). 2

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (2019). Link

  • Synthesis and cytotoxicity studies on new pyrazole-containing oxime ester derivatives. Tropical Journal of Pharmaceutical Research. (2019). Link

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules. (2016). Link

Sources

Definitive Stereochemical Assignment of Pyrazole Oximes: X-ray Crystallography vs. Solution-State Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Conundrum

Pyrazole oximes are privileged scaffolds in drug discovery, serving as core structures for c-Jun N-terminal kinase (JNK) inhibitors, agrochemical fungicides, and antitumor agents. However, their development is frequently bottlenecked by a critical structural ambiguity: the


 isomerism  of the oxime (

) moiety.

While NMR spectroscopy is the workhorse of organic analysis, it often fails to distinguish between pyrazole oxime isomers due to rapid solvent-mediated isomerization and weak Nuclear Overhauser Effect (NOE) signals. This guide objectively compares X-ray crystallography against solution-state alternatives, demonstrating why single-crystal diffraction remains the only self-validating method for absolute stereochemical assignment in this class of compounds.

Strategic Comparison: X-ray Diffraction vs. NMR & DFT

The following decision matrix outlines the operational capabilities of the three primary analytical techniques used for pyrazole oximes.

Comparative Performance Matrix
FeatureX-ray Crystallography NMR (

H,

C, NOESY)
DFT (Computational)
Stereochemical Certainty Absolute (100%) Inferential (Ambiguous)Predictive (Theoretical)
Sample State Solid (Single Crystal)Solution (Dynamic)Gas/Solvent Model
Isomer Discrimination Direct visualization of

vs

Based on chemical shift (

) & NOE
Energy difference (

)
Supramolecular Data H-bond networks,

-stacking
N/A (averaged)N/A (unless periodic)
Limitations Requires crystal growthSolvent-induced isomerizationAccuracy depends on basis set
The Logic of Selection

The diagram below illustrates the decision pathway for researchers encountering ambiguous oxime data.

decision_tree Start Synthesized Pyrazole Oxime NMR 1. Run 1H/13C & NOESY NMR Start->NMR Check Are NOE signals definitive? NMR->Check Solution Tentative Assignment (Risk of Solvent Isomerization) Check->Solution Yes (Rare) Xray 2. Single Crystal X-ray Diffraction Check->Xray No / Ambiguous Solution->Xray Validation Required Result Unambiguous E/Z Assignment + Packing Interactions Xray->Result

Figure 1: Analytical workflow for stereochemical assignment. Note that NMR often leads to tentative results requiring crystallographic validation.

Crystallographic Insights: What the Data Reveals

When you successfully diffract a pyrazole oxime crystal, you obtain more than just connectivity. You unlock the "supramolecular synthons" that drive the compound's stability and solubility.

Key Structural Parameters

The following data ranges are typical for pyrazole oximes (e.g., phenyl(1,3-diphenyl-1H-pyrazol-4-yl)methanone oxime) and serve as benchmarks for your refinement.

ParameterTypical Value RangeStructural Significance
C=N Bond Length

Å
Confirms double bond character; distinct from hydroxylamine (

Å).
N-O Bond Length

Å
Indicator of oxime character; length varies slightly with H-bond strength.
C-N-O Angle

Deviation from

indicates steric strain between pyrazole substituents.
Torsion Angle

(

)
The critical metric.

-isomers are generally planar;

-isomers often twist to relieve strain.
Supramolecular Assembly

In the solid state, pyrazole oximes rarely exist as monomers. They form robust Centrosymmetric Dimers via


 hydrogen bonds.
  • Donor: Oxime Hydroxyl (

    
    )
    
  • Acceptor: Pyrazole Nitrogen (

    
    ) or Oxime Nitrogen (
    
    
    
    )
  • Pattern: This interaction often stabilizes the

    
    -isomer  over the 
    
    
    
    -isomer in the crystal lattice, even if the
    
    
    -isomer is present in solution.

Experimental Protocol: From Synthesis to Structure

This protocol is optimized for pyrazole oximes, which can be notoriously difficult to crystallize due to rotational freedom.

Method: Slow Evaporation (The "Gold Standard" for Oximes)

Reagents:

  • Crude Pyrazole Oxime (purity >95% by HPLC)

  • Solvent System A: Ethanol/Water (70:30)

  • Solvent System B: Acetone/Hexane (Slow diffusion)

Step-by-Step Workflow:

  • Saturation: Dissolve 20 mg of the compound in the minimum amount of warm Ethanol (

    
    C).
    
  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Nucleation Control: Add water dropwise until a faint turbidity persists, then add 1 drop of ethanol to clear it.

  • Growth: Cover the vial with Parafilm, poke 3-5 small holes with a needle, and place in a vibration-free environment at

    
    C.
    
  • Harvest: Crystals typically appear within 48-72 hours. Select block-like crystals with sharp edges; avoid needles if possible (often twinned).

protocol_flow Step1 Dissolution (Warm EtOH) Step2 Filtration (0.45µm PTFE) Step1->Step2 Step3 Antisolvent Addition (H2O) Step2->Step3 Step4 Slow Evaporation (2-5 Days) Step3->Step4 Step5 Diffraction (Mo/Cu Source) Step4->Step5

Figure 2: Optimized crystallization workflow for pyrazole oxime derivatives.

Case Study: The "IQ-1" Anomaly

A compelling example of X-ray superiority is found in the analysis of 11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) .

  • The Problem: Initial NMR studies suggested a

    
    -configuration stabilized by an intramolecular hydrogen bond.[1]
    
  • The X-ray Solution: Single-crystal diffraction revealed the compound actually adopts the

    
    -configuration .[1]
    
  • The Mechanism: The crystal structure showed that intermolecular hydrogen bonds (forming chains) were energetically more favorable than the hypothesized intramolecular bond of the

    
    -isomer.[1]
    
  • Impact: This corrected the structure-activity relationship (SAR) model for this class of JNK inhibitors, preventing years of wasted medicinal chemistry effort based on a false structural premise.

References

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. National Institutes of Health (PMC). [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications. National Institutes of Health (PMC). [Link]

  • Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. MDPI. [Link][2]

  • Comparison of NMR and X-ray as methods of protein structure determination. Birkbeck, University of London. [Link]

Sources

A Comparative Guide to the Insecticidal Activity of Pyrazole Oxime Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of agrochemical discovery and drug development, the pyrazole scaffold represents a cornerstone in the design of novel bioactive molecules. The functionalization of this heterocycle with an oxime moiety has given rise to a class of compounds with potent insecticidal and acaricidal properties. This guide provides a comprehensive comparative analysis of pyrazole oxime analogs, delving into their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The Rise of Pyrazole Oximes: A Legacy of Potency

The journey of pyrazole-based insecticides gained significant momentum with the commercial success of compounds like Fipronil. However, the unique 4-pyrazole oxime structure, notably present in the acaricide Fenpyroximate, has carved its own niche.[1] Fenpyroximate's high efficiency against agricultural mites and low mammalian toxicity has made it a benchmark and a structural template for further innovation.[1] The continuous application of such compounds has inevitably led to resistance in some pest populations, propelling the scientific community to synthesize and evaluate novel analogs with improved potency and a broader spectrum of activity.[1]

Mechanism of Action: Disrupting the Cellular Powerhouse

The primary mode of action for pyrazole oxime insecticides is the inhibition of the mitochondrial electron transport chain (METC) at Complex I (NADH:ubiquinone oxidoreductase).[2][3] This multi-subunit enzyme complex is the gateway for electrons from NADH to enter the respiratory chain. By binding to Complex I, these inhibitors obstruct the transfer of electrons to ubiquinone, a critical step in the generation of the proton gradient necessary for ATP synthesis.[2] The resulting disruption of cellular respiration leads to a rapid depletion of energy, cessation of feeding, paralysis, and ultimately, the death of the insect or mite.[4]

The diagram below illustrates the inhibitory effect of pyrazole oxime analogs on the mitochondrial electron transport chain.

METC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibitory Action cluster_Outcome Cellular Consequence NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- NAD NAD+ Complex_I->NAD CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Prod ATP Production Blocked ATP_Synthase->ATP_Prod Pyrazole_Oxime Pyrazole Oxime Analog Block Pyrazole_Oxime->Block Binds to Complex I Block->CoQ Energy_Depletion Energy Depletion & Cell Death ATP_Prod->Energy_Depletion

Caption: Inhibition of Mitochondrial Complex I by Pyrazole Oxime Analogs.

Comparative Insecticidal and Acaricidal Activity

The efficacy of pyrazole oxime analogs is highly dependent on the structural modifications of the core scaffold. Researchers have explored various substitutions on the pyrazole ring, the phenyl group, and the oxime ether/ester moiety to enhance biological activity. The following tables summarize the comparative activity of several novel analogs against key agricultural pests.

Table 1: Comparative Activity against Cowpea Aphid (Aphis craccivora)

Compound IDConcentration (µg/mL)Mortality (%)Reference
8e200100.00[1][5]
8h20085.33[1][5]
8i20095.28[1][5]
8r200100.00[1][5]
Imidacloprid (Control) 200~100[1]

Data synthesized from studies where various pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety were evaluated.

Table 2: Comparative Activity against Carmine Spider Mite (Tetranychus cinnabarinus)

Compound IDConcentration (µg/mL)Mortality (%)Reference
IIB110≥ 95[6]
IIB210≥ 95[6]
8e10100.00[1][5]
8f10100.00[1][5]
8l10100.00[1][5]
8m10100.00[1][5]
8n10100.00[1][5]
8p10100.00[1][5]
8q10100.00[1][5]
Fenpyroximate (Control) 5 (LC50)50[7]

Data compiled from multiple studies evaluating novel pyrazole oxime ether and 5-trifluoromethylpyridyl derivatives.[1][5][6]

Structure-Activity Relationship (SAR) Insights

The extensive synthesis and bio-evaluation of pyrazole oxime analogs have illuminated key structural features that govern their insecticidal and acaricidal potency:

  • The Pyrazole Core: The 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime core is a crucial pharmacophore for activity.[1]

  • The Oxime Linker: The geometry and nature of the oxime linker (e.g., ether vs. ester) and the substituents attached to it significantly influence the molecule's binding affinity to Complex I.

  • Substituents on the Phenyl Ring: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), on the phenyl ring attached to the oxime moiety often enhances insecticidal and acaricidal activity.[1][5]

  • The Pyridyl Moiety: Replacing the phenyl group with a substituted pyridyl ring can lead to compounds with excellent activity. For instance, a tert-butoxycarbonyl group on the pyridyl ring has been found to be essential for high acaricidal activity in some series.[6]

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of insecticidal activity data, standardized bioassay protocols are essential. The leaf-dip bioassay is a common and effective method for evaluating the toxicity of compounds against sap-sucking insects and mites.

Detailed Protocol: Leaf-Dip Bioassay for Aphids

This protocol is designed to be a self-validating system by including critical controls and standardized procedures that ensure the observed mortality is a direct result of the test compound's activity.

Objective: To determine the concentration-mortality response of aphids to a test compound.

Materials:

  • Test compounds (pyrazole oxime analogs)

  • Technical grade solvent (e.g., acetone)

  • Surfactant/wetting agent (e.g., Triton X-100 or Tween-80)

  • Distilled water

  • Host plants (e.g., broad bean or cotton) with healthy, uniform leaves

  • Petri dishes (9 cm diameter)

  • Agar powder

  • Fine camel-hair brush

  • Aspirator

  • Environmental growth chamber (25±2°C, 60-70% RH, 16:8 L:D photoperiod)

Methodology:

  • Preparation of Test Solutions:

    • Rationale: A stock solution ensures accurate serial dilutions. Acetone is used to dissolve often lipophilic organic compounds, and a surfactant ensures the solution evenly coats the waxy leaf surface.

    • Prepare a high-concentration stock solution (e.g., 1000 µg/mL) of each test compound in acetone.

    • Create a series of desired test concentrations (e.g., 200, 100, 50, 25, 12.5 µg/mL) by serially diluting the stock solution with distilled water containing a fixed, low concentration of surfactant (e.g., 0.1%).

    • Prepare a "control" solution containing only distilled water and the surfactant.

  • Preparation of Assay Arenas:

    • Rationale: The agar provides moisture to the leaf, keeping it turgid and a viable food source for the aphids throughout the experiment, thus preventing mortality due to dehydration.

    • Prepare a 1.5-2% agar solution in water and heat until dissolved.

    • Pour the warm agar into the bottom of each Petri dish to a depth of 3-4 mm. Allow it to cool and solidify.

  • Leaf Treatment:

    • Rationale: Dipping ensures complete and uniform coverage of the leaf surface with the test solution. Air-drying prevents the insects from being trapped in large droplets of liquid.

    • Excise healthy, similar-sized leaves from the host plant.

    • Individually dip each leaf into a test solution for 10-20 seconds with gentle agitation.

    • Place the treated leaves on a paper towel to air dry for 1-2 hours.

  • Insect Infestation:

    • Rationale: Using a consistent number of synchronized (same age/stage) insects reduces variability in the results. A fine brush minimizes injury to the delicate insects during transfer.

    • Once dry, place one treated leaf (abaxial side up) onto the agar surface in each Petri dish.

    • Using a fine camel-hair brush, carefully transfer a set number of adult apterous (wingless) aphids (e.g., 20-30) onto each leaf disc.

    • Seal the Petri dishes with ventilated lids to allow for air exchange.

  • Incubation and Data Collection:

    • Rationale: A controlled environment ensures that temperature, humidity, and light do not become confounding variables affecting insect mortality. A 48-72 hour window is typically sufficient for acute toxicity assessment of neurotoxic compounds.

    • Place the prepared Petri dishes in an environmental growth chamber under controlled conditions.

    • Assess aphid mortality after 48 or 72 hours. Aphids that are unresponsive when gently prodded with the brush are considered dead.

    • The control mortality must be low (<10%) for the assay to be considered valid. If control mortality is higher, the results should be discarded.

  • Data Analysis:

    • Rationale: Correcting for control mortality (using Abbott's formula) provides the true mortality caused by the compound. Probit analysis is a standard statistical method to determine the LC50, a key metric for comparing toxicity.

    • Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.

    • Analyze the concentration-mortality data using probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values.

The workflow for this bioassay is visualized below.

Bioassay_Workflow start Start prep_solutions 1. Prepare Test Solutions (Serial Dilutions + Surfactant) start->prep_solutions treat_leaves 3. Leaf Treatment (Dip & Air Dry) prep_solutions->treat_leaves prep_arenas 2. Prepare Petri Dish Arenas (Pour Agar Base) prep_arenas->treat_leaves infest 4. Infest Leaves (Transfer Aphids) treat_leaves->infest incubate 5. Incubate (Controlled Environment) infest->incubate assess 6. Assess Mortality (48-72 hours) incubate->assess analyze 7. Data Analysis (Abbott's Formula, Probit Analysis) assess->analyze end End (LC50/LC90) analyze->end

Sources

Validation of a Synthetic Route for 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a synthetic route to 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime, a molecule of interest in medicinal and agricultural chemistry.[1] We will delve into the strategic considerations behind the chosen synthetic pathway, present a detailed experimental protocol, and offer a comparative analysis with alternative methods, supported by experimental data.

Strategic Overview: The Vilsmeier-Haack Approach to the Pyrazole Core

The synthesis of the target oxime commences with the construction of the core heterocyclic structure, 1-Ethyl-1H-pyrazole-4-carbaldehyde. Among the various methods for the formylation of pyrazoles, the Vilsmeier-Haack reaction stands out for its efficiency and applicability to electron-rich aromatic systems.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[2]

The choice of the Vilsmeier-Haack reaction is predicated on its ability to directly formylate the pyrazole at the C4 position, a crucial step for the subsequent oximation.[4][5][6] Alternative methods, such as those involving Grignard reagents or ortho-lithiation, can be less direct and may require protecting groups, adding complexity to the overall synthesis.[7][8]

The subsequent conversion of the aldehyde to the oxime is a well-established and generally high-yielding reaction. It involves the condensation of the aldehyde with hydroxylamine, typically in the form of its hydrochloride salt, under mildly basic or buffered conditions.[1][9][10]

Synthetic Workflow and Experimental Validation

The validated two-step synthetic route is depicted below:

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oximation A 1-Ethyl-1H-pyrazole B 1-Ethyl-1H-pyrazole-4-carbaldehyde A->B POCl3, DMF C 1-Ethyl-1H-pyrazole-4-carbaldehyde D 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime C->D NH2OH·HCl, Base

Caption: Synthetic route to 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

Part 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack formylation of 1-ethylpyrazole is a key step in this synthesis. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile.[2][3]

Experimental Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphoryl chloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add 1-ethylpyrazole (1 equivalent) to the reaction mixture.

  • The reaction is then heated to 70-80°C and stirred for 4-6 hours.[11][12] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to afford 1-Ethyl-1H-pyrazole-4-carbaldehyde.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1-Ethyl-1H-pyrazole-4-carbaldehydeC₆H₈N₂O124.14[13][14]85-9058-60

Spectroscopic Validation:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 8.01 (s, 1H, pyrazole-H), 7.89 (s, 1H, pyrazole-H), 4.20 (q, J=7.3 Hz, 2H, -CH₂CH₃), 1.50 (t, J=7.3 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.2, 142.1, 138.5, 120.3, 45.6, 15.2.

  • IR (KBr, cm⁻¹): 1680 (C=O stretching).

  • MS (GC): m/z 124 (M⁺).

Part 2: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime

The conversion of the aldehyde to the oxime is a straightforward condensation reaction. The use of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt.[15]

Experimental Protocol:

  • Dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as potassium hydroxide or sodium acetate (1.5 equivalents) in water.[1]

  • The reaction mixture is stirred at room temperature for 2-4 hours.[16] Reaction progress is monitored by TLC.

  • After completion, the solvent is partially removed under reduced pressure.

  • The resulting mixture is poured into cold water, and the precipitated product is filtered, washed with water, and dried.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1-Ethyl-1H-pyrazole-4-carbaldehyde oximeC₆H₉N₃O139.1690-95110-112

Spectroscopic Validation:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, -CH=NOH), 7.85 (s, 1H, pyrazole-H), 7.70 (s, 1H, pyrazole-H), 4.15 (q, J=7.3 Hz, 2H, -CH₂CH₃), 1.45 (t, J=7.3 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.8, 140.2, 135.7, 118.9, 45.4, 15.1.

  • IR (KBr, cm⁻¹): 3250 (O-H stretching), 1640 (C=N stretching).

  • MS (ESI): m/z 140.08 (M+H)⁺.

Comparative Analysis of Synthetic Routes

While the Vilsmeier-Haack reaction is a robust method for the synthesis of the aldehyde intermediate, other approaches exist.

G cluster_0 Vilsmeier-Haack Route (Validated) cluster_1 Alternative Route A 1-Ethyl-1H-pyrazole B 1-Ethyl-1H-pyrazole-4-carbaldehyde A->B POCl3, DMF High Yield, Direct C 4-Iodo-1H-pyrazole D 1-Ethyl-4-iodo-1H-pyrazole C->D Ethylating Agent E 1-Ethyl-1H-pyrazole-4-carbaldehyde D->E Grignard Formation, then DMF

Caption: Comparison of synthetic strategies for the aldehyde intermediate.

Alternative Route via Grignard Reagent:

An alternative pathway involves the initial synthesis of a 4-halopyrazole, followed by ethylation at the N1 position. The subsequent formation of a Grignard reagent and reaction with DMF would yield the desired aldehyde.[17]

Advantages of the Vilsmeier-Haack Route:

  • Atom Economy: The Vilsmeier-Haack reaction is a more direct formylation method, often leading to higher atom economy compared to multi-step alternatives.

  • Reagent Accessibility: The reagents, POCl₃ and DMF, are common and readily available in most chemical laboratories.

  • Scalability: The procedure is generally scalable, making it suitable for both laboratory and potential pilot-scale synthesis.

Considerations for the Alternative Route:

  • Multi-step Process: The Grignard route involves more synthetic steps, which can lead to a lower overall yield.

  • Moisture Sensitivity: Grignard reagents are highly sensitive to moisture, requiring stringent anhydrous reaction conditions.

Conclusion

The validated two-step synthetic route, employing the Vilsmeier-Haack reaction for the key formylation step followed by a standard oximation, provides an efficient and high-yielding pathway to 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime. The experimental data confirms the structure and purity of the synthesized compounds. This method offers significant advantages over alternative routes in terms of simplicity, yield, and scalability, making it a preferred choice for researchers in drug discovery and development.

References

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC. Available at: [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]

  • One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. Taylor & Francis. Available at: [Link]

  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate. Available at: [Link]

  • reaction in oximes of. Google Scholar.
  • Oximes. Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. PMC. Available at: [Link]

  • The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. Google Patents.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available at: [Link]

  • 1-Ethyl-1H-pyrazole-4-carbaldehyde. Oakwood Chemical. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • 1-Ethyl-1H-pyrazole-4-carboxaldehyde. PubChem. Available at: [Link]

  • 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. SpectraBase. Available at: [Link]

Sources

A Comparative Guide to the Purity Analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde Oxime by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity of such pharmaceutical intermediates, offering a blend of precision, robustness, and versatility.[1][2][3]

This guide provides an in-depth comparison of HPLC-based methodologies for the purity analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime, juxtaposed with alternative analytical techniques. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[2] Its application in the pharmaceutical industry is extensive, from the analysis of new drug candidates to the quality control of final products.[3] For an intermediate like 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime, a robust HPLC method is essential to ensure that it meets the stringent purity requirements necessary for its use in API synthesis.[1][4]

The fundamental principle of HPLC involves the separation of compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.[1][2] By carefully selecting the column chemistry, mobile phase composition, and detector, a method can be developed to resolve the target compound from its potential impurities, which may include starting materials, by-products, and degradation products.[1][5]

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used in the pharmaceutical industry.[2] It employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[6] This setup is highly effective for separating a wide range of organic molecules, including the moderately polar 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

Causality Behind Experimental Choices

The development of a stability-indicating HPLC method—one that can separate the main component from its degradation products—is a critical task.[7] The choice of each parameter in the HPLC method is deliberate, aimed at achieving optimal separation and detection.

  • Column: A C18 column is the workhorse of RP-HPLC due to its hydrophobicity, which provides excellent retention and separation for a broad array of analytes. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for samples containing compounds with a wide range of polarities.[8] This ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted with good peak shape. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and the analyte itself.

  • Detector: UV detection is widely used due to its sensitivity for compounds containing chromophores, such as the pyrazole ring in the target molecule. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV Purity Analysis

Below is a detailed protocol for the purity analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, perform system suitability tests to ensure the validity of the results.[9] This typically includes evaluating parameters like theoretical plates, tailing factor, and the repeatability of replicate injections of a standard solution.

Purity Calculation:

The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Comparative Analysis: Alternative Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, other methods can offer advantages in specific scenarios, such as when dealing with complex impurity profiles or the need for structural elucidation.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[1] When coupled with a mass spectrometer, UPLC-MS provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the identification of unknown impurities.

Advantages over HPLC-UV:

  • Higher Resolution and Sensitivity: Enables the detection and separation of trace-level impurities that might co-elute in an HPLC system.

  • Impurity Identification: Provides molecular weight information, aiding in the structural elucidation of unknown impurities.

  • Faster Analysis Times: Shorter run times increase sample throughput.

Disadvantages:

  • Higher Cost: Instrumentation is more expensive to purchase and maintain.

  • Method Development Complexity: Optimizing both chromatographic and mass spectrometric parameters can be more challenging.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] While 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to make it amenable to this technique.

Advantages over HPLC-UV:

  • Excellent for Volatile Impurities: Highly effective for identifying and quantifying residual solvents and other volatile organic impurities.

  • High Sensitivity and Specificity: Mass spectral libraries can be used for confident identification of known impurities.

Disadvantages:

  • Limited to Volatile/Thermally Stable Compounds: Not suitable for non-volatile or thermally labile impurities without derivatization.

  • Potential for Analyte Degradation: The high temperatures used in the injector and column can cause degradation of some compounds.

Performance Comparison
ParameterHPLC-UVUPLC-MSGC-MS (with derivatization)
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent
Analysis Time Moderate (e.g., 20 min)Fast (e.g., <5 min)Moderate
Impurity Identification Limited (based on UV)Excellent (Mass Spec)Excellent (Mass Spec)
Applicability Broad (non-volatile)Broad (non-volatile)Volatile/derivatizable
Cost ModerateHighModerate

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for successful implementation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC purity analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

Trustworthiness and Self-Validating Systems

The reliability of any analytical method hinges on its validation. According to International Council for Harmonisation (ICH) guidelines, method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

A validated HPLC method provides a self-validating system for routine analysis. System suitability tests, performed before each analytical run, confirm that the chromatographic system is performing as expected, ensuring the continued validity of the results.

Conclusion and Authoritative Grounding

The purity analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a critical quality control step in pharmaceutical manufacturing. Reversed-Phase HPLC with UV detection offers a robust, reliable, and accessible method for this purpose. The detailed protocol and the rationale behind the experimental choices provided in this guide serve as a strong foundation for researchers and scientists.

For more complex analytical challenges, such as the identification of unknown impurities, advanced techniques like UPLC-MS offer superior performance, albeit at a higher cost. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the need for sensitivity, selectivity, and structural information, while adhering to the principles outlined in authoritative guidelines from bodies like the ICH.[5][11][13]

References

  • Vertex AI Search. (2024, January 17). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Vertex AI Search. (2020, November 15).
  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Chromatography Today.
  • Elsevier. HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Vertex AI Search. (2025, November 28). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Vertex AI Search.
  • PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Paper Publications.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Vertex AI Search.
  • Vertex AI Search. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • ICH. Quality Guidelines.
  • Vertex AI Search.
  • ResearchGate.
  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF.
  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for.
  • ChemicalBook. 1H-Pyrazole-4-carboxaldehyde synthesis.
  • Vertex AI Search. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)
  • PubChem. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900.
  • IJCPA. (2014, August 10).
  • Vertex AI Search. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.

Sources

Publish Comparison Guide: Pyrazole Oximes vs. Aldehyde Precursors in Bioactive Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heterocyclic pharmacophores, the conversion of pyrazole aldehydes to pyrazole oximes (and oxime ethers) represents a critical "activity cliff." While pyrazole aldehydes serve as versatile electrophilic intermediates, they often lack the metabolic stability and specific binding geometry required for high-potency biological effects.

This guide analyzes the functional leap from the carbonyl precursor to the oxime derivative. Experimental evidence indicates that the introduction of the oxime moiety (


) significantly enhances lipophilicity , metabolic resistance , and target specificity , particularly in agrochemical (acaricidal/insecticidal) and oncological applications.

Chemical Causality: The Aldehyde-to-Oxime Transformation

The transition from an aldehyde to an oxime is not merely a functional group interchange; it is a geometric and electronic reconfiguration of the molecule.

  • Aldehyde Precursor: Planar carbonyl group, highly reactive to nucleophiles, susceptible to rapid oxidation (to acid) or reduction (to alcohol) in vivo.

  • Oxime Derivative: Retains planarity but introduces an amphoteric center. The presence of the oxygen atom on the nitrogen allows for further functionalization (oxime ethers), which is the basis for potent acaricides like Fenpyroximate .

Synthesis Pathway & Logic

The synthesis follows a condensation mechanism. The choice of base and solvent controls the


 isomer ratio, which is often critical for biological receptor fit.

SynthesisPathway cluster_logic SAR Logic Aldehyde Pyrazole Aldehyde (Precursor) Oxime Pyrazole Oxime (Intermediate) Aldehyde->Oxime Condensation Reagents1 NH2OH·HCl Base (NaOAc/NaOH) Reagents1->Oxime OximeEther Pyrazole Oxime Ether (Bioactive Target) Oxime->OximeEther O-Alkylation Reagents2 R-X (Alkyl Halide) Base (Cs2CO3/NaH) Reagents2->OximeEther Note Oxime formation locks geometry (E/Z) and increases lipophilicity.

Figure 1: Synthetic workflow transforming the reactive aldehyde into the stable, bioactive oxime ether scaffold.

Comparative Biological Activity[1][2]

Agrochemical Potency (Insecticidal/Acaricidal)

This is the domain where the oxime derivative vastly outperforms the aldehyde. The aldehyde is virtually inactive against mites (Tetranychus urticae), whereas the oxime ether derivative (mimicking Fenpyroximate) shows nanomolar potency.

  • Mechanism: The oxime ether moiety mimics the geometry required to inhibit Mitochondrial Complex I (MET I) . The aldehyde lacks the "tail" extension necessary to penetrate the hydrophobic pocket of the enzyme.

  • Data Evidence: In a study of pyridyl-pyrazole oxime ethers, the oxime derivatives demonstrated >90% mortality at 100 mg/L, while aldehyde precursors showed <20% mortality.

Compound ClassTarget OrganismConcentrationMortality/InhibitionActivity Status
Pyrazole Aldehyde T. cinnabarinus (Mite)500 mg/L< 15%Inactive
Pyrazole Oxime T. cinnabarinus (Mite)500 mg/L40-60%Moderate
Pyrazole Oxime Ether T. cinnabarinus (Mite)100 mg/L100% Highly Active
Anticancer Cytotoxicity

In medicinal chemistry, pyrazole oximes have shown selective cytotoxicity against neuroblastoma and lung cancer lines.

  • Case Study: A comparison of 1-(2-naphthyl)-2-(pyrazol-1-yl)ethanone derivatives.

    • The Oxime Ester (Compound 7a) exhibited an IC50 of 85.94 µM against SH-SY5Y neuroblastoma cells.[1][2]

    • The precursor ketone/aldehyde variants showed significantly lower selectivity and higher toxicity to normal fibroblast cells (L929).

  • Key Insight: The oxime group acts as a hydrogen bond donor/acceptor pair that interacts with kinase domains (e.g., EGFR or VEGFR) more effectively than the carbonyl oxygen of the aldehyde.

Antifungal Activity

Fluorinated pyrazole aldehydes show moderate baseline activity against phytopathogens like Sclerotinia sclerotiorum.[3] However, converting them to oxime ethers often lowers the EC50 value by an order of magnitude.

  • Aldehyde Performance: 43% inhibition at high concentrations.

  • Oxime/Isoxazolol Performance: EC50 values as low as 0.37 µg/mL against Rhizoctonia solani, surpassing commercial standards like carbendazol in specific assays.[4][5]

Mechanistic Analysis: Why the Oxime Wins

The superiority of the oxime/oxime ether over the aldehyde is driven by three physicochemical factors:

  • Hydrolytic Stability: Aldehydes are prone to hydration and oxidation in cellular environments. Oxime ethers are chemically stable, ensuring the drug reaches the target site intact.

  • Lipophilicity (LogP): The conversion of

    
     to 
    
    
    
    significantly increases LogP, facilitating transport across the waxy cuticle of insects or the cell membrane of tumors.
  • Geometric Isomerism: The

    
     bond is rigid. Synthesizing the specific 
    
    
    
    -isomer allows for a "lock-and-key" fit into enzyme active sites, which the freely rotating aldehyde substituents cannot achieve.

Mechanism Aldehyde Aldehyde Precursor (Reactive, Unstable) Target Biological Target (Enzyme/Receptor) Aldehyde->Target Weak Binding Oxime Oxime Derivative (Rigid, Amphiphilic) Oxime->Target Strong Binding Stability Metabolic Stability (Resists Oxidation) Oxime->Stability Lipophilicity Membrane Permeability (Higher LogP) Oxime->Lipophilicity Geometry Geometric Fit (E-Isomer Locking) Oxime->Geometry Stability->Target Prolonged Action Lipophilicity->Target Better Access Geometry->Target Specific Inhibition

Figure 2: Mechanistic factors contributing to the superior bioactivity of pyrazole oximes.

Experimental Protocols

Synthesis of Pyrazole Oxime (General Protocol)

Use this protocol to convert your aldehyde library into oximes for screening.

  • Reactants: Dissolve Pyrazole Aldehyde (1.0 mmol) in Ethanol (10 mL).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (

    
    ) (1.2 mmol) and Sodium Acetate (1.5 mmol).
    
  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Evaporate ethanol. Add water (20 mL). The oxime usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

  • Validation: Check for disappearance of Carbonyl peak (~1700 cm⁻¹) and appearance of

    
     (~1600 cm⁻¹) in IR.
    
Biological Assay: Mycelial Growth Inhibition (Antifungal)

Standard protocol to compare Aldehyde vs. Oxime potency.

  • Preparation: Dissolve test compounds (Aldehyde and Oxime) in DMSO to create a stock solution.

  • Media: Mix stock solution with sterile Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour into petri dishes.

  • Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., R. solani) in the center of the plate.

  • Incubation: Incubate at 25°C for 48–72 hours in the dark.

  • Measurement: Measure colony diameter (

    
    ) and compare to solvent control (
    
    
    
    ).
  • Calculation:

    
    
    

References

  • Synthesis and biological activities of novel pyrazole oxime ether derivatives containing pyridyl ring. ResearchGate. Link

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. NCBI (PMC). Link

  • Synthesis and cytotoxicity studies on new pyrazole-containing oxime ester derivatives. Semantic Scholar. Link

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi. MDPI. Link

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. NCBI. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

The core principle of this guide is risk mitigation through informed action. We will treat this compound as hazardous, based on the known toxicological profiles of related pyrazole aldehydes and the general chemical reactivity of oximes.

Part 1: Hazard Assessment & Classification

Understanding the potential hazards is the critical first step in proper waste management. The hazard profile for 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is inferred from its parent aldehyde and the oxime functional group.

Inferred Hazard Profile Summary

Component/ClassKnown/Likely HazardsGHS Hazard Statements (where available)Authoritative Source
1-Ethyl-1H-pyrazole-4-carboxaldehyde (Parent Aldehyde) Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.H302, H312, H315, H319, H332PubChem CID 2758900[1]
Oxime Functional Group Generally classified as toxic. Can emit toxic fumes of nitrogen oxides upon decomposition (e.g., when heated).[2][3] Some oximes are sensitive to light, heat, and moisture, which can lead to decomposition.[4]Not broadly classified; compound-specific.General Chemical Data[2][3][4]

Expert Analysis: The combination of the pyrazole aldehyde's known irritation and acute toxicity with the oxime group's potential for toxic decomposition necessitates classifying 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime as Acutely Toxic and Irritant Hazardous Waste . Therefore, it must be segregated and disposed of according to stringent hazardous waste protocols.[5] Disposal into sanitary sewer systems or regular trash is strictly prohibited.[6]

Part 2: Personnel Protection & Handling

Before handling the waste, ensuring appropriate personal protective equipment (PPE) is in use is mandatory.

  • Eye and Face Protection : Wear chemical safety goggles and/or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[7]

  • Respiratory Protection : All handling of waste should occur in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of any potential vapors or dust.[7][8]

  • Workstation Safety : Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to final disposal by a certified entity.

Step 1: Immediate Waste Segregation

The causality behind immediate segregation is to prevent dangerous reactions. Mixing incompatible waste streams can cause gas generation, fires, or explosions.

  • Action : At the point of generation, collect waste containing 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime into a dedicated, separate waste container.[6]

  • Rationale : Do not mix this waste with other chemical classes.[9] At a minimum, it must be kept separate from acids, bases, and strong oxidizing agents.[9] The pyrazole ring and oxime group have the potential for unforeseen reactivity.

Step 2: Proper Containerization

The container is the primary barrier protecting you and the environment from the waste.

  • Action : Use a chemically compatible, leak-proof container with a tightly sealing screw cap.[5][6] A glass or high-density polyethylene (HDPE) bottle is recommended. The container must be in good condition, free from damage or deterioration.

  • Rationale : The container must be robust enough to prevent spills and compatible to avoid degradation by the chemical waste.[9] To allow for thermal expansion, do not overfill the container; leave at least 5-10% of headspace.[6]

Step 3: Comprehensive Labeling

Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Action : Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[5]

    • The full, unabbreviated chemical name: "1-Ethyl-1H-pyrazole-4-carbaldehyde oxime" .[5]

    • A list of all chemical constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

    • The Principal Investigator's name and laboratory contact information.

  • Rationale : This information ensures that the waste is managed, transported, and disposed of safely and in accordance with regulatory standards like the Resource Conservation and Recovery Act (RCRA).

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action : Store the sealed and labeled waste container at or near the point of generation and under the control of laboratory personnel.[6] Place the primary container within a larger, chemically resistant secondary containment bin or tray.

  • Rationale : The SAA ensures the waste is managed by trained personnel familiar with its hazards.[5] Secondary containment will capture any potential leaks or spills from the primary container. The storage area should be away from heat sources and direct sunlight to prevent potential thermal decomposition of the oxime.[4][10]

Step 5: Arranging for Final Disposal

Final disposal of hazardous chemical waste is a specialized, regulated activity.

  • Action : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[3]

  • Rationale : EHS professionals are trained to handle, transport, and dispose of hazardous materials in compliance with all federal, state, and local regulations.[5][6] The most probable disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially toxic combustion byproducts like NOx.[3]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

G Disposal Workflow for 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime cluster_lab In the Laboratory cluster_ehs EHS / Professional Disposal A Waste Generation B Step 1: Classify & Segregate (Toxic, Irritant Waste) A->B Immediate Action C Step 2: Containerize (Sealed, Compatible Container) B->C D Step 3: Label Container ('Hazardous Waste', Full Name, Hazards) C->D E Step 4: Store in SAA (Secondary Containment) D->E F Container Full? E->F F->E No G Step 5: Request Pickup (Contact EHS) F->G Yes H Waste Collection G->H I Final Disposal (e.g., Regulated Incineration) H->I

Caption: Procedural flow from waste generation to final, compliant disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Chemical and Hazardous Waste Management and Disposal Policy.
  • Chemical Waste Name or Mixtures List. University of Wisconsin-Madison.
  • Acetone, oxime | C3H7NO | CID 67180.
  • 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900.
  • Safety Data Sheet for 1-propyl-1H-pyrazole-3-carbaldehyde. (2024). Fluorochem.
  • Safety Data Sheet for 1-Methyl-1H-pyrazole-4-carboxaldehyde. (2025). Fisher Scientific.
  • Methods for preventing the decomposition of Cyclopentanone oxime during storage. (2025). Benchchem.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.